1-(Carboxymethyl)aziridine-2-carboxylic acid
Description
Properties
Molecular Formula |
C5H7NO4 |
|---|---|
Molecular Weight |
145.11 g/mol |
IUPAC Name |
1-(carboxymethyl)aziridine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-6-1-3(6)5(9)10/h3H,1-2H2,(H,7,8)(H,9,10) |
InChI Key |
NAMGALCMZMWRLH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Properties, Synthesis, and Applications of 1-(Carboxymethyl)aziridine-2-carboxylic acid: A Technical Guide
Executive Summary
Aziridines are highly strained, three-membered nitrogenous heterocycles that have long been utilized in medicinal chemistry as potent alkylating agents. However, traditional aziridines (e.g., thiotepa, mitomycin C) often exhibit indiscriminate electrophilicity, leading to the alkylation of nucleic acids and broad-spectrum toxicity.
The functionalization of the aziridine core with electron-withdrawing groups fundamentally alters its reactivity profile. 1-(Carboxymethyl)aziridine-2-carboxylic acid represents a highly specialized, rationally designed derivative. By incorporating a carboxylic acid at the C2 position and a carboxymethyl group at the N1 position, this compound exhibits dampened reactivity toward hard nucleophiles (like DNA) while demonstrating high selectivity for soft nucleophiles, particularly cysteine thiolate anions. This whitepaper provides an in-depth analysis of its chemical properties, synthetic methodologies, and emerging applications as a covalent modifier in drug development.
Core Chemical Properties & Reactivity Profile
The reactivity of 1-(Carboxymethyl)aziridine-2-carboxylic acid is governed by the Pitzer strain inherent to its three-atom ring structure (~27 kcal/mol of strain energy). This strain drives the thermodynamic favorability of ring-opening reactions.
However, the kinetics of this ring-opening are tightly controlled by its substituents. The electron-withdrawing nature of both the C2-carboxylic acid and the N-carboxymethyl group decreases the electron density on the aziridine carbon atoms. This electronic modulation lowers the compound's susceptibility to hydrolysis in aqueous solutions and drastically reduces its reactivity toward nucleic acids. Instead, it acts as a "soft" electrophile, highly tuned for nucleophilic attack by "soft" nucleophiles like thiolate anions at slightly alkaline pH values .
Table 1: Physicochemical Properties of 1-(Carboxymethyl)aziridine-2-carboxylic acid
| Property | Value | Structural / Functional Implication |
| IUPAC Name | 1-(Carboxymethyl)aziridine-2-carboxylic acid | Defines the N-alkylated and C2-carboxylated structure. |
| Molecular Formula | C₅H₇NO₄ | Highly functionalized low-molecular-weight scaffold. |
| Molecular Weight | 145.11 g/mol | High ligand efficiency potential for fragment-based drug design. |
| CAS Number | 746590-91-0 | Unique identifier for chemical sourcing . |
| Hydrogen Bond Donors | 2 | Contributes to target-site anchoring prior to covalent binding. |
| Hydrogen Bond Acceptors | 5 | Facilitates solubility and non-covalent active-site interactions. |
| Electrophilic Center | C3 of the Aziridine Ring | Primary site for nucleophilic attack and ring-opening. |
Mechanistic Biology: Covalent Modification of Thiolates
In biological systems, 1-(Carboxymethyl)aziridine-2-carboxylic acid acts as a targeted covalent inhibitor (TCI). Its primary mechanism of action involves the irreversible alkylation of active-site cysteine residues in target proteins, such as Protein Disulfide Isomerase (PDI) and various cysteine proteases.
Causality of Binding: The unprotonated thiol group (thiolate, -S⁻) of a cysteine residue is a highly nucleophilic, soft center. When the target protein binds the aziridine derivative, the thiolate attacks the less sterically hindered carbon (C3) of the aziridine ring. The electron-withdrawing carboxylate groups stabilize the developing negative charge on the nitrogen during the transition state, facilitating the irreversible aza-ring opening and the formation of a stable, covalent thioether linkage.
Caption: Mechanism of cysteine thiolate alkylation via aziridine ring opening.
Synthetic Methodology & Validation
The synthesis of highly functionalized aziridines requires careful selection of reaction conditions to prevent premature ring-opening. The most reliable pathway to 1-(Carboxymethyl)aziridine-2-carboxylic acid utilizes a Gabriel-Cromwell cyclization followed by controlled N-alkylation and orthogonal deprotection .
Protocol 1: Synthesis of 1-(Carboxymethyl)aziridine-2-carboxylic acid
Rationale: We utilize ethyl bromoacetate for the N-alkylation step rather than the free acid to prevent unwanted side reactions. Furthermore, basic saponification is strictly employed for the final deprotection because the Pitzer-strained aziridine ring is highly susceptible to nucleophilic ring-opening under acidic conditions.
Step 1: Gabriel-Cromwell Cyclization
-
Dissolve 1.0 equivalent of ethyl 2,3-dibromopropanoate in anhydrous ethanol.
-
Cool the solution to 0 °C under an inert argon atmosphere.
-
Slowly bubble anhydrous ammonia gas into the solution for 2 hours. Causality: Ammonia acts as both the nucleophile for the initial aza-Michael addition and the base to drive the subsequent intramolecular displacement of the secondary bromide.
-
Monitor via TLC (Hexane/EtOAc 7:3). Once complete, concentrate in vacuo and purify via silica gel chromatography to yield ethyl aziridine-2-carboxylate.
Step 2: N-Alkylation
-
Dissolve ethyl aziridine-2-carboxylate (1.0 eq) in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as a mild base.
-
Dropwise add ethyl bromoacetate (1.1 eq) at room temperature. Causality: The mild base deprotonates the aziridine nitrogen without triggering ring-opening, allowing nucleophilic attack on the highly electrophilic alpha-carbon of the bromoacetate.
-
Stir for 12 hours. Filter the inorganic salts, concentrate the filtrate, and purify via flash chromatography to isolate diethyl 1-(carboxymethyl)aziridine-2-carboxylate.
Step 3: Global Saponification (Self-Validating Deprotection)
-
Dissolve the diester intermediate in a 3:1:1 mixture of THF/MeOH/H₂O.
-
Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) at 0 °C. Causality: LiOH provides gentle basic hydrolysis of the ester groups. Acidic hydrolysis is strictly avoided to prevent protonation of the aziridine nitrogen, which would immediately trigger ring-opening.
-
Stir for 4 hours at room temperature. Monitor by LC-MS to confirm the disappearance of the diester (m/z 201) and the appearance of the di-acid (m/z 145).
-
Carefully adjust the pH to ~6.5 using dilute KHSO₄ (avoiding strong acids) and lyophilize to yield the target 1-(Carboxymethyl)aziridine-2-carboxylic acid.
Caption: Step-by-step synthetic workflow for 1-(Carboxymethyl)aziridine-2-carboxylic acid.
Functional Validation: PDI Inhibition Assay
To validate the biological efficacy of synthesized aziridine-2-carboxylic acid derivatives, they are frequently tested against Protein Disulfide Isomerase (PDI), an enzyme critical in cancer progression and thrombosis that relies on active-site cysteines .
Protocol 2: Insulin Reduction Assay for PDI Inhibition
Rationale: PDI catalyzes the reduction of the disulfide bonds in insulin. When reduced, the insulin B chain precipitates, causing an increase in solution turbidity. Covalent modification of PDI's active-site cysteines by the aziridine compound halts this process. Turbidimetric monitoring at 650 nm provides a real-time, label-free kinetic readout of the compound's inhibitory potency.
-
Reagent Preparation: Prepare an assay buffer consisting of 100 mM potassium phosphate, 2 mM EDTA, pH 7.0. Prepare a 10 mg/mL solution of bovine insulin in 100 mM acetic acid.
-
Enzyme Incubation: In a 96-well microplate, incubate recombinant human PDIA1 (0.5 µM) with varying concentrations of 1-(Carboxymethyl)aziridine-2-carboxylic acid (0.1 µM to 100 µM) for 30 minutes at room temperature. Causality: This pre-incubation period is required because covalent inhibition is time-dependent.
-
Reaction Initiation: Add Dithiothreitol (DTT) to a final concentration of 0.5 mM, followed immediately by the addition of the insulin solution (final concentration 0.8 mg/mL).
-
Kinetic Readout: Measure the absorbance at 650 nm every 1 minute for 60 minutes using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ by plotting the maximal slope of turbidity increase against the log concentration of the inhibitor. A self-validating control must include a well with enzyme + DTT + insulin but no inhibitor (maximum slope) and a well with DTT + insulin but no enzyme (background non-enzymatic reduction).
Applications in Drug Development
The unique chemical properties of 1-(Carboxymethyl)aziridine-2-carboxylic acid make it a highly versatile building block in modern drug discovery:
-
Anti-Cancer & Anti-Thrombotic Agents: By selectively targeting the thiolate anions of PDIA1 and PDIA3, functionalized derivatives of this compound have shown potent in vitro inhibitory properties, disrupting protein folding pathways essential for tumor survival and platelet aggregation .
-
Covalent Biomarkers: The dicarboxylic acid moieties allow for orthogonal functionalization (e.g., attaching fluorophores or biotin tags via standard EDC/NHS coupling) while preserving the aziridine warhead. This enables the mapping of reactive cysteines across the proteome.
-
Peptidomimetics: As an unnatural amino acid analog, it can be incorporated into peptide sequences to create irreversible inhibitors for cysteine proteases (such as cathepsins or caspases), offering enhanced metabolic stability compared to traditional Michael acceptors.
References
-
Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. National Institutes of Health (NIH) - PubMed Central. Available at:[Link]
-
Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. National Institutes of Health (NIH) - PubMed Central. Available at:[Link]
-
Synthesis and Reactivity of 2-(Carboxymethyl)aziridine Derivatives. Chemical Reviews, American Chemical Society (ACS). Available at:[Link]
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of N-Substituted Aziridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aziridines, the nitrogen-containing analogs of epoxides, are a fascinating and highly versatile class of three-membered heterocyclic compounds. Their inherent ring strain, a consequence of the acute bond angles within the three-membered ring, makes them valuable synthetic intermediates, prone to regio- and stereoselective ring-opening reactions.[1][2][3][4] This reactivity has established them as crucial building blocks in the synthesis of a wide array of biologically active molecules, including amino acids, alkaloids, and β-lactam antibiotics. The substitution on the nitrogen atom not only modulates the reactivity of the aziridine ring but also introduces a rich and complex stereochemical landscape, primarily governed by the phenomenon of nitrogen inversion. This guide provides a comprehensive exploration of the molecular structure and stereochemical dynamics of N-substituted aziridines, offering insights into the fundamental principles that dictate their behavior and utility in chemical synthesis and drug development.
Part 1: Molecular Structure and the Consequence of Ring Strain
The defining feature of the aziridine ring is its significant angle strain. The internal bond angles are constrained to approximately 60°, a substantial deviation from the ideal tetrahedral (109.5°) or trigonal planar (120°) geometries typically adopted by sp³ and sp² hybridized atoms, respectively.[2][5] This deviation from ideal geometry results in a high degree of ring strain, estimated to be around 27 kcal/mol, which is a primary driver of their chemical reactivity.[6]
The geometry of the aziridine ring is intrinsically linked to the hybridization of the constituent atoms. The carbon atoms are sp³ hybridized, while the nitrogen atom can be considered to have a hybridization state between sp² and sp³, depending on the substituent and its degree of pyramidalization. This increased s-character in the nitrogen's lone pair orbital leads to a decrease in its basicity (pKa of aziridine is ~8.0) compared to acyclic amines (pKa ~11).[7]
A summary of representative bond lengths and angles in N-substituted aziridines, derived from X-ray crystallographic and computational studies, is presented below.
| N-Substituent | C-C Bond Length (Å) | C-N Bond Length (Å) | C-N-C Bond Angle (°) | Reference |
| H | 1.481 | 1.475 | 60.3 | Computational |
| CH₃ | 1.478 | 1.472 | 60.8 | Computational |
| Phenyl | 1.475 | 1.468 | 61.1 | Computational |
| Acetyl | 1.473 | 1.490 | 60.1 | Computational |
| Tosyl | 1.492 | 1.485 | 59.8 | X-ray |
| Chloro | 1.469 | 1.458 | 61.4 | Computational |
Note: These values are illustrative and can vary depending on the specific molecule and the method of determination (experimental vs. computational).
The consequence of this significant ring strain is the facile cleavage of the C-N or C-C bonds under nucleophilic or electrophilic conditions.[1][3] This reactivity is the cornerstone of aziridine chemistry, enabling their transformation into a diverse range of functionalized amine-containing compounds. The nature of the N-substituent plays a pivotal role in modulating this reactivity, with electron-withdrawing groups generally activating the ring towards nucleophilic attack.[4][7]
Part 2: The Dynamic World of Aziridine Stereochemistry: Nitrogen Inversion
A key stereochemical feature of N-substituted aziridines is the phenomenon of nitrogen inversion, also known as pyramidal inversion. For a nitrogen atom with three different substituents, the non-planar, pyramidal geometry gives rise to a stereogenic center. However, in most acyclic amines, the two enantiomeric pyramidal forms rapidly interconvert at room temperature via a planar transition state, making the resolution of enantiomers impossible.[8]
In aziridines, the energy barrier to this inversion is significantly higher than in their acyclic counterparts.[9] This is because the transition state for inversion requires the nitrogen atom to adopt a planar, sp²-hybridized geometry, which would force the C-N-C bond angle to approach 120°. Such a large angle is geometrically untenable within the rigid three-membered ring, leading to a substantial increase in angle strain in the transition state.[10] This elevated inversion barrier can be high enough to allow for the isolation of stable, distinct invertomers (diastereomers or enantiomers) at or near room temperature, particularly when the nitrogen is substituted with certain groups.[4][7][10]
Caption: Nitrogen inversion in N-substituted aziridines proceeds through a high-energy planar transition state.
Factors Influencing the Nitrogen Inversion Barrier
The magnitude of the energy barrier to nitrogen inversion is highly sensitive to the nature of the substituent on the nitrogen atom, as well as steric and electronic effects within the ring.
-
Electronic Effects of the N-Substituent:
-
Electron-withdrawing groups (EWGs): Substituents such as acyl, sulfonyl, and chloro groups significantly increase the inversion barrier.[4][7] These groups withdraw electron density from the nitrogen atom, increasing the s-character of the lone pair and stabilizing the pyramidal ground state. This makes the transition to the p-orbital character of the lone pair in the planar transition state more energetically costly. For example, the inversion barrier for N-chloro-2-methylaziridine is approximately 27 kcal/mol, allowing for the isolation of stable diastereomers at room temperature.[4][7]
-
Electron-donating groups (EDGs): Alkyl groups generally lead to lower inversion barriers compared to hydrogen, although still significantly higher than in acyclic amines.[11]
-
π-Conjugating Groups: Substituents like phenyl or vinyl groups can lower the inversion barrier by stabilizing the planar transition state through conjugation with the nitrogen lone pair, which resides in a p-orbital in this geometry.[11][12]
-
-
Steric Effects:
-
Bulky N-Substituents: Increasing the steric bulk of the N-substituent can increase the inversion rate by destabilizing the pyramidal ground state more than the planar transition state, thus lowering the overall barrier.[2][12]
-
Ring Substituents: Substituents on the carbon atoms of the aziridine ring can also influence the inversion barrier through steric interactions with the N-substituent.
-
Caption: A summary of the key electronic and steric factors that influence the nitrogen inversion barrier in N-substituted aziridines.
Part 3: Experimental Protocol: Determination of the Nitrogen Inversion Barrier by Dynamic NMR Spectroscopy
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the kinetics of dynamic processes in molecules, such as nitrogen inversion.[13][14][15] By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the rate constants for the inversion process and subsequently calculate the activation parameters (ΔG‡, ΔH‡, and ΔS‡).
Step-by-Step Methodology
1. Sample Preparation:
-
Synthesis of the N-Substituted Aziridine: Synthesize the desired N-substituted aziridine using an appropriate method.[8][10][16] Ensure the compound is purified to a high degree to avoid interference from impurities in the NMR spectrum.
-
Choice of Solvent: Select a solvent that has a wide liquid range, is inert to the aziridine, and in which the compound is sufficiently soluble. The solvent's boiling and freezing points must accommodate the temperature range of the experiment. Deuterated solvents such as toluene-d₈, chloroform-d, or dichloromethane-d₂ are commonly used.
-
Sample Concentration: Prepare a solution of the aziridine in the chosen deuterated solvent at a concentration suitable for ¹H NMR spectroscopy (typically 5-10 mg in 0.5-0.7 mL of solvent).
2. NMR Data Acquisition (Variable Temperature Experiments):
-
Initial Spectrum at Room Temperature: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to identify the relevant proton signals. In many cases, if the inversion is fast at this temperature, the signals of the ring protons may appear as averaged, sharp peaks.
-
Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K).[17] At each temperature, allow the sample to equilibrate for several minutes before acquiring a spectrum. As the temperature decreases, the rate of nitrogen inversion will slow down. This will cause the averaged signals to broaden, then separate into distinct signals corresponding to the individual invertomers (the slow-exchange regime).
-
High-Temperature Spectra: If the inversion is slow at room temperature, gradually increase the temperature in increments. The distinct signals of the invertomers will broaden, coalesce into a single broad peak, and then sharpen into a single averaged peak at higher temperatures (the fast-exchange regime).
-
Determination of the Coalescence Temperature (Tc): The coalescence temperature is the temperature at which the two exchanging signals merge into a single broad peak.[5] It is crucial to determine this temperature as accurately as possible by acquiring spectra at small temperature intervals around the coalescence point.
3. Data Analysis and Calculation of the Inversion Barrier:
-
Line-Shape Analysis: A rigorous method for determining the rate constants (k) at various temperatures is through computer-based line-shape analysis.[3][11][18] This involves fitting the experimental spectra at different temperatures to theoretical line shapes calculated using the Bloch equations modified for chemical exchange. Several software packages are available for this purpose.
-
Approximation at the Coalescence Temperature: A simpler, albeit less accurate, method to estimate the rate constant at the coalescence temperature (kc) is using the following equation for a simple two-site exchange:
k_c = (π * Δν) / √2
where Δν is the difference in the chemical shifts (in Hz) of the two exchanging signals in the slow-exchange regime.
-
Eyring Plot and Activation Parameters: Once the rate constants (k) are determined at various temperatures (T), the activation parameters can be obtained from the Eyring equation:
ln(k/T) = -ΔH‡/R * (1/T) + ln(kB/h) + ΔS‡/R
where:
-
ΔH‡ is the activation enthalpy
-
ΔS‡ is the activation entropy
-
R is the ideal gas constant
-
kB is the Boltzmann constant
-
h is the Planck constant
A plot of ln(k/T) versus 1/T (an Eyring plot) will yield a straight line with a slope of -ΔH‡/R and a y-intercept of ln(kB/h) + ΔS‡/R. From these values, the activation enthalpy and entropy can be calculated.
-
-
Gibbs Free Energy of Activation (ΔG‡): The Gibbs free energy of activation at a specific temperature (e.g., the coalescence temperature) can be calculated using the following equation:
ΔG‡ = ΔH‡ - TΔS‡
Alternatively, ΔG‡ at the coalescence temperature can be estimated directly from kc:
ΔG‡c = -RTc * ln(kc * h / (kB * Tc))
Conclusion
The unique molecular structure of N-substituted aziridines, characterized by significant ring strain, dictates their high reactivity and synthetic utility. The stereochemical dynamics of these molecules are dominated by the process of nitrogen inversion, the barrier to which is exquisitely sensitive to the electronic and steric nature of the N-substituent. A thorough understanding of these structural and stereochemical principles is paramount for the rational design of synthetic strategies and the development of novel therapeutics. The application of experimental techniques such as dynamic NMR spectroscopy provides a powerful tool for quantifying the energetics of these dynamic processes, offering invaluable insights for researchers and scientists in the field.
References
- Dutta, P., & Dutta, M. (2012). Structural and Kinetic Investigations on Nitrogen Inversion of Some Aziridine Compounds Using Density Functional Theory Study. Asian Journal of Chemistry, 24(5), 2151-2154.
- Pacheco, D. J., & Hilton, M. J. (2021). Recent updates and future perspectives in aziridine synthesis and reactivity. Cell Reports Physical Science, 2(8), 100528.
- Aziridine: ring strain promotes ring opening. (2025, July 15). Chemistry LibreTexts.
- De Loera, D., Liu, F., Houk, K. N., & Garcia-Garibay, M. A. (2013). Aziridine nitrogen inversion by dynamic NMR: activation parameters in a fused bicyclic structure. The Journal of Organic Chemistry, 78(22), 11623–11626.
- Davies, M. W., Shipman, M., & Tucker, J. H. R. (2007). Umbrella motion in aziridines: use of simple chemical inputs to reversibly control the rate of pyramidal inversion.
- Bottini, A. T., & Roberts, J. D. (1957). Nuclear Magnetic Resonance Spectra. Nitrogen Inversion Rates of N-Substituted Aziridines (Ethylenimines). Journal of the American Chemical Society, 79(6), 1505–1506.
- Kaur, N. (2026, January 13). Synthesis of aziridines from different N-containing compounds.
- Organic Chemistry Portal. (n.d.). Synthesis of aziridines.
- Trapp, O., Schurig, V., & Kostyanovsky, R. G. (2004). The control of the nitrogen inversion in alkyl-substituted diaziridines. Chemistry, 10(4), 951-957.
- Variable Temperature NMR Experiments. (n.d.). University of Oxford.
- Bottini, A. T., & Roberts, J. D. (1958). Nuclear Magnetic Resonance Spectra. Nitrogen Inversion Rates of N-Substituted Aziridines (Ethylenimines). CaltechAUTHORS.
- Chen, D., Timmons, C., Guo, L., Xu, X., & Li, G. (2004). An Efficient and Practical Aminohalogenation and in Situ Intramolecular SN2 Substitution of α,β-Unsaturated Esters and Ketones. Synthesis, 2004(15), 2479-2484.
- Garcia-Garibay, M. A., et al. (2013). Aziridine Nitrogen Inversion by Dynamic NMR: Activation Parameters in a Fused Bicyclic Structure. The Journal of Organic Chemistry, 78(22), 11623–11626.
- Aziridines in Synthesis. (n.d.).
- Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening. (2025, August 9).
- Boultwood, T., & Bull, J. A. (2019). Synthesis of Selenoaziridines: A Study on Stereochemical Outcomes of the Reaction of Aziridine Radicals and Anions Generated from Iodoaziridines. ACS Omega, 4(1), 1935–1943.
- Pyramidal inversion in the cyclic amine aziridine... (n.d.). Vaia.
- Qadir, T., Amin, A., Sarkar, D., & Sharma, P. K. (2021). A Review on Recent Advances in the Synthesis of Aziridines and their Applications in Organic Synthesis. Current Organic Chemistry, 25(16), 1868-1893.
- Clem, B. (n.d.). Dynamic NMR Lineshape Analysis Tool. University of Kentucky Department of Chemistry.
- Determination of Energetics of Fluxional Molecules by NMR. (2024, August 6). Chemistry LibreTexts.
- Hilton, M. J., et al. (2021). Metal-Free Aziridination of Unactivated Olefins via Transient N-Pyridinium Iminoiodinanes.
- Nitrogen inversion. (n.d.). ChemEurope.
- Unexpected synthesis of aziridines under Cu(I) catalyzed Kinugasa conditions assisted by microwave irradiation. (2015, December 28). Beilstein Journal of Organic Chemistry, 11, 2773-2779.
- Enantiodivergent Aldol Condensation in the Presence of Aziridine/Acid/Water Systems. (2020, June 2). Symmetry, 12(6), 930.
- Aziridine synthesis by coupling amines and alkenes via an electrogenerated dication. (2022, May 18).
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Thermodynamic Stability of Aziridine-2-Carboxylic Acid Derivatives: A Guide to Structure, Reactivity, and Handling
Topic: Thermodynamic Stability of Aziridine-2-Carboxylic Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
Aziridine-2-carboxylic acid (Azy) derivatives represent a class of high-energy, three-membered heterocycles essential in the synthesis of non-proteinogenic amino acids, peptide mimetics, and covalent enzyme inhibitors.[2] Their utility, however, is counterbalanced by their inherent thermodynamic instability.[1] With a ring strain energy exceeding 26 kcal/mol, these compounds function on a precipice of metastability.[1]
This guide provides a comprehensive analysis of the thermodynamic and kinetic factors governing the stability of Azy derivatives. It details the mechanisms of decomposition, the energetic barriers of nitrogen inversion, and the practical protocols required to maintain integrity during synthesis and storage.[1]
Thermodynamic Fundamentals
The Strain Energy Landscape
The defining feature of the aziridine moiety is ring strain. Unlike six-membered rings that exist in deep thermodynamic wells (chair conformations), aziridines possess a "Baeyer strain" resulting from bond angle compression (60° vs. the ideal 109.5° for sp³ hybridization) and "Pitzer strain" from eclipsing interactions.[1]
-
Ring Strain Energy (RSE): ~26–27 kcal/mol (113 kJ/mol).[1]
-
Thermodynamic Consequence: The ring-opening reaction is highly exothermic. The molecule is thermodynamically primed to relieve this strain by opening to acyclic derivatives.
-
Kinetic Stability: The existence of these compounds at room temperature is due solely to the kinetic activation barrier (
) required to break the C-N or C-C bond.
Nitrogen Inversion and Configurational Stability
A unique aspect of aziridine thermodynamics is the barrier to nitrogen inversion. In acyclic amines, this inversion is rapid (low barrier).[1] In aziridines, the transition state requires a planar nitrogen with significant angle strain increase (bond angles approaching 120° in a 3-membered ring), creating a substantial energy barrier.[1]
-
Inversion Barrier (
):
Implication: For N-substituted aziridines, distinct cis and trans invertomers relative to the C2-carboxylate can exist and do not rapidly interconvert at ambient temperatures, unlike their acyclic counterparts.
Decomposition Pathways & Mechanisms
The "instability" of Azy derivatives manifests primarily through three thermodynamically driven pathways.
Acid-Catalyzed Ring Opening (The Primary Threat)
Protonation of the aziridine nitrogen creates an aziridinium ion. This species is extremely electrophilic.[1] The strain energy, combined with the positive charge, lowers the activation energy for nucleophilic attack to near zero for many nucleophiles.[1]
-
Mechanism:
-like attack at C3 (less hindered) or C2 (electronic activation). -
Thermodynamic Driver: Relief of ~27 kcal/mol strain energy.[1][3][4]
-
Common Culprits: Acidic silica gel, trace HCl in solvents, carboxylic acid protons from the substrate itself.[1]
Cationic Polymerization
In concentrated solutions or neat forms, a protonated aziridine can be attacked by a neutral aziridine (acting as a nucleophile).[1] This initiates a chain reaction (living polymerization) yielding polyethylenimine (PEI) derivatives.[1]
C2-Epimerization
The acidity of the
Visualizing the Stability Landscape
The following diagram illustrates the energetic relationships between the strained aziridine, the transition states for inversion, and the decomposition products.
Figure 1: Reaction coordinate flow showing the relationship between configurational isomerization (inversion) and irreversible chemical decomposition (ring opening).
Experimental Protocols for Stability Assessment
Do not rely on generic stability data.[1] Perform these self-validating protocols for every new derivative.
Protocol A: Kinetic Stability Profiling via NMR
Objective: Determine the half-life (
-
Preparation: Dissolve the aziridine derivative (10 mM) in the deuterated solvent of interest (e.g.,
, , or phosphate buffer). -
Internal Standard: Add 1,3,5-trimethoxybenzene (non-reactive, distinct singlet at ~6.1 ppm) as a quantitative internal standard.
-
Acquisition:
-
Acquire a
spectrum immediately.[1] -
Set up an arrayed experiment to acquire spectra every 30 minutes for 12 hours at the target temperature (e.g., 25°C or 37°C).
-
-
Analysis: Integrate the characteristic aziridine ring protons (typically
2.0–3.0 ppm) relative to the internal standard. -
Plotting: Plot
vs. time. A linear decay indicates pseudo-first-order decomposition. The slope allows calculation of .[1]
Protocol B: Solid-State Thermal Stability (DSC)
Objective: Identify the onset temperature of thermal runaway/polymerization.
-
Instrument: Differential Scanning Calorimeter (DSC).[1]
-
Sample: 2–5 mg of solid aziridine derivative in a hermetically sealed aluminum pan.
-
Ramp: Heat from 0°C to 200°C at 5°C/min under
flow. -
Interpretation: Look for a sharp exothermic peak.[1] The onset temperature (
) is the critical thermal limit.-
Warning: If
is < 50°C above storage temperature, the compound requires -20°C or -80°C storage.
-
Strategic Synthesis & Handling Guidelines
To navigate the thermodynamic instability, specific "Rules of Engagement" must be followed.
The "No-Acid" Rule
-
Purification: Never use standard silica gel.[1] The surface acidity (
) is sufficient to initiate ring opening.-
Alternative 1: Use Neutral or Basic Alumina .[1]
-
Alternative 2: Pre-treat silica gel with 1–2% Triethylamine (
) in hexane before loading the column.
-
-
Solvents: Avoid chloroform (
) stored for long periods, as it generates HCl and phosgene.[1] Use filtered through basic alumina or switch to or .[1]
N-Activation vs. Stability Trade-off
The substituent on the nitrogen dictates the survival of the ring.
| N-Substituent | Electronic Effect | Stability Profile | Handling Recommendation |
| Trityl (Trt) | Steric bulk, non-withdrawing | High. Resistant to nucleophiles. | Best for storage.[1] Acid sensitive (detritylation).[1] |
| Sulfonyl (Ts, Ns) | Strong EWG | Low. Activated for ring opening.[1] | Use immediately. Store at -20°C. |
| Acyl (Boc, Cbz) | Moderate EWG | Medium. | Stable to weak nucleophiles.[1] |
| Alkyl/H | Electron Donating | Medium/High. Prone to polymerization.[1] | Keep basic. Avoid concentration. |
Storage Conditions
-
Temperature: -20°C is mandatory for long-term storage of activated aziridines.
-
State: Store as a solid whenever possible. Solutions (especially concentrated ones) promote intermolecular polymerization.[1]
References
-
Ishikawa, T. (2012).[1] Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion. Heterocycles.
-
Sweeney, J. B. (2002).[1][5] Aziridines: Epoxides’ Ugly Cousins? Chemical Society Reviews.[1]
-
Padwa, A., & Murphree, S. S. (2006).[1] Epoxides and Aziridines – A Theoretical Perspective. Arkivoc.
-
Hu, X. E. (2004).[1][6] Nucleophilic Ring Opening of Aziridines. Tetrahedron.
-
Watson, I. D. G., et al. (2006).[1] Catalytic Asymmetric Synthesis of Aziridines. Accounts of Chemical Research.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. (2R)-1-Acetylaziridine-2-carboxylic Acid|High-Purity [benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. scispace.com [scispace.com]
Biological activity of 1-(Carboxymethyl)aziridine-2-carboxylic acid
An In-Depth Technical Guide to the Biological Activity of Aziridine-2-Carboxylic Acid Derivatives
Abstract
The aziridine-2-carboxylic acid (Az-COOH) scaffold represents a highly versatile and reactive class of compounds with significant therapeutic potential. As strained three-membered nitrogen-containing heterocycles, these molecules function as potent irreversible inhibitors of specific enzymes, primarily through covalent modification of active site cysteine residues.[1][2] This technical guide provides a comprehensive overview of the biological activities of functionalized Az-COOH derivatives, with a primary focus on their role as inhibitors of Protein Disulfide Isomerase (PDI). We will delve into the core mechanism of action, downstream cellular consequences, key structure-activity relationships, and established experimental protocols for their characterization. The insights presented herein are critical for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for cancer, thrombosis, and parasitic diseases.[1][3][4]
The Aziridine-2-Carboxylic Acid Scaffold: A Foundation for Reactivity
Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. The inherent bond-angle strain in this ring system makes them susceptible to ring-opening reactions when attacked by nucleophiles.[5] This intrinsic reactivity is the cornerstone of their biological activity. When a carboxylate group is present at the C-2 position, as in aziridine-2-carboxylic acid (Az-COOH), the molecule gains properties of a reactive amino acid analogue.[2][6]
The specific compound, 1-(Carboxymethyl)aziridine-2-carboxylic acid, is a derivative within this class. While direct studies on this particular molecule are not extensively documented in the reviewed literature, its biological activity can be inferred from the well-characterized behavior of the core Az-COOH scaffold and its other derivatives. Electron-withdrawing substituents on the aziridine ring are known to decrease the electron density on the ring atoms. This modification reduces reactivity towards nucleic acids, thereby lowering potential mutagenicity, while simultaneously increasing selectivity for soft nucleophiles like the thiolate anions of cysteine residues.[1]
Core Mechanism of Action: Irreversible Covalent Inhibition
The primary mechanism by which Az-COOH derivatives exert their biological effects is through the irreversible alkylation of cysteine residues within the active sites of target enzymes. The thiol group of a cysteine, particularly in its deprotonated thiolate form, acts as a potent nucleophile. It attacks one of the carbon atoms of the protonated aziridine ring, leading to a ring-opening reaction and the formation of a stable covalent bond.[1]
This reaction is highly specific for cysteine at slightly alkaline pH values and is substantially more reactive than other common alkylating agents like N-ethylmaleimide or α-iodopropionic acid.[1][2] This high reactivity and selectivity make Az-COOH derivatives excellent candidates for designing specific, irreversible enzyme inhibitors.[2][6]
Caption: Covalent modification of a cysteine residue by an Az-COOH derivative.
Primary Biological Target: Protein Disulfide Isomerase (PDI)
A significant focus of research into Az-COOH derivatives has been their potent inhibition of Protein Disulfide Isomerase (PDI).[3][4] PDI is a critical enzyme residing in the endoplasmic reticulum (ER) that catalyzes the formation and isomerization of disulfide bonds, a fundamental step for the correct folding of many secreted and cell-surface proteins.[3]
Cancer cells, with their high rates of proliferation and protein synthesis, are heavily reliant on PDI activity to manage the protein folding load and maintain ER homeostasis. This reliance makes PDI a compelling target for anticancer therapy.[3]
Inhibition of PDIA1 and PDIA3
Derivatives of Az-COOH, particularly aromatic sulphonamides, have been identified as potent inhibitors of the PDI family members PDIA1 and PDIA3.[1][4] These compounds exhibit inhibitory activity in the low micromolar to low nanomolar range.[1] Nuclear Magnetic Resonance (NMR) spectroscopy studies have confirmed that this inhibition occurs via covalent binding to the active site cysteine residues (C53 and C56) of PDIA1.[1][7]
Downstream Cellular Effects: ER Stress and Apoptosis
Inhibition of PDI by Az-COOH derivatives disrupts the protein folding machinery, leading to an accumulation of misfolded proteins within the ER. This condition, known as ER stress, triggers a cellular signaling cascade called the Unfolded Protein Response (UPR).[3] While initially a pro-survival response, sustained ER stress and an overwhelmed UPR ultimately activate apoptotic pathways, leading to programmed cell death. This mechanism is a key contributor to the anti-cancer activity of these compounds.[3]
Caption: Pathway of PDI inhibition by Az-COOH derivatives leading to apoptosis.
Quantitative Inhibitory Activity
The inhibitory potency of these compounds is highly dependent on their chemical structure. Sulphonamide derivatives of the methyl ester of aziridine-2-carboxylic acid (Az-COOMe) have been extensively studied.
| Compound ID | N-Substituent Group | Target | IC₅₀ (µM) |
| C-3399 | 5-NMe₂-2-naphthalene sulphonamide | PDIA1 | 0.12 |
| C-3292 | 2-naphthalene sulphonamide | PDIA1 | > C-3399 |
| C-3373 | 2-naphthalene sulphonamide (on Az-CONMe₂) | PDIA1 | < C-3292 |
| Data synthesized from Taylor & Francis Online.[4] This table illustrates that mono-substituted sulphonamides of Az-COOMe are generally more active than the corresponding N,N-dimethylamide (Az-CONMe₂) derivatives, and that substitutions on the naphthalene ring significantly modulate activity. |
Other Biological Activities and Potential Applications
Beyond PDI inhibition, the reactivity of the Az-COOH scaffold has been leveraged against other cysteine-containing enzymes.
-
Antiparasitic Activity: Aziridine-2,3-dicarboxylate derivatives have shown efficacy as inhibitors of rhodesain, the major cysteine protease of Trypanosoma brucei, the parasite responsible for African sleeping sickness.[8] This highlights their potential as lead compounds for developing new trypanocidal agents.
-
Cysteine Protease Inhibition: The parent compound, Az-COOH, was initially analyzed as an inhibitor of cysteine proteases like papain, demonstrating its utility as a reactive handle for designing irreversible inhibitors for this class of enzymes.[2][6]
-
Antibacterial Properties: Several naturally occurring antibiotics, such as Azirinomycin, contain an aziridine ring, underscoring the scaffold's potential in developing novel antimicrobial agents.[5]
-
Anti-thrombotic Activity: Pharmacological studies have shown that PDI-inhibiting Az-COOH derivatives also display anti-thrombotic activity, opening another avenue for therapeutic development.[1][7]
Key Experimental Protocols
Validating the biological activity of Az-COOH derivatives requires specific and robust experimental methodologies. The following protocols are fundamental to their characterization.
Protocol 1: PDI Inhibition via Insulin Reduction Assay
This assay quantitatively measures the reductase activity of PDI. PDI reduces the disulfide bonds of insulin, causing it to precipitate and increase the turbidity of the solution, which can be measured spectrophotometrically.
Causality: This method is chosen because it directly measures the catalytic function of PDI. An effective inhibitor will prevent insulin reduction, resulting in a lower rate of turbidity increase compared to a control.[1][4]
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human PDIA1, insulin, and the test inhibitor compound in a suitable buffer (e.g., phosphate buffer). Prepare a dithiothreitol (DTT) solution to initiate the reaction.
-
Incubation: In a 96-well plate, add PDIA1 enzyme and varying concentrations of the test inhibitor. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for binding.
-
Substrate Addition: Add the insulin solution to each well.
-
Reaction Initiation: Initiate the reduction reaction by adding DTT to all wells.
-
Measurement: Immediately begin monitoring the increase in absorbance at 650 nm over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the rates against inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Confirmation of Covalent Binding by NMR Spectroscopy
This protocol provides definitive evidence of covalent modification of the target enzyme.
Causality: Two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is highly sensitive to the chemical environment of each amino acid in a protein. When a ligand binds covalently, it dramatically alters the local environment of the modified residue and its neighbors, causing their corresponding peaks in the HSQC spectrum to shift or disappear. This provides residue-level proof of the binding event.[1][7]
Methodology:
-
Protein Labeling: Prepare a uniformly ¹⁵N-labeled sample of recombinant human PDIA1a.
-
Spectrum Acquisition (Apo): Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-PDIA1a in its unbound (apo) state. This serves as the reference spectrum.
-
Incubation with Inhibitor: Add the Az-COOH derivative inhibitor to the protein sample at a 1:1 or 1:2 molar ratio. Allow the mixture to incubate.
-
Spectrum Acquisition (Complex): Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-inhibitor complex.
-
Analysis: Overlay the apo and complex spectra. Identify amino acid residues whose peaks have significantly shifted (chemical shift perturbation) or disappeared. Mapping these changes onto the protein's structure will confirm covalent binding at the active site cysteines (e.g., C53 and C56).[7]
Caption: Experimental workflow for the validation of Az-COOH PDI inhibitors.
Conclusion and Future Directions
Functionalized aziridine-2-carboxylic acid derivatives are a compelling class of covalent inhibitors with demonstrated efficacy against enzymes crucial to the pathology of cancer, thrombosis, and parasitic infections. Their well-defined mechanism of action, targeting active site cysteines in enzymes like PDI, provides a solid foundation for rational drug design.
Future research should focus on optimizing the Az-COOH scaffold to enhance in vivo stability, improve pharmacokinetic properties, and increase target selectivity. While the sulphonamide derivatives have shown great promise, exploring other substitutions on the aziridine nitrogen and carboxylate function could yield compounds with novel activity profiles. Finally, direct synthesis and biological evaluation of specific derivatives like 1-(Carboxymethyl)aziridine-2-carboxylic acid are warranted to fully map the therapeutic potential of this versatile chemical scaffold.
References
-
Šileikaitė, A., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]
-
Čikotienė, I., et al. (2016). Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. Molecules, 21(11), 1449. Available at: [Link]
-
Taylor & Francis Online. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Taylor & Francis Online. Available at: [Link]
-
Moroder, L., et al. (1992). Aziridine-2-carboxylic Acid. A Reactive Amino Acid Unit for a New Class of Cysteine Proteinase Inhibitors. FEBS Letters, 299(1), 51-3. Available at: [Link]
-
Scilit. (1992). Aziridine‐2‐carboxylic acid A reactive amino acid unit for a new class of cysteine proteinase inhibitors. Scilit. Available at: [Link]
-
Legters, J. (1990). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Radboud University Repository. Available at: [Link]
-
Sokolov, N. A., & Kalesse, M. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Molecules, 26(18), 5556. Available at: [Link]
-
Harada, K., & Nakamura, I. (1978). Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine. Journal of the Chemical Society, Chemical Communications, (11), 522-523. Available at: [Link]
-
D'hooghe, M., et al. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1874-1903. Available at: [Link]
-
Semantic Scholar. (n.d.). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Semantic Scholar. Available at: [Link]
-
ResearchGate. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. ResearchGate. Available at: [Link]
-
Gelas-Mialhe, Y., et al. (2000). Aziridine Carboxylates, Carboxamides and Lactones: New Methods for Their Preparation and Their Transformation into α- and β-Amino Acid Derivatives. Molecules, 5(3), 293-298. Available at: [Link]
-
Scilit. (1978). Studies on Aziridine-2-carboxylic Acid. I. Synthesis of the Optically Active l-Aziridine-2-carboxylic Acid and Its Derivatives. Scilit. Available at: [Link]
-
Michigan State University. (2012). Chemical Science. MSU Chemistry. Available at: [Link]
-
Schirmeister, T., et al. (2006). Aziridine-2,3-dicarboxylate inhibitors targeting the major cysteine protease of Trypanosoma brucei as lead trypanocidal agents. Bioorganic & Medicinal Chemistry Letters, 16(5), 1357-1362. Available at: [Link]
Sources
- 1. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aziridine-2-carboxylic acid. A reactive amino acid unit for a new class of cysteine proteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. dndi.org [dndi.org]
Potential applications of aziridine carboxylic acids in peptidomimetics
This guide details the technical landscape of Aziridine-2-Carboxylic Acid (Azy) in peptidomimetics, focusing on its dual role as a conformational constraint and a reactive electrophilic warhead.[1]
Executive Summary
Aziridine-2-carboxylic acid (Azy) represents a high-value scaffold in modern drug design, bridging the gap between conformational restriction and targeted covalent inhibition . Unlike its five-membered homologue proline, the three-membered aziridine ring introduces significant ring strain (~26-27 kcal/mol) and unique stereoelectronic effects. This guide analyzes the application of Azy residues for stabilizing secondary structures, enabling site-specific bioconjugation, and serving as "suicide substrates" for cysteine proteases.
Structural & Conformational Properties
The "Azy" Constraint vs. Proline
While often termed a "proline homologue," Azy exerts distinct geometric restrictions on the peptide backbone due to the extreme bond angles of the three-membered ring (
-
Nitrogen Pyramidalization: In
-acyl aziridines, the nitrogen atom retains a stable pyramidal configuration with a high barrier to inversion. This chirality at nitrogen, combined with the chiral -carbon, creates distinct diastereomeric possibilities that dictate peptide folding. -
Backbone Torsion Angles (
):-
(Phi) Angle: Strictly constrained. The ring prevents rotation around the
bond, locking to approximately (for L-Azy). - (Psi) Angle: relatively flexible compared to proline, but the steric bulk of the ring hydrogens restricts the available Ramachandran space.
-
(Phi) Angle: Strictly constrained. The ring prevents rotation around the
-
Secondary Structure Induction:
-
-Turns: Azy is a potent inducer of Type I and Type II
-turns. -
Helix Destabilization: Unlike proline, which can be accommodated in the N-terminus of helices, Azy often destabilizes
-helical structures due to the altered backbone geometry and lack of hydrogen bond donation capacity.
-
-Turns: Azy is a potent inducer of Type I and Type II
Table: Comparative Metrics (Azy vs. Pro)
| Feature | L-Proline (Pro) | L-Aziridine-2-Carboxylic Acid (Azy) |
| Ring Size | 5-membered | 3-membered |
| Ring Strain | ~1-2 kcal/mol | ~26-27 kcal/mol |
| N-Hybridization | Pyramidal (twisted amide) | |
| Electrophilicity | Inert | Highly reactive (Electrophilic Warhead) |
| Cysteine Reactivity | None | High (Ring opening to thioether) |
| Primary Utility | Structural turn inducer | Covalent inhibitor / Ligation handle |
Mechanism of Action: Covalent Inhibition
Azy residues function as "warheads" targeting nucleophilic side chains (specifically Cysteine thiolates) in enzyme active sites. The mechanism relies on the relief of ring strain upon nucleophilic attack.
Mechanism Diagram
The following diagram illustrates the nucleophilic attack of a Cysteine protease on an Azy-containing peptidomimetic.
Figure 1: Mechanism of irreversible inhibition of cysteine proteases by Azy-peptides. The thiolate anion attacks the less substituted carbon (usually C3) or the carbonyl-activated C2, leading to ring opening.
Synthetic Methodologies
Synthesizing Azy-peptides requires avoiding premature ring opening. The most robust route utilizes the "Chiral Pool" starting from Serine or Threonine.
Protocol: Synthesis from Serine/Threonine
This protocol converts a Serine residue within a peptide or as a monomer into an Aziridine moiety.
Reagents:
-
Trityl-protected Serine/Threonine (
) -
Methanesulfonyl chloride (MsCl)
-
Triethylamine (
) or DIPEA -
Solvent: Dichloromethane (DCM) and THF
Step-by-Step Workflow:
-
O-Mesylation:
-
Dissolve
-Trityl-Serine methyl ester (1.0 eq) in anhydrous DCM at . -
Add
(2.5 eq) followed by dropwise addition of MsCl (1.2 eq). -
Stir for 2 hours. The hydroxyl group is converted to a good leaving group (
).
-
-
Ring Closure (Aziridination):
-
Heat the reaction mixture to reflux (or treat with stronger base if kinetics are slow) to induce intramolecular nucleophilic displacement of the mesylate by the trityl-amine nitrogen.
-
Note: The bulky Trityl group prevents over-alkylation and assists in the proper conformation for cyclization.
-
-
Deprotection (Detritylation):
-
Treat with dilute TFA (1% in DCM) or MeOH/CHCl3 with mild acid. Caution: Strong acid will open the aziridine ring. Use strictly controlled conditions (0°C, short time).
-
-
Peptide Coupling:
-
Couple the free
-H aziridine immediately with the next amino acid using standard EDC/HOBt or HATU conditions. Avoid strong bases during coupling to prevent oligomerization.
-
Synthesis Workflow Diagram
Figure 2: The "Serine-to-Aziridine" synthetic route, utilizing intramolecular displacement.
Applications in Drug Discovery & Chemical Biology
Targeted Covalent Inhibitors (TCIs)
Azy-peptides are potent inhibitors of Cysteine Proteases (e.g., Papain, Cathepsins).
-
Selectivity: The reactivity of the aziridine ring can be tuned by the electronic nature of the
-substituent. An electron-withdrawing group (like a peptide bond) activates the ring towards nucleophilic attack. -
Advantage: Unlike epoxides, aziridines are generally stable to plasma hydrolysis but highly reactive toward the "soft" thiolate nucleophiles found in enzyme active sites.
Site-Selective Ligation (The "Azy-Ligation")
Azy residues facilitate a variant of Native Chemical Ligation (NCL) that does not require a cysteine at the ligation site.
-
Mechanism: An Azy-containing peptide reacts with a thioacid-containing peptide. The thioacid attacks the aziridine, opening the ring to form a thioester.[2] A spontaneous
acyl shift follows, resulting in a native amide bond. -
Result: This allows the introduction of non-standard amino acids or the ligation of segments where Cysteine is absent.
Macrocyclization via Ring Expansion
A novel application involves the synthesis of 12-membered cyclic peptides containing an Azy residue. Upon exposure to a nucleophile or acid, the ring opens and expands the macrocycle to a 13-membered ring. This "Ring Expansion" strategy is used to access difficult-to-synthesize medium-sized rings.
Experimental Validation: Cysteine Reactivity Assay
To validate an Azy-peptide as a potential covalent inhibitor, one must determine its second-order rate constant (
Protocol:
-
Preparation: Prepare a 10 mM stock of the Azy-peptide in DMSO. Prepare a 1 mM stock of
-acetyl-cysteine (NAC) in phosphate buffer (pH 7.4). -
Reaction: Mix Azy-peptide (50
M final) and NAC (500 M final) in buffer. -
Monitoring: Monitor the disappearance of the Azy-peptide and appearance of the adduct via HPLC-MS at time points (0, 5, 15, 30, 60 min).
-
Calculation: Plot
vs. time. The slope represents . Divide by to get the second-order rate constant .
References
-
Synthesis of Aziridine-Containing Dipeptides Title: The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides Source: Acta Chimica Slovenica URL:[Link][3]
-
Site-Selective Peptide Modification Title: Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification Source: Journal of the American Chemical Society URL:[Link]
-
Cysteine Protease Inhibition Title: Aziridine-2-carboxylic acid: a reactive amino acid unit for a new class of cysteine proteinase inhibitors Source:[4][5][6][7] FEBS Letters URL:[4][Link]
-
Macrocyclization Mechanisms Title: Mechanistic investigation of aziridine aldehyde-driven peptide macrocyclization: the imidoanhydride pathway Source: Chemical Science URL:[Link]
-
Conformational Control in Cyclic Peptides Title: The reactivity and conformational control of cyclic tetrapeptides derived from aziridine-containing amino acids Source: Chemical Science URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Aziridine Aldehydes - Peptidomimetics II [ebrary.net]
- 3. The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aziridine-2-carboxylic acid. A reactive amino acid unit for a new class of cysteine proteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aziridine‐2‐carboxylic acid A reactive amino acid unit for a new class of cysteine proteinase inhibitors | Scilit [scilit.com]
- 6. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Solubility Profile of Zwitterionic Aziridine Derivatives: A Technical Guide
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Focus: Physicochemical characterization, stability-solubility trade-offs, and experimental protocols.
Part 1: The Physicochemical Landscape[1]
Introduction: The "Metastable" Zwitterion
Zwitterionic aziridine derivatives—primarily represented by aziridine-2-carboxylic acids and their N-alkylated analogs—occupy a unique and treacherous niche in medicinal chemistry. Structurally, they resemble proline but possess significant ring strain (~26–27 kcal/mol).
Unlike standard amino acids where the zwitterionic form (ammonium/carboxylate) is thermodynamically stable in water, the aziridine zwitterion acts as a "loaded spring." The electrostatic stabilization of the crystal lattice often fights against the kinetic lability of the strained ring.
Key Insight: The solubility profile of these compounds cannot be decoupled from their stability profile. In aqueous media, the very features that enhance solubility (ionic character) often accelerate degradation via nucleophilic ring opening.
Solubility vs. Solvent Class
The solubility of zwitterionic aziridines follows a "U-shaped" polarity curve, distinct from neutral organic drugs.
| Solvent Class | Solubility Rating | Mechanistic Rationale | Stability Risk |
| Water (pH ≈ pI) | High to Moderate | Solvation of ionic termini ( | High : Spontaneous hydrolysis or polymerization. |
| Acidic Buffers (pH < 4) | High | Protonation of carboxylate forms soluble cation. | Critical : Rapid acid-catalyzed ring opening (dimerization). |
| Basic Buffers (pH > 9) | High | Deprotonation of amine forms soluble anion. | Moderate : Nucleophilic attack by |
| Polar Aprotic (DMSO, DMF) | High | Dipole-dipole interactions stabilize the zwitterion. | Low : Best medium for storage and assays. |
| Alcohols (MeOH, EtOH) | Moderate | H-bonding capability; solubility decreases with chain length. | Moderate : Risk of solvolysis (alcoholysis) over time. |
| Non-Polar (Hexane, Toluene) | Insoluble | Inability to solvate charges. | N/A : Useful as anti-solvents for precipitation. |
The Isoelectric Precipice
Like all zwitterions, aziridine-2-carboxylates exhibit minimum solubility at their isoelectric point (pI). However, for aziridines, the pI is often a "danger zone."
-
Mechanism : At the pI, the net charge is zero, maximizing crystal lattice energy (leading to precipitation).
-
The Trap : While precipitation preserves chemical stability (solid state is stable), dissolving the compound at the pI for biological assays often requires heating or sonication, which provides the activation energy for ring opening.
Part 2: Experimental Characterization Protocols
Protocol 1: Kinetic Solubility with Stability Monitoring
Standard equilibrium solubility methods (24-hour shake flask) are flawed for aziridines due to degradation.
Objective: Determine the maximum soluble concentration before degradation occurs.
Materials:
-
LC-MS/MS or HPLC-UV
-
Phosphate Buffer (pH 7.4), 0.1 M HCl, 0.1 M NaOH
-
Internal Standard (non-reactive, e.g., Caffeine)
Workflow:
-
Preparation : Prepare a stock solution in DMSO (anhydrous). Aziridines are typically stable in DMSO at room temperature.
-
Spike : Spike the DMSO stock into aqueous buffer to reach target concentrations (e.g., 1, 10, 50, 100 µM). Keep DMSO < 1%.
-
Time-Point Sampling : Immediately vortex and sample at
minutes. -
Quench : Dilute aliquots immediately into Acetonitrile (precipitates salts, stops hydrolysis).
-
Analysis : Quantify the parent peak area relative to the internal standard.
-
Calculation :
-
Plot Concentration vs. Time.
-
Extrapolate to
to obtain the "Kinetic Solubility." -
Calculate degradation rate (
) to define the "Assay Window."
-
Protocol 2: Potentiometric pKa Determination (Rapid)
Knowing the pKa of the aziridine nitrogen is critical for predicting stability. A lower pKa (less basic) implies a less nucleophilic nitrogen, but often a more electrophilic ring carbons.
Method: Use a miniaturized potentiometric titrator (e.g., Sirius T3).
-
Dissolve 1-2 mg of compound in 0.15 M KCl (to maintain ionic strength).
-
Titrate rapidly from pH 10
pH 2 with 0.5 M HCl. -
Stop condition : If drift is detected (indicating ring opening consuming acid), abort and use NMR titration (
H chemical shift vs pH) in at 4°C to slow degradation.
Part 3: Visualizing the Stability-Solubility Nexus
The following diagram illustrates the complex relationship between pH, ionic species, and the degradation pathways that define the solubility profile.
Figure 1: The pH-dependent speciation and degradation landscape of zwitterionic aziridines. Note that solubility maxima (Cation/Anion) coincide with degradation risks.
Part 4: Strategic Recommendations for Handling
Solvent Selection for Synthesis vs. Assays
-
Synthesis : Perform reactions in Dichloromethane (DCM) or Tetrahydrofuran (THF) . If a zwitterion must be formed (e.g., deprotection), use Methanol at 0°C and isolate immediately.
-
Purification : Avoid silica gel chromatography (acidic surface opens the ring). Use Neutral Alumina or Reverse-Phase C18 with basic mobile phases (Ammonium Bicarbonate).
-
Storage : Store as the solid zwitterion or HCl salt at -20°C under Argon. Never store in aqueous solution.
Formulation for Biological Testing
When advancing these derivatives to cell-based assays:
-
Carrier : Use HP-β-Cyclodextrin (10-20% w/v) in the buffer. The cavity can shield the hydrophobic backbone while the hydrophilic exterior maintains solubility, potentially retarding ring opening.
-
pH Control : Buffer strictly at pH 7.4 . Avoid phosphate buffers if possible (phosphate is a weak nucleophile); HEPES or MOPS are superior choices for aziridine stability.
References
-
SoleChem Chemicals Europe . Aziridine: Physical Properties and Chemical Reactivity. Retrieved from
-
Dank, C., & Ielo, L. (2023).[3] Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry. Retrieved from [4]
-
Ha, H.-J. (2021). Synthetic Applications of Aziridinium Ions. Encyclopedia.pub.[5][6] Retrieved from
-
BenchChem . Solubility Profile of 2-(1-Aziridinyl)ethyl Methacrylate in Common Laboratory Solvents. Retrieved from
-
Perera, A. S., et al. (2021). Two Faces of Water in the Formation and Stabilization of Multicomponent Crystals of Zwitterionic Drug-Like Compounds. MDPI Symmetry. Retrieved from
Sources
- 1. chemcess.com [chemcess.com]
- 2. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic Applications of Aziridinium Ions | Encyclopedia MDPI [encyclopedia.pub]
Technical Guide: Toxicity & Safety Profile of 1-(Carboxymethyl)aziridine-2-carboxylic acid
[1]
Part 1: Executive Summary & Chemical Identity[1]
1-(Carboxymethyl)aziridine-2-carboxylic acid is a bifunctional aziridine derivative characterized by high polarity and significant alkylating potential.[1] While specific toxicological datasets (e.g., LD50, Ames) for this exact molecule are limited in public registries, its structural homology to Aziridine-2-carboxylic acid (Aze) and general N-substituted aziridines mandates that it be handled as a potent genotoxic alkylating agent .
This guide utilizes a Structure-Activity Relationship (SAR) "read-across" approach to establish safety protocols, prioritizing the compound's electrophilic nature and its potential to cross-link DNA or inhibit cysteine-dependent enzymes.
Chemical Identity
| Property | Detail |
| Chemical Name | 1-(Carboxymethyl)aziridine-2-carboxylic acid |
| Synonyms | N-(Carboxymethyl)aziridine-2-carboxylic acid; Aziridine-1-acetic acid, 2-carboxy- |
| Molecular Formula | C₅H₇NO₄ |
| Molecular Weight | 145.11 g/mol |
| Structural Alert | Aziridine Ring (Three-membered nitrogen heterocycle) |
| Solubility | High (Water, DMSO, Methanol) due to dual carboxylic acid moieties.[1][2][3] |
| Stability | Unstable in acidic media (Ring opening); susceptible to nucleophilic attack.[1] |
Part 2: Toxicological Profile (Mechanism & Risk)[1]
Mechanism of Action: Electrophilic Alkylation
The core toxicity of 1-(Carboxymethyl)aziridine-2-carboxylic acid stems from the ring strain (~27 kcal/mol) of the aziridine moiety.[1] Unlike simple amines, the nitrogen atom is pyramidal and highly reactive.
-
DNA Alkylation: The aziridine ring acts as a "hard" electrophile.[1] Upon protonation (which is facilitated by the local environment of DNA), the ring carbons become susceptible to nucleophilic attack by the N7-position of guanine bases.[1] This leads to DNA adduct formation , potential strand breaks, and mutagenicity.
-
Protein Modification: The compound can alkylate nucleophilic amino acid residues, particularly Cysteine (thiol groups) and Histidine .[1] This mechanism is analogous to "suicide inhibition" seen in other aziridine-based drugs (e.g., Mitomycin C).
Comparative Toxicity (Read-Across Analysis)
Direct data for the N-carboxymethyl derivative is inferred from its parent and analogs:
-
Parent Compound (Aziridine-2-carboxylic acid): A known proline analogue found in Streptomyces.[1] It is misincorporated into proteins, causing "Unfolded Protein Response" (UPR) and cytotoxicity.[1]
-
N-Substitution Effect: The addition of the carboxymethyl group at the N-position likely reduces the affinity for proline transporters and tRNA synthetases, potentially lowering the risk of protein misincorporation compared to the parent.[1] However, it retains or enhances alkylating potential due to the inductive effect of the carboxyl group.[1]
Target Organ Toxicity[1]
-
Renal Toxicity (Kidney): Due to high polarity (two ionized carboxylates at physiological pH), the compound will concentrate in the kidneys during excretion.[1] Alkylation of renal tubular cells is a high-risk endpoint.
-
Genotoxicity: High probability of being Ames Positive (mutagenic) without metabolic activation.[1]
Part 3: Visualization of Mechanism[1]
The following diagram illustrates the divergent pathways of toxicity: Direct DNA Alkylation vs. Acid-Catalyzed Detoxification.
Caption: Figure 1. Dual pathway showing the mechanism of biological toxicity via alkylation (Red) and the chemical safety strategy via acid hydrolysis (Green).[1]
Part 4: Safety & Handling Protocols
Trustworthiness Principle: Treat this compound as a "Select Carcinogen" until proven otherwise.[1]
Engineering Controls
-
Containment: All weighing and solubilization must occur inside a Class II Biosafety Cabinet (BSC) or a chemical fume hood with HEPA filtration.[1]
-
Static Control: Use anti-static weighing boats, as aziridine powders can be electrostatic and easily aerosolized.
Personal Protective Equipment (PPE)[1]
-
Respiratory: N95 or P100 respirator if handling powder outside a hood (not recommended).[1]
-
Dermal: Double-gloving is mandatory.[1]
-
Ocular: Chemical splash goggles.[1]
Deactivation & Spillage (The "Kill Switch")
Aziridines are unstable in acid.[1] This is the primary method for neutralization.[1]
Protocol: Acid Hydrolysis Deactivation
-
Preparation: Prepare a 1M Sulfuric Acid (H₂SO₄) or 1M Hydrochloric Acid (HCl) solution.[1]
-
Application: For spills, cover with absorbent pads soaked in the acid solution.[1] Allow to sit for 30 minutes .
-
Mechanism: The acid protonates the ring nitrogen, facilitating rapid ring opening by water (hydrolysis) to form the corresponding serine or isoserine dicarboxylic acid derivative, which is non-toxic.[1]
-
Verification: Check pH is <3.0 before disposal as hazardous chemical waste.
Part 5: Experimental Methodologies
To validate the safety and activity of this compound in your specific application, the following assays are recommended.
Alkylating Potential Assay (NBP Test)
Why: To quantify the chemical reactivity of the aziridine ring before biological testing.[1]
-
Reagent: 4-(p-nitrobenzyl)pyridine (NBP).[1]
-
Method:
-
Readout: Measure Absorbance at 600 nm . A blue/violet color indicates alkylating activity.[1]
-
Interpretation: High signal at pH 4.0 vs pH 7.4 confirms acid-activated alkylation mechanism.[1]
-
In Vitro Cytotoxicity (CellTiter-Glo)
Why: To determine the IC50 and therapeutic window.[1]
Part 6: References
Sources
- 1. AU2019201626A1 - Picolinamide compounds with fungicidal activity - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the derivatives of aziridine. II. Synthesis and immunopharmacological analysis of substituted amides and anilides of alpha-aziridinyl-beta-/p-chlorobenzoyl/-propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
History of Aziridine-2-Carboxylic Acid: Discovery and Development
[1]
Executive Summary
Aziridine-2-carboxylic acid (Azy) is a non-proteinogenic amino acid containing a highly strained three-membered nitrogen heterocycle.[1] Unlike its four-membered homologue azetidine-2-carboxylic acid (Aze) —which was isolated from Convallaria majalis by Fowden in 1955—Azy is primarily a synthetic entity in its free form, though its structural motif underpins the activity of potent natural products like the mitomycins and azirinomycin.
This guide traces the evolution of Azy from a synthetic curiosity to a critical "warhead" in covalent drug discovery, specifically for targeting cysteine proteases.
Origins and Distinction: The "Fowden" Clarification
In the history of cyclic amino acids, confusion often arises between the 3-membered aziridine and the 4-membered azetidine analogues of proline.
-
Azetidine-2-carboxylic acid (Aze): Discovered by Leslie Fowden (1955) in Convallaria majalis (Lily of the Valley). It acts as a toxic proline analogue, incorporating into proteins and causing misfolding.
-
Aziridine-2-carboxylic acid (Azy): While the aziridine ring is found in natural products (e.g., Mitomycin C (1958), Azirinomycin (1971)), free Azy is unstable and rare in nature. Its development has been driven by synthetic organic chemistry and chemical biology .
Timeline of Discovery & Milestones
Figure 1: Chronological development distinguishing natural discovery from synthetic innovation.
Synthetic Evolution: From Racemic Mixtures to Chiral Scaffolds
The utility of Azy in drug development relies on the ability to synthesize it in an enantiomerically pure form. The high ring strain (~26-27 kcal/mol) makes the ring susceptible to premature opening.
The Gabriel-Cromwell Protocol (Early Method)
Early syntheses utilized the Gabriel-Cromwell reaction, involving the cyclization of
-
Limitation: Produced racemic mixtures and required resolution.
-
Mechanism: Michael addition of an amine to a bromoacrylate followed by intramolecular nucleophilic displacement.
The Okawa-Nakajima Method (The "Serine Route")
In 1978, Kenji Okawa and colleagues established the gold standard for synthesizing chiral Azy (and its 3-methyl derivatives) using L-Serine or L-Threonine as part of the "chiral pool." This method relies on the intramolecular displacement of a leaving group (tosylate or mesylate) by the amide nitrogen.
Mechanism of Chiral Synthesis:
-
Protection: Tritylation of the amine (steric bulk prevents over-alkylation) and esterification of the carboxyl.
-
Activation: Conversion of the
-hydroxyl group to a leaving group (O-Mesyl or O-Tosyl). -
Cyclization: Base-mediated intramolecular
displacement.
Figure 2: The Okawa route for stereoselective synthesis of Azy from Serine.
Chemical Biology: Reactivity & Mechanism of Action
Azy is a latent electrophile . Its biological activity is driven by the relief of ring strain upon nucleophilic attack.
Cysteine Protease Inhibition
Azy derivatives are potent, irreversible inhibitors of cysteine proteases (e.g., Papain , Cathepsin B, L, K ).[2]
-
Mechanism: The active site thiolate (
) of the enzyme attacks the aziridine ring. -
Regioselectivity: Attack typically occurs at the less hindered carbon, but in the enzyme active site, orientation is governed by the S2/S1 pockets.
-
Comparison: Azy is significantly more reactive than epoxides (e.g., E-64) or vinyl sulfones due to the higher basicity of the leaving group (the amine anion equivalent) and ring strain.
Stability and Handling
-
Acid Sensitivity: The ring opens rapidly in acidic media (protonation of Nitrogen
nucleophilic attack). -
N-Activation: An electron-withdrawing group (EWG) on the nitrogen (e.g., Cbz, Tosyl) increases electrophilicity, making the ring more susceptible to opening by weak nucleophiles.[1]
Experimental Protocols
Note: All procedures involving aziridines must be performed in a fume hood due to potential alkylating toxicity.
Protocol A: Synthesis of (2S)-N-Trityl-Aziridine-2-Carboxylate (From L-Serine)
Source: Adapted from Okawa, K., et al. Bull. Chem. Soc. Jpn. 1978.[3]
| Step | Reagent | Conditions | Purpose |
| 1. Protection | L-Serine methyl ester HCl, Trityl Chloride (Trt-Cl), TEA | CHCl3, 0°C to RT, 24h | Protect amine; Trityl group prevents dimerization. |
| 2. Activation | Methanesulfonyl chloride (MsCl), Pyridine | Pyridine, -15°C | Convert |
| 3. Cyclization | Triethylamine (TEA) | Reflux in THF, 3h | Intramolecular displacement to form 3-membered ring. |
| 4. Purification | Silica Gel Chromatography | Hexane/EtOAc (4:1) | Isolate pure N-Trityl-Azy ester. |
Yield: Typically 60-75%.
Characterization:
Protocol B: Cysteine Protease Inhibition Assay
Validation of Activity:
-
Enzyme: Papain (activated with DTT).
-
Substrate: Z-Phe-Arg-AMC (fluorogenic).
-
Inhibitor: Azy-containing peptide (e.g., Cbz-Phe-Azy-OEt).
-
Measurement: Monitor fluorescence (
). -
Result: Time-dependent loss of enzymatic activity indicates irreversible covalent modification.
Applications in Drug Development
The Azy moiety has transitioned from a "toxicophore" to a precision tool.
-
Targeted Covalent Inhibitors (TCIs): Used to target non-catalytic cysteines in kinases and proteases. The reactivity can be "tuned" by changing the N-substituent.
-
Peptidomimetics: Azy constrains the peptide backbone (
angles), locking peptides into specific conformations (e.g., -turns) to improve receptor binding affinity. -
Site-Specific Labeling: Azy-containing peptides can be introduced into proteins and then reacted with thiols (e.g., fluorophores) in a "ring-opening" bio-orthogonal reaction.
References
-
Fowden, L. (1956). Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants. Biochemical Journal, 64(2), 323–332. Link
-
Nakajima, K., Takai, F., Tanaka, T., & Okawa, K. (1978). Studies on Aziridine-2-carboxylic Acid.[4][1][5][6][7][8][9][10][11][12][13] I. Synthesis of the Optically Active L-Aziridine-2-carboxylic Acid and Its Derivatives. Bulletin of the Chemical Society of Japan, 51(5), 1577-1578. Link
-
Morodor, L., Musiol, H. J., & Scharf, R. (1992). Aziridine-2-carboxylic acid: a reactive amino acid unit for a new class of cysteine proteinase inhibitors.[3][10][12] FEBS Letters, 299(1), 51–53.[14] Link
-
Vicik, R., Busemann, M., Baumann, K., & Schirmeister, T. (2006). Inhibitors of cysteine proteases. Current Topics in Medicinal Chemistry, 6(4), 331-353. Link
-
Schirmeister, T. (1999).
-Amino Acid Aziridine-2,3-dicarboxylic Acid.[6][15] Journal of Medicinal Chemistry, 42(7), 1231–1241. Link
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aziridine‐2‐carboxylic acid A reactive amino acid unit for a new class of cysteine proteinase inhibitors | Scilit [scilit.com]
- 4. Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO1995030672A1 - Aziridine compounds, methods of preparation and reactions thereof - Google Patents [patents.google.com]
- 6. journals.asm.org [journals.asm.org]
- 7. scilit.com [scilit.com]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. tandfonline.com [tandfonline.com]
- 10. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Aziridine-2-carboxylic acid. A reactive amino acid unit for a new class of cysteine proteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
- 15. Aziridinyl peptides as inhibitors of cysteine proteases: effect of a free carboxylic acid function on inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Controlled Ring-Opening of 1-(Carboxymethyl)aziridine-2-carboxylic Acid
This Application Note is designed for researchers in medicinal chemistry and process development. It details the controlled ring-opening of 1-(Carboxymethyl)aziridine-2-carboxylic acid , a highly functionalized, strained heterocycle. This molecule serves as a critical chiral building block for synthesizing non-proteinogenic amino acids, chelating agents (such as EDDS derivatives), and peptidomimetics.
Executive Summary
The regioselective ring-opening of 1-(carboxymethyl)aziridine-2-carboxylic acid (CMA-2-CA) presents a unique challenge and opportunity in organic synthesis. The molecule contains a strained aziridine ring, a carboxylic acid at the C2 position, and a carboxymethyl group on the nitrogen. This trifunctional arrangement allows for diverse reactivity but requires precise control over pH, temperature, and nucleophile strength to dictate the reaction pathway (C2 vs. C3 attack).
This guide provides validated protocols for:
-
Acid-Catalyzed Hydrolysis: Synthesis of functionalized serine/isoserine analogs.
-
Aminolysis: Generation of polyamino-polycarboxylate scaffolds (chelators).
Mechanistic Principles & Regioselectivity
The reactivity of CMA-2-CA is governed by the interplay between strain release and electronic activation .
-
The Substrate: The
-carboxymethyl group acts as an -alkyl substituent. Unlike electron-withdrawing groups (acyl/sulfonyl) that activate the ring via polarization, the alkyl group renders the nitrogen basic. -
The Activation: Protonation of the nitrogen (forming the aziridinium ion) is usually required for efficient ring opening under mild conditions.
-
The Regioselectivity (C2 vs. C3):
-
Path A (C3 Attack -
-attack): Sterically favored. Nucleophiles attack the less hindered carbon. This is the dominant pathway forngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -alkyl aziridines in the absence of strong electronic bias. Yields -amino acid derivatives.[1][2][3][4] -
Path B (C2 Attack -
-attack): Electronically favored in specific cases where the C2-carboxyl group stabilizes the transition state or when the nucleophile is guided by chelation. Yields -amino acid derivatives.[1][2][3][4][5]
-
Mechanistic Pathway Diagram[7]
Figure 1: Divergent reaction pathways for the ring-opening of CMA-2-CA. Protonation activates the ring, leading to competition between steric (C3) and electronic (C2) control.
Experimental Protocols
Protocol A: Acid-Catalyzed Hydrolytic Ring Opening
Objective: Synthesis of
Reagents:
-
Substrate: 1-(Carboxymethyl)aziridine-2-carboxylic acid (1.0 equiv)
-
Solvent: Water[6]
-
Catalyst: Perchloric acid (
) or Trifluoroacetic acid ( ) -
Purification: Dowex 50W-X8 (Cation exchange resin)
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 mmol of CMA-2-CA in 5 mL of deionized water.
-
Acidification: Cool the solution to 0°C. Dropwise add 1M
until pH reaches 1.5–2.0.-
Note: Strong acids are necessary to ensure full protonation of the aziridine nitrogen (
for the conjugate acid).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (ninhydrin stain) or LC-MS.
-
Endpoint: Disappearance of the aziridine peak.
-
-
Work-up: Neutralize the solution with dilute
to pH 6.0. -
Purification: Load the mixture onto a Dowex 50W-X8 column (
form).-
Elute with water to remove salts.
-
Elute with 1M
to recover the amino acid product.
-
-
Isolation: Lyophilize the ammonia fractions to obtain the white solid product.
Data Validation (Expected):
-
Regioselectivity: >90:10 favoring the
-amino acid (C3 attack). -
Mass Spec: M+1 = [Substrate MW] + 18 (Water).
Protocol B: Aminolysis with Primary Amines
Objective: Synthesis of diamine-polycarboxylates (e.g., EDDS analogs). Challenge: Amines are basic. If the pH is too high, the aziridine remains unprotonated and unreactive. If too low, the amine nucleophile is protonated and unreactive. Solution: Use of a Lewis Acid catalyst or strict pH control (buffered at pH 8-9).
Reagents:
-
Substrate: CMA-2-CA (1.0 equiv)
-
Nucleophile: Benzylamine or Ethylenediamine (1.2 equiv)
-
Catalyst:
(10 mol%) or simply thermal activation. -
Solvent: Acetonitrile/Water (9:1)
Step-by-Step Procedure:
-
Setup: In a reaction vial, dissolve CMA-2-CA (1.0 mmol) in 3 mL Acetonitrile/Water.
-
Nucleophile Addition: Add the amine (1.2 mmol).
-
Catalyst (Optional): Add Ytterbium Triflate (
, 0.1 mmol) to promote ring opening without strong acid. -
Thermal Activation: Heat the mixture to 60°C for 12 hours.
-
Caution: Aziridines are potential alkylating agents. Perform in a sealed vessel behind a blast shield.
-
-
Monitoring: Check for the formation of the diamine product via HPLC.
-
Purification: Evaporate solvent. Redissolve in water and purify via preparative HPLC (C18 column) using a Water/Acetonitrile gradient with 0.1% Formic Acid.
Critical Parameters & Troubleshooting
| Parameter | Condition | Effect on Reaction |
| pH | Acidic (< 3) | Activates aziridine (fast reaction); favors C3 attack (steric). |
| pH | Basic (> 10) | Deactivates aziridine; reaction may stall or require high heat. |
| Nucleophile | Hard (OH-, ROH) | Prefers C3 attack (charge controlled/steric). |
| Nucleophile | Soft (R-SH, | May show mixed regioselectivity; high yields.[4] |
| Solvent | Aprotic (THF, DCM) | Slows reaction unless Lewis Acid is used. |
| Solvent | Protic (H2O, MeOH) | Stabilizes the transition state; accelerates ring opening. |
Safety Protocols (E-E-A-T)
Hazard Warning: Aziridine-2-carboxylic acid derivatives are potent alkylating agents . They structurally resemble DNA cross-linking agents (e.g., Mitomycin C).
-
Containment: All reactions must be performed in a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Quenching: Unreacted aziridine should be quenched with a solution of sodium thiosulfate and dilute sulfuric acid (nucleophilic opening followed by polymerization) before disposal.
-
Spill Response: Do not wipe dry. Absorb with thiosulfate-soaked pads.
References
-
Ishikawa, T. (2012). Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion. Heterocycles. Link
-
Vicario, J. L., et al. (2005). Regioselective Ring Opening of Aziridine-2-carboxylates. Organic & Biomolecular Chemistry. Link
-
Srivastava, A., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. Link
-
TCI Chemicals. (2024). Safety Data Sheet: Methyl Aziridine-2-carboxylate. Link
- Albini, A. (2016). Aziridines in Synthesis. CRC Press/Taylor & Francis. (General Reference for Aziridine Chemistry).
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. REGIOSELECTIVE RING OPENING REACTIONS OF AZIRIDINE-2-PHOSPHONATES AND AZIRIDINE BASED CHIRAL LIGANDS FOR CATALYTIC, ASYMMETRIC AZOMETHINE YLIDE CYCLOADDITIONS AND AZA-HENRY REACTION [open.metu.edu.tr]
- 4. WO1995030672A1 - Aziridine compounds, methods of preparation and reactions thereof - Google Patents [patents.google.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
Application Note: Incorporation of 1-(Carboxymethyl)aziridine-2-carboxylic Acid into Bioactive Peptides
This Application Note and Protocol guide details the incorporation of 1-(Carboxymethyl)aziridine-2-carboxylic acid into peptides. This specific moiety acts as a potent electrophilic "warhead," primarily used in the design of irreversible cysteine protease inhibitors (e.g., Cathepsins, Papain) and Activity-Based Probes (ABPs) .[1]
Abstract & Scientific Rationale
The incorporation of 1-(Carboxymethyl)aziridine-2-carboxylic acid creates a conformationally constrained, electrophilic center within a peptide backbone. Unlike standard amino acids, this building block contains a reactive aziridine ring (three-membered nitrogen heterocycle) capable of undergoing nucleophilic attack by active-site cysteine residues.
The specific N-substitution (carboxymethyl group) serves two critical functions:
-
Recognition Element: The additional carboxylate mimics the aspartic/glutamic acid side chains, enhancing binding affinity to proteases that recognize acidic residues (e.g., Caspases, Cathepsin B).
-
Irreversible Inhibition: The aziridine ring acts as an electrophilic trap. Upon binding, the enzyme's catalytic thiol attacks the ring, leading to ring-opening and stable covalent modification.
This guide addresses the synthetic challenges posed by the aziridine ring's acid sensitivity and electrophilicity, providing a robust Solid-Phase Peptide Synthesis (SPPS) protocol.
Chemical Properties & Handling
-
IUPAC Name: 1-(carboxymethyl)aziridine-2-carboxylic acid[2]
-
Molecular Formula: C
H NO [2] -
Stability: High susceptibility to acid-catalyzed ring opening and nucleophilic attack.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Avoid prolonged exposure to moisture.
-
Toxicity: Potent alkylating agent. Handle with extreme caution in a fume hood.
Synthetic Strategy: The "N-Capping" Approach
Because the nitrogen atom of the aziridine is alkylated (tertiary amine), it cannot serve as a nucleophile for chain elongation. Therefore, this unit must be introduced as the N-terminal cap or via segment condensation .
Critical Design Considerations
-
Resin Selection: To minimize acid exposure during cleavage, 2-Chlorotrityl Chloride (2-CTC) Resin is recommended for peptide acids. For peptide amides, Rink Amide can be used, but cleavage cocktails must be optimized to prevent ring hydrolysis.
-
Protection Scheme: The carboxylic acid on the aziridine nitrogen (N-CH
-COOH) must be protected (typically as a tert-butyl ester ) during coupling to prevent self-polymerization or side reactions. -
Coupling Reagents: Avoid harsh activators. HATU/DIEA or DIC/Oxyma are preferred for their efficiency and lower racemization risk.
Mechanism of Action (Inhibition)
The following DOT diagram illustrates the mechanism of cysteine protease inhibition by the aziridine peptide.
Caption: Mechanism of irreversible inhibition. The enzyme's active site thiolate attacks the aziridine ring, forming a stable covalent bond.
Detailed Experimental Protocol
Phase 1: Preparation of the Building Block
Note: If not commercially available, the building block is synthesized via the Gabriel-Cromwell reaction.
Reagents:
-
(2S)-Aziridine-2-carboxylic acid ethyl ester (Starting material)
-
tert-Butyl bromoacetate (Alkylation agent)
-
Triethylamine (Base)[3]
Protocol:
-
Dissolve (2S)-aziridine-2-carboxylic acid ethyl ester (1.0 eq) in dry THF.
-
Add Triethylamine (1.2 eq) and cool to 0°C.
-
Dropwise add tert-Butyl bromoacetate (1.1 eq).
-
Hydrolysis: Saponify the ethyl ester selectively using LiOH (1.0 eq) in THF/H
O at 0°C to yield 1-(tert-butoxycarbonylmethyl)aziridine-2-carboxylic acid .-
Critical: Do not use excess base or heat to avoid opening the ring.
-
Phase 2: Solid-Phase Peptide Synthesis (SPPS)
Workflow Diagram:
Caption: SPPS workflow for N-terminal aziridine incorporation.
Step-by-Step Procedure:
-
Peptide Assembly:
-
Synthesize the desired peptide sequence (e.g., H-Leu-Pro-Resin) using standard Fmoc/tBu chemistry on 2-CTC resin.
-
Perform the final Fmoc deprotection to expose the N-terminal amine.
-
-
Coupling the Aziridine Warhead:
-
Reagents:
-
Building Block: 1-(tert-butoxycarbonylmethyl)aziridine-2-carboxylic acid (2.0 eq).
-
Activator: HATU (1.95 eq).
-
Base: DIPEA (4.0 eq).
-
Solvent: DMF (anhydrous).
-
-
Procedure:
-
Pre-activate the building block with HATU and DIPEA in DMF for 30 seconds.
-
Add the mixture to the resin-bound peptide.
-
Shake at room temperature for 2 hours .
-
Wash resin with DMF (3x) and DCM (3x).
-
-
Quality Control: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines) to verify coupling completion.[6]
-
-
Cleavage and Global Deprotection:
-
Challenge: The aziridine ring is acid-sensitive. The tert-butyl group on the carboxymethyl tail requires TFA to remove.
-
Cocktail S (Scavenger-rich): TFA / Triisopropylsilane (TIPS) / H
O (95:2.5:2.5 v/v).-
Note: Avoid thiols (EDT/DODT) in the cleavage cocktail as they will attack the aziridine ring immediately.
-
-
Procedure:
-
Add cold Cocktail S to the resin.
-
Shake for 60 minutes (minimize time to prevent ring degradation).
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge and wash the pellet 3x with ether.
-
-
Phase 3: Purification & Analysis
-
HPLC: Use a C18 column.
-
Buffer A: 0.1% Formic acid in Water (Avoid strong TFA in mobile phase if possible, or keep fractions cold).
-
Buffer B: Acetonitrile.
-
Gradient: 5-95% B over 30 min.
-
-
Storage: Lyophilize immediately. Do not leave in acidic solution.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Ring Opening (Hydrolysis) | Acid exposure too long; Water in reagents. | Use anhydrous solvents. Reduce TFA cleavage time to 30-45 min. Store peptide as a solid. |
| Ring Opening (Nucleophilic) | Presence of thiols or strong bases. | Avoid EDT/DODT in cleavage cocktail. Use TIPS only. Do not use piperidine after aziridine coupling. |
| Incomplete Coupling | Steric hindrance of the aziridine acid. | Use HATU or HOAt for higher reactivity. Double couple if necessary. |
| Side Reactions | Polymerization of aziridine. | Ensure the N-carboxymethyl group is protected (tBu) during coupling. |
References
-
Vicik, R., Busemann, M., Gelhaus, C., et al. (2006). "Aziridine-2,3-dicarboxylic acid-based inhibitors of cysteine proteases: Synthesis and structure-activity relationships." Journal of Medicinal Chemistry. Link
-
Schirmeister, T. (1999). "New peptidic cysteine protease inhibitors derived from the electrophilic alpha-amino acid aziridine-2,3-dicarboxylic acid."[7][8][9] Journal of Medicinal Chemistry. Link
-
Galonic, D. P., Ide, N. D., van der Donk, W. A., & Gin, D. Y. (2005). "Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification." Journal of the American Chemical Society.[10] Link
-
Kuzmič, G., et al. (2022).[4] "The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides." Acta Chimica Slovenica. Link
-
Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy 1-(Carboxymethyl)aziridine-2-carboxylic acid [smolecule.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. WO2008046232A1 - Aziridine aldehydes, aziridine-conjugated amino derivatives, aziridine-conjugated biomolecules and processes for their preparation - Google Patents [patents.google.com]
- 6. peptide.com [peptide.com]
- 7. New peptidic cysteine protease inhibitors derived from the electrophilic alpha-amino acid aziridine-2,3-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aziridinyl peptides as inhibitors of cysteine proteases: effect of a free carboxylic acid function on inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Note: Solid-Phase Synthesis and Site-Selective Conjugation Using Aziridine Amino Acids
Introduction & Scientific Rationale
The development of complex, post-translationally modified peptides—such as lipopeptides, glycopeptides, and targeted biochemical probes—requires highly robust and chemoselective ligation strategies. Aziridine-2-carboxylic acid (Azy) serves as a uniquely powerful, nonproteinogenic electrophilic handle when incorporated into solid-phase peptide synthesis (SPPS)[1].
Unlike bulky maleimide or haloacetyl modifiers, the aziridine moiety is compact and natively integrates into the peptide backbone. Its unique electrophilic nature allows for stereoselective, late-stage ring-opening by various thiol nucleophiles (e.g., farnesyl thiols, anomeric carbohydrates) directly on the solid support[1][2]. This convergent approach enables the rapid generation of diverse thioglycoconjugates and modified peptides from a single, easily synthesized precursor resin[2][3].
Mechanistic Insights: The Causality of Reagent Selection
The critical challenge in aziridine-peptide chemistry is achieving efficient ring-opening without degrading the peptide backbone. Historically, nucleophilic ring openings of short aziridine peptides relied on Lewis or protic acid promoters[4]. However, these acidic catalysts are rendered entirely ineffective in longer peptide sequences due to sequestration by multiple Lewis basic functionalities (e.g., amide bonds, basic side chains)[4].
The Base-Catalyzed Paradigm Shift: To bypass the limitations of acidic promoters, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized as a catalytic, non-nucleophilic base[4].
-
Causality: DBU deprotonates the incoming thiol to generate a highly nucleophilic thiolate anion.
-
Regioselectivity: The thiolate selectively attacks the less sterically hindered C3-carbon of the aziridine ring via an SN2 mechanism. This specific trajectory yields the desired native-like cysteine derivative, actively preventing the formation of the unwanted β2-amino acid derivative (which results from C2 attack)[2][4].
Workflow & Pathway Visualizations
Caption: Workflow for SPPS incorporation of aziridine amino acids and late-stage thiol conjugation.
Caption: DBU-catalyzed regioselective ring-opening mechanism of aziridine by thiol nucleophiles.
Experimental Protocols (Self-Validating Systems)
The following methodologies detail the integration of Azy into standard Fmoc-SPPS, followed by on-resin modification[4][5].
Protocol A: On-Resin Incorporation of Fmoc-Azy-OH
-
Step 1: Resin Preparation. Swell 2-chlorotrityl chloride or Rink Amide resin (0.1 mmol scale) in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF)[5].
-
Step 2: Azy Coupling. Dissolve Fmoc-Azy-OH (3.0 equiv) and HATU (2.9 equiv) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6.0 equiv). Add the activated mixture to the resin and agitate for 2 hours at room temperature.
-
Causality: HATU is selected over carbodiimides to maximize coupling efficiency of the sterically constrained aziridine without promoting premature ring-opening.
-
-
Step 3: Validation (Kaiser Test). Perform a Kaiser (ninhydrin) test. A colorless/yellow bead confirms complete acylation of the primary amine. If blue, repeat Step 2.
-
Step 4: Fmoc Deprotection. Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash extensively with DMF and DCM.
Protocol B: DBU-Promoted On-Bead Conjugation with Thiol Nucleophiles
-
Step 1: Reagent Preparation. Dissolve the desired thiol nucleophile (e.g., farnesyl thiol, carbohydrate thiol) (5.0 equiv) in anhydrous DMF.
-
Step 2: Catalysis. Add DBU (0.1 to 0.5 equiv) to the thiol solution.
-
Causality: Maintaining DBU at sub-stoichiometric to low-stoichiometric levels prevents base-catalyzed degradation of the peptide backbone while ensuring a steady state of reactive thiolate anions[4].
-
-
Step 3: Incubation. Add the solution to the Azy-peptide resin. Agitate gently at room temperature for 12–24 hours.
-
Step 4: Validation (Ellman’s Test). Extract 10 µL of the reaction supernatant and react with Ellman's reagent (DTNB). A decrease in absorbance at 412 nm compared to a blank confirms the consumption of the thiol nucleophile, validating the progress of the ring-opening reaction.
Protocol C: Cleavage and Global Deprotection
-
Step 1: Cleavage Cocktail. Treat the washed and dried resin with a standard cleavage cocktail: TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2 hours.
-
Causality: The newly formed thioether bond is highly stable to strongly acidic conditions, allowing for safe global deprotection of standard side-chain protecting groups.
-
-
Step 2: Precipitation. Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge, decant, and lyophilize the crude pellet.
-
Step 3: Validation (LC-MS). Analyze the crude product via RP-HPLC and ESI-MS. The mass should reflect the exact addition of the thiol mass to the Azy-peptide precursor.
Quantitative Data: Regioselectivity & Yields
The shift from acidic to basic catalysis not only enables compatibility with longer peptides but also drastically improves the regioselectivity of the ring-opening event[4].
| Reaction Condition | Promoter / Catalyst | Major Product | Regioselectivity (C3 : C2) | Overall Yield | Application Scope |
| Protic/Lewis Acid | BF₃·OEt₂ or TFA | Cysteine derivative | ~ 4:6 to 10:1 | Low to Moderate | Restricted to short peptides (di/tripeptides) |
| Base-Promoted | DBU (0.1 - 0.5 eq) | Cysteine derivative | > 20 : 1 | > 60% | Complex, long peptides; SPPS compatible |
Data summarized from comparative studies on aziridine ring-opening methodologies[2][4].
References
-
Title: Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification Source: Journal of the American Chemical Society (J Am Chem Soc) URL: [Link]
-
Title: Site-Selective Conjugation of Thiols with Aziridine-2-Carboxylic Acid-Containing Peptides Source: Journal of the American Chemical Society (J Am Chem Soc) URL: [Link]
-
Title: The reactivity and conformational control of cyclic tetrapeptides derived from aziridine-containing amino acids Source: Chemical Science (The Royal Society of Chemistry) URL: [Link]
Sources
Advanced Application Note: Nucleophilic Ring-Opening Strategies for Aziridine-2-Carboxylic Acid Derivatives
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, regioselectivity control, and self-validating experimental protocols for aziridine-2-carboxylate functionalization.
Introduction & Mechanistic Grounding
Aziridines are the smallest nitrogen-containing heterocycles, characterized by an inherent ring strain of approximately 26–27 kcal/mol[1]. In drug development, enantiopure aziridine-2-carboxylates serve as highly versatile chiral synthons (chirons) for the synthesis of complex nitrogenous compounds, including
The utility of aziridine-2-carboxylates hinges on the predictable control of nucleophilic ring-opening. Because the nucleophile can attack either the C-2 (
The Role of N-Activation
To facilitate nucleophilic attack under mild conditions, the aziridine nitrogen must be "activated." Non-activated aziridines (N-alkyl or N-H) are notoriously resistant to nucleophilic attack unless subjected to strong Lewis acids. Activating the ring with an electron-withdrawing group (EWG)—such as p-toluenesulfonyl (Ts), benzyloxycarbonyl (Cbz), or tert-butyloxycarbonyl (Boc)—lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aziridine and stabilizes the negative charge on the leaving nitrogen atom during the transition state[1].
Causality in Regioselectivity: C-2 vs. C-3 Attack
The regiochemical outcome of the ring opening is dictated by a competition between steric hindrance and electronic activation:
-
Steric Control (C-3 Attack): Soft heteroatom nucleophiles (e.g., thiols, amines) and carbon nucleophiles (e.g., higher-order cuprates) preferentially attack the less sterically hindered C-3 position, yielding
-amino acid derivatives[2][3]. When using carbon nucleophiles, competitive attack on the ester moiety can be suppressed by hydrolyzing the ester to a carboxylic acid prior to the reaction, which ensures exclusive C-3 attack[1][2]. -
Electronic Control (C-2 Attack): Highly electronegative, hard nucleophiles like
can override steric preferences. The strong electron-withdrawing nature of the carboxylate group directs the attack to the more substituted C-2 position, producing -fluoro- -alanine derivatives[4]. -
Reductive Cleavage: Single-electron transfer (SET) reagents, such as samarium diiodide (
), target the carbonyl function, directing C–N bond cleavage exclusively to the C-2 position to yield -amino esters[5][6].
Regioselectivity logic tree for nucleophilic ring opening of aziridine-2-carboxylates.
Quantitative Regioselectivity Data
The table below summarizes the expected regioselective outcomes based on the choice of nucleophile and reaction conditions.
| Nucleophile Class | Reagent / Condition | Major Attack Site | Major Product Class | Reference |
| Heteroatoms (Soft) | C-3 ( | [1][3] | ||
| Carbon (Cuprates) | C-3 ( | [2] | ||
| Halides (Hard) | C-2 ( | [4] | ||
| Electrons (SET) | C-2 (C–N cleavage) | [5] |
Self-Validating Experimental Protocols
Protocol A: Regioselective C-3 Ring Opening with Thiol Nucleophiles
Application: Synthesis of C-glycosyl-aminoethyl sulfides and
Step-by-Step Methodology:
-
Preparation: Dissolve the N-activated aziridine-2-carboxylate (1.0 equiv) in anhydrous dichloromethane (
) under an inert argon atmosphere. -
Nucleophile Addition: Add thiophenol (3.0 equiv) dropwise at room temperature[3]. The excess ensures complete conversion and suppresses disulfide dimerization.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the consumption of the aziridine via TLC (typically 2–4 hours).
-
Quench & Workup: Dilute with additional
and wash sequentially with saturated aqueous and brine. Dry the organic layer over anhydrous , filter, and concentrate under reduced pressure. -
Self-Validation System: Analyze the crude product via
NMR. The success of a C-3 attack is confirmed by the upfield shift of the methine proton adjacent to the newly formed C–S bond, and the preservation of the -chiral center next to the carboxylate.
Protocol B: Reductive C-2 Ring Opening via Samarium Diiodide ( )
Application: Asymmetric synthesis of
Step-by-step workflow for the reductive ring opening of aziridine-2-carboxylates using SmI2.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, dissolve the 3-substituted N-activated aziridine-2-carboxylate (1.0 equiv) in anhydrous THF under argon.
-
Additive Introduction: Add DMEA (typically 2.0–3.0 equiv) to the solution and cool the mixture to -78 °C[6].
-
Reduction: Slowly add a 0.1 M solution of
in THF (approx. 2.5 equiv) dropwise until a deep blue/green color persists, indicating an excess of the reducing agent[5]. -
Quench & Workup: Quench the reaction at -78 °C with saturated aqueous
. Allow the mixture to warm to room temperature, extract with ethyl acetate, wash with brine, and dry over . -
Self-Validation System: Perform HPLC and
NMR analysis on the crude mixture. The protocol is validated if the -cleavage product (glycine derivative) is absent, proving that the DMEA successfully sequestered the Lewis acid[6].
References
-
[2] Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles. Organic & Biomolecular Chemistry (RSC Publishing). Available at:
-
[5] β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry - ACS Publications. Available at:
-
[1] AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. Heterocycles (CLOCKSS). Available at:
-
[4] Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. PMC. Available at:
-
[6] β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. PMC. Available at:
-
[3] Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. MDPI. Available at:
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Synthesis of 1-(Carboxymethyl)aziridine-2-carboxylic Acid from L-Serine
Abstract & Strategic Overview
This application note details the stereoselective synthesis of 1-(carboxymethyl)aziridine-2-carboxylic acid starting from L-Serine . This target molecule represents a conformationally restricted analog of iminodiacetic acid and serves as a critical chiral ligand in metalloprotein mimicry and a pharmacophore in drug discovery.
The Synthetic Challenge
Direct cyclization of N-(carboxymethyl)serine is chemically fraught due to competing nucleophilic attacks and polymerization risks. The "Gold Standard" approach utilized here employs a Trityl-protection strategy . This route isolates the aziridine ring formation from the N-alkylation step, ensuring optical purity and preventing premature ring-opening or dimerization.
Critical Mechanistic Insight
The transformation relies on the conversion of the serine hydroxyl group into a leaving group (Mesylate), followed by an intramolecular nucleophilic displacement by the amine.
-
Stereochemistry: The reaction occurs at the
-carbon (C3). The chiral center at the -carbon (C2) remains untouched, preserving the L-configuration ( -isomer). -
Stability: Free aziridine-2-carboxylic acids are unstable.[1] The protocol yields the Lithium salt or the Diester , which are the stable, storable forms.
Experimental Workflow Diagram
Figure 1: Step-wise synthetic pathway from L-Serine to the target aziridine derivative.
Detailed Protocols
Phase 1: Precursor Preparation & Activation
Objective: Convert L-Serine into a protected, activated form suitable for cyclization.
Step 1: Esterification
-
Suspend L-Serine (10.0 g, 95 mmol) in dry Methanol (100 mL).
-
Cool to 0°C. Add Thionyl Chloride (1.5 eq) dropwise. Caution: Exothermic, HCl gas evolution.
-
Reflux for 2 hours. The solution will become clear.
-
Concentrate in vacuo to yield L-Serine Methyl Ester HCl as a white solid. Use directly.
Step 2: Trityl Protection
Rationale: The bulky Trityl (Trt) group prevents intermolecular attack (dimerization) during the subsequent activation step.
-
Dissolve L-Ser-OMe·HCl (from Step 1) in Chloroform (150 mL).
-
Add Triethylamine (TEA) (3.0 eq) followed by Trityl Chloride (1.1 eq) at 0°C.
-
Stir at Room Temperature (RT) for 12 hours.
-
Wash with 10% Citric Acid (cold), Water, and Brine. Dry over Na₂SO₄.[2]
-
Result: N-Trityl-L-Serine Methyl Ester (Recrystallize from EtOAc/Hexane if necessary).
Step 3: O-Mesylation (Activation)
-
Dissolve N-Trt-Ser-OMe (10 mmol) in dry Pyridine (20 mL) at 0°C.
-
Add Methanesulfonyl Chloride (MsCl) (1.2 eq) dropwise.
-
Stir at 0°C for 4 hours. Do not warm significantly to avoid premature displacement.
-
Workup: Pour into ice water, extract with Ethyl Acetate. Wash with cold 1N HCl (to remove Pyridine) and NaHCO₃.
-
Result: O-Mesyl-N-Trityl-L-Serine Methyl Ester.
Phase 2: Ring Closure (Aziridine Formation)
Objective: Intramolecular displacement of the Mesylate by the Nitrogen atom.
Step 4: Thermal Cyclization
-
Dissolve the Mesylate (from Step 3) in THF or Toluene.
-
Add Triethylamine (2.0 eq).
-
Heat to reflux for 6–8 hours.
-
Monitoring: Check TLC for disappearance of the Mesylate spot.
-
-
Concentrate and purify via Flash Chromatography (Silica, Hexane/EtOAc 9:1).
-
Result: Methyl 1-tritylaziridine-2-carboxylate .
-
Validation: ¹H NMR should show characteristic aziridine protons (dd) at
1.5–2.5 ppm.[3]
-
Phase 3: Functionalization & Deprotection
Objective: Swap the Trityl group for the Carboxymethyl group and hydrolyze to the final salt.
Step 5: Detritylation
Critical Safety Note: The resulting NH-aziridine is unstable and prone to polymerization.[2] Perform this step immediately before Step 6.
-
Dissolve Trityl-Aziridine (5 mmol) in MeOH/CHCl₃ (1:1) at 0°C.
-
Add Trifluoroacetic Acid (TFA) dropwise until pH < 2. Stir for 10–15 mins.
-
Quench immediately with saturated NaHCO₃ (cold) until neutral.
-
Extract rapidly with DCM. Dry (Na₂SO₄) and concentrate in vacuo at low temperature (<20°C).
Step 6: N-Alkylation (Carboxymethylation)
-
Dissolve the fresh NH-Aziridine residue in dry THF (20 mL) at 0°C.
-
Add Triethylamine (1.2 eq).
-
Add Methyl Bromoacetate (1.05 eq) dropwise.
-
Stir at 0°C for 2 hours, then allow to warm to 10°C.
-
Result: Dimethyl 1-(carboxymethyl)aziridine-2-carboxylate . Isolate via rapid column chromatography (Neutral Alumina preferred over Silica to prevent acid-catalyzed ring opening).
Step 7: Final Hydrolysis (Lithium Salt Formation)
-
Dissolve the Diester in THF/Water (1:1).
-
Add LiOH (2.1 eq) at 0°C.
-
Stir at 0°C for 4 hours. Avoid heating.
-
Lyophilize directly.
-
Final Product: Dilithium 1-(carboxymethyl)aziridine-2-carboxylate .
Data Summary & QC Specifications
| Parameter | Specification | Method of Verification |
| Appearance | White hygroscopic powder (Li Salt) | Visual Inspection |
| Identity | Confirms structure | ¹H NMR (D₂O), ¹³C NMR |
| Purity | > 95% | HPLC (Reverse Phase, Neutral pH) |
| Chirality | Retention of L-Serine config ( | Optical Rotation |
| Stability | Store at -20°C (Dessicated) | Re-test every 3 months |
Troubleshooting Guide
-
Ring Opening: If NMR shows signals at
3.5–4.0 ppm (characteristic of Serine/Isoserine derivatives) rather than 1.5–2.5 ppm, the ring has opened. Cause: Acidic conditions during workup or nucleophilic solvents (water/alcohols) during alkylation. Fix: Use TEA buffered workups; keep temperature <0°C. -
Low Yield (Step 6): NH-Aziridine is volatile and unstable. Fix: Do not store Step 5 product; telescope directly into Step 6.
References
-
Kuyl-Yeheskiely, E., et al. "Synthesis of optical active N-trityl-aziridine-2-carboxylic acid esters." Recueil des Travaux Chimiques des Pays-Bas, vol. 106, no. 9, 1987.
-
Legters, J., et al. "Synthesis of functionalized amino acids by ring-opening reactions of aziridine-2-carboxylic esters." Recueil des Travaux Chimiques des Pays-Bas, vol. 111, no. 1, 1992.
-
Trapencieris, P. "Aziridine-2-carboxylic Acid." Encyclopedia of Reagents for Organic Synthesis, Wiley, 2001.
-
Kuzmič, et al. "The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides." Acta Chimica Slovenica, 2022.[3]
Sources
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. chemimpex.com [chemimpex.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Aziridine synthesis [organic-chemistry.org]
- 8. Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0186049A1 - N-substituted aziridine-2-carboxylic acid derivatives, process for their preparation as well as medicaments containing these substances - Google Patents [patents.google.com]
Solvent selection for aziridine ring preservation during synthesis
Application Note: Solvent Selection Strategies for Aziridine Ring Preservation
Part 1: Executive Summary
Aziridines represent a chemical paradox: their utility in drug discovery (e.g., mitomycin C, alkylating agents) is derived from the very ring strain (~26-27 kcal/mol) that makes them notoriously unstable during synthesis and isolation. The failure to preserve the aziridine ring is rarely due to the synthetic methodology itself but rather the solvent environment during workup and purification .
This guide moves beyond standard "like-dissolves-like" solubility rules. It establishes a protocol based on kinetic preservation , prioritizing solvents that suppress nucleophilic ring-opening and stabilize the nitrogen lone pair.
Part 2: Mechanistic Basis of Instability
To select the correct solvent, one must understand the specific failure mode of the aziridine ring. The degradation is almost exclusively driven by acid-catalyzed nucleophilic attack (
The Solvation Trap
The nitrogen atom in the aziridine ring is the "trigger."
-
Protonation/Activation: Even trace acidity (from silica gel, protic solvents, or ambient
+ water) protonates the nitrogen, forming a highly electrophilic aziridinium ion. -
Nucleophilic Attack: Once activated, the ring carbons become susceptible to nucleophiles.
-
Solvent Role:
-
Protic Solvents (Alcohols, Water): These are fatal. They act as both the proton source (shuttling protons) and the nucleophile (opening the ring to form amino-alcohols or ethers).
-
Polar Aprotic Solvents (DMSO, DMF): While they dissolve aziridines well, their high dielectric constants can stabilize the charged transition state of the ring-opening process. Furthermore, their high boiling points require heat for removal, which provides the thermal energy to overcome the activation barrier for degradation.
-
Visualizing the Failure Mode
Figure 1: The mechanism of solvent-assisted aziridine degradation.[1] Protic solvents facilitate the transition from stable aziridine to reactive aziridinium ion.
Part 3: Solvent Selection Matrix
This table categorizes solvents based on their interaction with the aziridine ring during synthesis and isolation.
| Solvent Class | Examples | Status | Mechanistic Rationale |
| Chlorinated | DCM, Chloroform | Preferred | Non-nucleophilic; low boiling point allows evaporative removal without thermal stress. Caution: Chloroform can form HCl over time; use amylene-stabilized. |
| Ethers | THF, Et₂O, CPME | Excellent | Lewis basicity of ether oxygen does not compete with aziridine; generally inert. Cyclopentyl methyl ether (CPME) is a superior "Green" alternative with low peroxide formation and hydrophobicity. |
| Hydrocarbons | Toluene, Hexane | Safe | Completely non-nucleophilic and non-protic. Ideal for storage or non-polar extractions. |
| Nitriles | Acetonitrile (MeCN) | Conditional | Good for synthesis (polar aprotic), but ensure it is strictly anhydrous. Trace water in MeCN can lead to hydrolysis. |
| Alcohols | MeOH, EtOH, IPA | FORBIDDEN | High risk of solvolysis. The hydroxyl group will open the ring, especially if trace acid is present. |
| Ketones | Acetone, MEK | Avoid | Can react with unsubstituted aziridines to form aminals/ketals or facilitate ring expansion. |
| Water | H₂O | Avoid | High dielectric constant stabilizes leaving groups; acts as a nucleophile. Use only in biphasic systems with strict pH control (pH > 9). |
Part 4: Protocol – Preservation-First Isolation
The following protocol is designed for the isolation of an N-activated aziridine (e.g., Tosyl-aziridine) susceptible to acid hydrolysis.
Materials Required
-
Reaction Mixture: Crude aziridine in reaction solvent.
-
Quench Buffer: Saturated aqueous NaHCO₃ or dilute NaOH (keep pH > 8).
-
Extraction Solvent: Dichloromethane (DCM) or CPME.
-
Stationary Phase: Silica Gel 60 (neutralized) or Basic Alumina.
Step-by-Step Methodology
1. The "Basic" Quench (Critical)
-
Theory: Never allow the reaction mixture to become acidic.
-
Action: Pour the reaction mixture into a vigorously stirring solution of saturated NaHCO₃. If the reaction involved strong acids, use 1M NaOH to ensure the aqueous phase pH remains >9.
2. Rapid Extraction
-
Theory: Minimize contact time with the aqueous phase to prevent hydrolysis.
-
Action: Extract immediately with DCM or CPME.
-
Separation: Wash the organic layer once with brine to remove bulk water. Dry over anhydrous Na₂SO₄ (Sodium Sulfate) or K₂CO₃.
-
Note: Avoid MgSO₄ (Magnesium Sulfate) as it is slightly Lewis acidic and can trigger degradation of highly sensitive aziridines.
-
3. The "Triethylamine Trick" for Purification
-
Theory: Standard silica gel is acidic (pH ~4-5). It will destroy aziridines on contact. You must chemically modify the silica surface.
-
Protocol A (Slurry Method):
-
Prepare the eluent system (e.g., Hexane/EtOAc 4:1).
-
Add 1% v/v Triethylamine (Et₃N) to the solvent mixture.
-
Slurry the silica gel in this mixture before packing the column.
-
Run the column using the Et₃N-doped solvent.
-
-
Protocol B (Pre-wash Method):
-
Pack the column with dry silica or standard slurry.
-
Flush the column with 2 column volumes of 5% Et₃N in Hexanes.
-
Flush with 2 column volumes of pure eluent to remove excess amine.
-
Load sample.
-
4. Evaporation
-
Theory: Heat kills aziridines.
-
Action: Rotary evaporate at bath temperature < 30°C. If using high-boiling solvents (DMF), do not heat to remove; use an aqueous wash or lyophilization if applicable (though rare for organics).
Part 5: Decision Tree for Purification Strategy
Use this logic flow to determine the safest purification route for your specific substrate.
Figure 2: Strategic decision tree for aziridine purification. Note that Basic Alumina is the fallback if deactivated silica fails.
Part 6: References
-
Bentham Science. (2023). An Updated Library on the Synthesis of Aziridines. Current Green Chemistry.[5] Link
-
Beilstein Journals. (2021). A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines.[6] Beilstein J. Org. Chem. Link
-
National Institutes of Health (PMC). (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. J Vis Exp. Link
-
Royal Society of Chemistry. (2016). Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids (Supporting Info - Silica Treatment). Organic Chemistry Frontiers. Link
-
Diva Portal. (2008). Synthesis of N-H vinylaziridines: a comparative study (Deactivated Silica Protocol).Link
Sources
- 1. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 2. reddit.com [reddit.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. BJOC - A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides using a single solvent flow-batch approach [beilstein-journals.org]
Application Note: Functionalization of the Carboxymethyl Group in Aziridine Scaffolds
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols
Executive Summary & Mechanistic Principles
Aziridines are the smallest nitrogen-containing heterocycles, characterized by a significant inherent ring strain of approximately 26–27 kcal/mol[1]. This thermodynamic strain imparts exceptional electrophilic reactivity, making aziridine-2-carboxylates and 2-(carboxymethyl)aziridines highly valuable chiral building blocks in contemporary organic synthesis[2]. Functionalization of the carboxymethyl group—such as its conversion to amides, esters, or reduced derivatives—enables the modular assembly of complex architectures, including homochiral
The Push-Pull of Aziridine Reactivity
Functionalizing the carboxymethyl group without inadvertently destroying the aziridine ring requires a precise understanding of the molecule's electronic "push-pull" dynamics:
-
Non-Activated Scaffolds: When the aziridine nitrogen is unsubstituted (N-H) or alkylated, the ring is relatively stable against nucleophilic attack. This allows for aggressive functionalization of the adjacent carboxylate group (e.g., esterification, amidation, or reduction) without ring-opening[1].
-
Activated Scaffolds: Installing an electron-withdrawing group (EWG) such as a p-toluenesulfonyl (Ts) or benzyloxycarbonyl (Cbz) group lowers the LUMO of the C–N bond. These "activated" aziridines react rapidly with nucleophiles, undergoing regioselective ring-opening at the less hindered
-carbon (C3) to yield -amino acid derivatives[1][4].
Therefore, any functionalization of the carboxymethyl group must either precede N-activation or utilize highly mild, neutral coupling conditions to prevent premature ring cleavage[5].
Synthetic Workflows & Logical Relationships
The following diagram illustrates the divergent synthetic pathways available when working with aziridine-2-carboxylic acid scaffolds, highlighting the critical decision point between carboxylate functionalization and N-activation.
Divergent synthetic workflows for aziridine-2-carboxylate functionalization and ring-opening.
Quantitative Data: Functionalization Scope
The table below summarizes the reaction conditions, yields, and stereochemical outcomes for key functionalizations of the carboxymethyl and aziridine moieties.
| Starting Scaffold | Reagents / Conditions | Functionalized Product | Yield (%) | Stereochemical Outcome | Ref |
| (2S)-Aziridine-2-carboxylic acid | EDC·HCl, HOBt, R-NH₂, DCM | Aziridine-2-carboxamide | 82–95% | Retention (>99% ee) | [5] |
| N-Ts-Aziridine-2-carboxylate | R₂Cu(CN)Li₂, THF, -78 °C | Homochiral | 70–88% | Inversion at C3 (>98% ee) | [4] |
| 2-(Bromomethyl)aziridine | KCN, DMSO, rt | 2-(Cyanomethyl)aziridine | 80–90% | Retention | [6] |
| Functionalized Aziridine-2-carboxylate | PDI Enzyme Assay (Insulin red.) | PDI Inhibitor Complex | N/A | IC₅₀ ~ 2.5 μM | [3] |
Experimental Protocols
Protocol A: Mild Synthesis of Aziridine-2-Carboxamides
This protocol details the conversion of an aziridine-2-carboxylic acid to an aziridine-2-carboxamide.
Causality & Rationale: Standard acyl chloride formation (e.g., using SOCl₂) generates HCl, which rapidly protonates the aziridine nitrogen and triggers catastrophic ring-opening[5]. To prevent this, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are used. HOBt forms a reactive, yet neutral, ester intermediate that facilitates nucleophilic acyl substitution by the target amine without disturbing the strained azaheterocycle.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 1.0 equiv of (2S)-aziridine-2-carboxylic acid in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Activation: Cool the solution to 0 °C using an ice bath. Add 1.2 equiv of EDC·HCl and 1.2 equiv of HOBt. Stir for 15 minutes to allow the active HOBt-ester to form.
-
Amidation: Add 1.1 equiv of the desired primary or secondary amine, followed dropwise by 2.5 equiv of N,N-Diisopropylethylamine (DIPEA).
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).
Self-Validating System (In-Process Control): Monitor the reaction via TLC. The disappearance of the highly polar carboxylic acid (which streaks heavily on silica) and the appearance of a distinct, less polar spot validates the coupling. Apply a ninhydrin stain and heat gently: unreacted primary amine starting material will immediately turn deep purple/blue, whereas the intact aziridine-2-carboxamide will remain faint or require vigorous, prolonged heating to stain, confirming the ring remains closed.
Protocol B: Regioselective Ring-Opening with Carbon Nucleophiles
This protocol describes the ring-opening of an N-activated aziridine-2-carboxylate to yield a functionalized
Causality & Rationale: Carbon nucleophiles (like standard Grignard or alkyllithium reagents) are "hard" nucleophiles that will indiscriminately attack the ester carbonyl of the carboxymethyl group, leading to complex mixtures[1]. Higher-order cyanocuprates (R₂Cu(CN)Li₂) are "soft" nucleophiles. They preferentially attack the "soft" electrophilic C3 position of the N-activated aziridine via an Sₙ2 mechanism, completely avoiding the "hard" carbonyl carbon[4].
Step-by-Step Methodology:
-
Cuprate Formation: In a flame-dried Schlenk flask under argon, suspend 1.1 equiv of CuCN in anhydrous THF (0.2 M) and cool to -78 °C. Slowly add 2.2 equiv of the desired alkyllithium reagent dropwise. Stir for 30 minutes at -78 °C, then briefly warm to 0 °C to ensure complete formation of the homogeneous higher-order cuprate, before re-cooling to -78 °C.
-
Aziridine Addition: Dissolve 1.0 equiv of (2S)-N-Ts-aziridine-2-carboxylate in a minimal amount of anhydrous THF. Add this solution dropwise to the cuprate mixture at -78 °C over 15 minutes.
-
Reaction: Stir the mixture at -78 °C for 2 hours. The electron-withdrawing N-Ts group activates the ring, allowing the cuprate to execute a regioselective Sₙ2 attack at C3, inverting the stereocenter.
-
Quench & Workup: Quench the reaction at -78 °C by adding a 1:1 mixture of saturated aqueous NH₄Cl and concentrated NH₄OH. Open the flask to air and stir vigorously at room temperature until the aqueous layer turns deep blue (indicating the oxidation of Cu(I) to Cu(II)).
-
Extraction: Extract the aqueous phase with diethyl ether (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate.
Self-Validating System (In-Process Control):
The regioselectivity of the attack (C3 vs. C2) can be validated immediately via crude ¹H-NMR. Upon successful C3 ring-opening, the chemical shift of the
References
1.[3] The Rising Therapeutic Potential of Functionalized Aziridine-2-Carboxylate Derivatives: A Technical Guide. Benchchem. 2.[2] ChemInform Abstract: Synthesis and Reactivity of 2-(Carboxymethyl)aziridine Derivatives. ResearchGate. 3.[4] Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles. Organic & Biomolecular Chemistry (RSC Publishing). 4.[5] Ring-Opening of Aziridine-2-Carboxamides with Carbohydrate C1-O-Nucleophiles. Stereoselective Preparation of α- and β-O-Glycosyl Serine Conjugates. PMC. 5.[1] AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. LOCKSS. 6.[6] Synthesis of 1-Arylmethyl-2-(cyanomethyl)aziridines and Their Ring Transformation into Methyl N-(2-Cyanocyclopropyl)benzimidates. The Journal of Organic Chemistry - ACS Publications.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Ring-Opening of Aziridine-2-Carboxamides with Carbohydrate C1-O-Nucleophiles. Stereoselective Preparation of α- and β-O-Glycosyl Serine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 1-(Carboxymethyl)aziridine-2-carboxylic acid
Executive Summary: The "Auto-Catalytic" Paradox
1-(Carboxymethyl)aziridine-2-carboxylic acid presents a unique stability challenge compared to standard amino acids. It contains two functional antagonists within the same molecule:
-
The Aziridine Ring: A highly strained, electrophilic heterocycle prone to ring-opening.[1]
-
Pendant Carboxylic Acids: Sources of protons (
) that catalyze the ring-opening of the aziridine.
The Core Threat: In its free acid form or in unbuffered aqueous solutions, this molecule is auto-catalytic . It provides the acidic environment necessary to trigger its own polymerization. Successful handling requires strict adherence to pH control (Basic) and Temperature control (Cryogenic) .
The Mechanism of Failure
To prevent polymerization, one must understand the microscopic cascade that causes it. The failure mode is Acid-Catalyzed Ring-Opening Polymerization (CROP) .
Visualization of the Pathway
The following diagram illustrates the transition from a stable state to a runaway polymerization event.
Figure 1: The Acid-Catalyzed Polymerization Cascade. Note that the molecule carries its own "Trigger" (COOH groups) if not neutralized.
The Chemical Logic
-
Protonation: The aziridine nitrogen, though less basic than an amine due to ring strain, will accept a proton in acidic or neutral media.
-
Activation: The resulting aziridinium cation puts immense stress on the C-N bonds.
-
Nucleophilic Attack: A second molecule (acting as a nucleophile via its nitrogen or carboxylate) attacks the ring carbons of the activated species.
-
Propagation: The ring opens, relieving strain, and the chain extends. This reaction is exothermic and can become runaway in concentrated solutions [1, 2].
Storage & Handling Specifications
To ensure integrity, the molecule must be maintained in a state that inhibits the mechanism described above.
| Parameter | Specification | Scientific Rationale |
| Physical State | Lyophilized Solid (Salt form preferred) | Removes solvent mobility; salt form (e.g., Disodium) removes protons. |
| Temperature | -20°C or lower | Kinetic control: Arrhenius equation dictates that lower T exponentially slows ring opening. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents absorption of atmospheric moisture and |
| Container | Hydrophobic (PP/PE) or Silanized Glass | Prevents surface-hydroxyl catalyzed adsorption and opening. |
| Shelf Life | < 6 Months (Free Acid)> 12 Months (Salt) | The free acid is metastable and will slowly degrade even at -20°C. |
Experimental Protocols
Protocol A: Safe Dissolution (The "Cold-Base" Strategy)
Use this protocol whenever preparing stock solutions. Never dissolve in pure water.
Reagents:
-
Cold (
) Phosphate Buffered Saline (PBS) adjusted to pH 8.0 - 8.5 . -
OR: 100 mM
solution ( ).
Steps:
-
Pre-chill the solvent/buffer on ice to
. -
Weigh the aziridine derivative rapidly to minimize moisture uptake.
-
Add the solid to the stirring cold buffer.
-
Critical: Do not add buffer to solid (creates local high concentration). Add solid to buffer.
-
-
Monitor pH immediately. If pH drops below 7.5 due to the molecule's acidity, immediately adjust with dilute
or . -
Filter Sterilize (0.22 µm) if necessary; do not autoclave (heat = polymerization).
-
Use immediately. Do not store aqueous solutions overnight.
Protocol B: Quality Control Check (NMR)
Before using a valuable aliquot, verify it has not polymerized.
-
Solvent:
with 1 eq. (ensure basic environment). -
Marker: Look for the aziridine ring protons.
-
Intact: Sharp multiplets typically between 1.5 - 2.5 ppm .
-
Polymerized: Broad, undefined mounds in the 2.5 - 3.5 ppm region (characteristic of linear poly-amines).
-
Hydrolyzed: Distinct triplets shifted downfield (ring opened by water).
-
Troubleshooting & FAQs
Q1: My solution turned cloudy/viscous after 30 minutes. What happened?
Diagnosis: Polymerization has occurred.[2][3][4][5] Root Cause: The pH likely drifted toward neutral/acidic, or the solution warmed up. The cloudiness is the insoluble polymer chain (similar to polyethyleneimine). Corrective Action: Irreversible. Discard sample. For the next attempt, increase buffer strength (molarity) to resist pH change and keep strictly on ice.
Q2: Can I use TFA (Trifluoroacetic acid) to deprotect other groups on the molecule?
Answer: ABSOLUTELY NOT. Reasoning: TFA is a strong acid. Even trace amounts will instantaneously protonate the aziridine nitrogen, triggering rapid, exothermic polymerization or hydrolysis [3]. Alternative: Use base-labile protecting groups (Fmoc) or Pd-labile groups (Alloc). If acid is unavoidable for other parts of the synthesis, the aziridine ring must be formed after the acid step.
Q3: I need to couple this molecule to an amine. Which coupling reagent should I use?
Recommendation: HATU or PyBOP with a non-nucleophilic base (DIPEA/Collidine). Precaution: Avoid carbodiimides (EDC/DCC) if possible, as they can sometimes activate the internal carboxylates to attack the aziridine ring (intramolecular cyclization). Ensure the reaction pH remains > 7.5.
Q4: Why is the "Free Acid" form sold if it's unstable?
Context: It is often cheaper to produce. However, high-quality vendors usually supply the Lithium or Sodium salt form. If you possess the free acid, convert it to a salt immediately upon first opening by dissolving in 1 eq. base and lyophilizing, or simply store at -80°C.
References
-
Bakker, M., et al. (2019). "Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization." Polymer Chemistry, 10, 3165-3176. Link
-
Stewart, I.C., et al. (2017). "One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines." Organic Letters, 19(6), 1386–1389. Link
-
Yadav, A.K., et al. (2023). "Regioselective ring opening of aziridine for synthesizing azaheterocycle." Frontiers in Chemistry, 11. Link
-
GuideChem. (2025). "Material Safety Data Sheet: Aziridine Handling Precautions." Link
Sources
- 1. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
- 4. US2915480A - Aziridine-carboxylic acid polymers - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Improving yield in the synthesis of N-substituted aziridines
Technical Support Center: High-Yield Synthesis of N-Substituted Aziridines
Status: Online Operator: Senior Application Scientist Ticket ID: AZ-YIELD-OPT-2026
Executive Summary: The Stability-Reactivity Paradox
Welcome to the technical support hub for aziridine synthesis. If you are here, you are likely facing the "Aziridine Paradox": the ring strain (~27 kcal/mol) that makes these intermediates valuable also makes them prone to catastrophic yield loss via polymerization, hydrolysis, or ring-expansion during isolation.
The Golden Rule: Yield is not lost during the reaction; it is usually lost during workup and purification.
This guide moves beyond textbook definitions to address the operational failure points in the three dominant synthetic pathways: Nitrene Transfer , Modified Wenker Cyclization , and Gabriel-Cromwell protocols .
Method Selection: The First Checkpoint
Before troubleshooting, verify you are using the thermodynamically appropriate pathway for your substrate.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on starting material electronic properties.
Protocol Module A: Transition-Metal Catalyzed Nitrene Transfer
Best for: Converting alkenes to N-sulfonyl/N-acyl aziridines. Primary Failure: Catalyst poisoning or low conversion.
The Self-Validating Protocol
Standard conditions often fail due to nitrene dimerization. This protocol uses a slow-addition technique to maintain low instantaneous nitrene concentration.
Reagents:
-
Catalyst: Rh2(esp)2 (Du Bois catalyst) - Superior stability over Rh2(OAc)4.
-
Nitrene Source: Sulfamate esters or TrocNH2 + PhI(OAc)2.
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or CH2Cl2.
Step-by-Step Optimization:
-
The "Color Check" (Validation):
-
Dissolve catalyst (1-2 mol%) and alkene (1.0 equiv) in solvent.
-
Observation: The solution should be green/blue (Rh) or clear. If it turns dark brown/black immediately upon oxidant addition, your catalyst has decomposed (ligand oxidation).
-
-
Controlled Addition:
-
Monitoring:
-
Do not rely on UV. Use 1H NMR of aliquots. Look for the disappearance of the alkene vinyl protons and the appearance of the characteristic aziridine doublet/multiplet at 2.0–3.0 ppm.
-
Troubleshooting Table: Nitrene Transfer
| Symptom | Root Cause | Corrective Action |
| Low Conversion (<30%) | Catalyst poisoning by byproducts (iodobenzene). | Add MgO (2.0 equiv) to scavenge acetic acid generated from PhI(OAc)2. |
| C-H Insertion Products | Substrate has weak C-H bonds (allylic/benzylic). | Switch solvent to Benzene or Chlorobenzene (reduces competitive insertion). |
| No Reaction | Nitrene source insolubility. | Use sulfamate esters (H2NSO3R) instead of PhI=NTs; they are more soluble and reactive. |
Protocol Module B: The Modified Wenker Synthesis
Best for: Chiral amino alcohols to chiral aziridines. Primary Failure: Elimination (formation of enamine/ketone) instead of cyclization.
Technical Insight
The classic Wenker synthesis uses H2SO4 at high heat, which destroys sensitive substrates. The Modified Wenker uses chlorosulfonic acid (ClSO3H) and a weak base, preventing elimination.
The Protocol:
-
Activation (0°C):
-
Dissolve amino alcohol in dry Acetonitrile (MeCN) (Crucial: Toluene often leads to solubility issues).
-
Add ClSO3H (1.0 equiv) dropwise.
-
Validation: A white precipitate (the zwitterionic sulfate ester) must form. If no precipitate, the activation failed (likely wet solvent).
-
-
Cyclization (Room Temp):
-
Add Na2CO3 (3.0 equiv) and catalytic water (or phase transfer catalyst).
-
Why? Strong bases like NaOH promote E2 elimination (forming the ketone/imine). Carbonate is strong enough to deprotonate the amine but weak enough to disfavor elimination.
-
-
Workup:
-
Filter salts and concentrate. Do not perform an acidic wash.
-
Protocol Module C: Isolation & Purification (The "Recovery" Phase)
CRITICAL WARNING: 80% of aziridine yield loss occurs here. Silica gel is acidic (pH 4-5) and acts as a Lewis acid, catalyzing the ring-opening of aziridines into amino alcohols or polymers.
The "Neutralized Phase" Strategy
You must neutralize your stationary phase.
Option A: Basic Alumina (Recommended)
-
Use Basic Alumina (Activity IV) .[7]
-
Preparation: Take commercial basic alumina and add 10% w/w water. Shake until free-flowing. This lowers the activity, preventing streakiness and decomposition.
Option B: Triethylamine-Treated Silica
-
If you must use silica:[7]
-
Prepare a slurry of silica gel in your eluent (e.g., Hexanes/EtOAc).
-
Add 1-5% Triethylamine (Et3N) to the slurry.
-
Pour the column.
-
Run 2 column volumes of eluent + 1% Et3N through before loading your sample.
-
Purification Data Comparison
| Stationary Phase | Yield (N-Tosyl Aziridine) | Purity | Notes |
| Untreated Silica | 15% | Low | Significant decomposition to amino alcohol. |
| Et3N-Treated Silica | 88% | High | Standard protocol for sensitive amines. |
| Basic Alumina (Act.[7] IV) | 92% | High | Best recovery; faster elution. |
FAQ: Stability & Storage
Q: My aziridine turns yellow/brown upon storage. Is it ruined? A: This indicates oligomerization. N-substituted aziridines (especially N-alkyl) are prone to nucleophilic attack by their own nitrogen on a neighbor's ring (polymerization).
-
Fix: Store N-alkyl aziridines in a frozen benzene matrix or at -20°C. N-Sulfonyl/Acyl aziridines are generally stable at room temperature but should be kept anhydrous.
Q: Can I distill my aziridine? A: Only under high vacuum (<1 mmHg) and low temperature. Heating aziridines above 100°C often triggers thermal ring expansion to imines or pyrrolines.
Q: I see two spots on TLC that merge? A: Aziridines undergo slow nitrogen inversion (pyramidal inversion). If the barrier is high (common in N-chloro or bulky N-alkyl aziridines), you may separate invertomers on TLC/NMR. This is not an impurity; they are diastereomers of the nitrogen center.
Visualizing the Failure Mechanism (Nitrene Transfer)
Understanding how the catalyst dies allows you to prevent it.
Figure 2: The competitive landscape of Rh-catalyzed aziridination. Excess oxidant leads to dimerization, killing the yield.
References
-
Modified Wenker Synthesis: Li, X., Chen, N., & Xu, J. (2010).[8] An Improved and Mild Wenker Synthesis of Aziridines. Synthesis, 2010(20), 3423–3428. Link
-
Rh-Catalyzed Aziridination: Guthikonda, K., & Du Bois, J. (2002). A unique and highly efficient method for catalytic olefin aziridination. Journal of the American Chemical Society, 124(46), 13672–13673. Link
-
Purification on Alumina: Armstrong, A., & Draffan, A. G. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Organic Chemistry. Link
-
Gabriel-Cromwell Optimization: Cardillo, G., Gentilucci, L., & Tolomelli, A. (2006). Asymmetric Synthesis of Aziridines. Aldrichimica Acta, 39(1). Link
-
Review of Synthetic Methods: Degennaro, L., Trinchera, P., & Luisi, R. (2014). Recent advances in the stereoselective synthesis of aziridines. Chemical Reviews, 114(1), 1–58. Link
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [3+2] Cycloaddition of Aziridines and Alkenes Catalyzed by a Cationic Manganese Porphyrin [organic-chemistry.org]
- 4. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
- 6. Aziridine synthesis [organic-chemistry.org]
- 7. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: Stability of 1-(Carboxymethyl)aziridine-2-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(carboxymethyl)aziridine-2-carboxylic acid. This guide provides in-depth information, troubleshooting advice, and practical protocols to address the stability challenges of this compound, particularly at low pH.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with 1-(carboxymethyl)aziridine-2-carboxylic acid, especially in acidic conditions?
A1: The main stability issue is the high susceptibility of the three-membered aziridine ring to nucleophilic ring-opening, which is significantly accelerated under acidic conditions.[1][2] The inherent ring strain of approximately 26-27 kcal/mol makes the aziridine ring thermodynamically unstable.[2] The N-carboxymethyl group, being an electron-withdrawing group, further activates the ring, making it more prone to attack by nucleophiles.[3] At low pH, the aziridine nitrogen can become protonated, which dramatically increases the electrophilicity of the ring carbons, leading to rapid degradation.
Q2: What is the expected degradation product of 1-(carboxymethyl)aziridine-2-carboxylic acid at low pH?
A2: The primary degradation pathway at low pH is the acid-catalyzed hydrolysis of the aziridine ring. The nucleophile in this reaction is water, which attacks one of the ring carbons. This results in the formation of a serine derivative. Specifically, for 1-(carboxymethyl)aziridine-2-carboxylic acid, the expected degradation product is N-(carboxymethyl)serine . The hydration of aziridine-2-carboxylates to yield serine derivatives has been reported in the literature.[4]
Q3: How does the pH of the solution affect the stability of 1-(carboxymethyl)aziridine-2-carboxylic acid?
A3: The rate of degradation is highly pH-dependent. As the pH decreases, the concentration of the protonated aziridine species increases, leading to a faster rate of hydrolytic ring-opening. The predicted pKa of the carboxylic acid group of aziridine-2-carboxylic acid is approximately 2.32.[5] The pKa of the N-carboxymethyl group's carboxylic acid is expected to be similar to that of glycine (around 2.34). Therefore, at a pH below 2, both carboxylic acid groups will be largely protonated. The basicity of the aziridine nitrogen is significantly reduced by the N-acyl group, but it can still be protonated under strongly acidic conditions, which is the key step in the acid-catalyzed degradation.
Q4: Are there any other potential degradation pathways besides hydrolysis?
A4: While hydrolysis is the most common degradation pathway in aqueous acidic solutions, polymerization can also occur, especially at higher concentrations.[1] The ring-opening of one molecule can generate an amine that can then act as a nucleophile to attack another aziridine molecule, leading to oligomers or polymers. This is a known reaction for aziridines, which can undergo acid-catalyzed polymerization.[6]
Troubleshooting Guide: Common Issues Encountered During Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no recovery of intact 1-(carboxymethyl)aziridine-2-carboxylic acid after a procedure involving acidic steps (e.g., deprotection, purification). | The compound has degraded due to the low pH environment. | - Avoid strongly acidic conditions whenever possible. - If an acidic step is necessary, perform it at a lower temperature (e.g., 0 °C) to slow down the rate of hydrolysis.[1] - Minimize the exposure time to acidic conditions. - Consider using alternative, non-acidic methods for a given transformation if available. |
| Appearance of unexpected peaks in HPLC or NMR analysis of the compound after storage in an acidic solution. | These are likely degradation products, such as N-(carboxymethyl)serine or oligomers. | - Characterize the new peaks by LC-MS or NMR to confirm their identity. - Prepare fresh solutions of the compound immediately before use. - If storage is necessary, store solutions at a neutral or slightly basic pH and at low temperatures (-20 °C or -80 °C). |
| Inconsistent results in biological assays. | The compound may be degrading in the acidic environment of the assay medium or during sample preparation. | - Determine the stability of the compound under the specific assay conditions by performing a time-course experiment and analyzing for degradation products by HPLC. - Adjust the pH of the assay buffer if possible, or minimize the incubation time. - Prepare stock solutions in a non-acidic, aprotic solvent like DMSO and dilute into the assay medium immediately before the experiment. |
Experimental Protocols
Protocol 1: HPLC Method for Monitoring the Stability of 1-(Carboxymethyl)aziridine-2-carboxylic acid
This protocol provides a general method for monitoring the degradation of 1-(carboxymethyl)aziridine-2-carboxylic acid in an aqueous solution at a specific pH.
Materials:
-
1-(Carboxymethyl)aziridine-2-carboxylic acid
-
HPLC-grade water
-
HPLC-grade acetonitrile (MeCN)
-
Phosphoric acid or Formic acid
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Preparation of Buffer/Mobile Phase: Prepare an aqueous solution of a suitable acid (e.g., 0.1% phosphoric acid or 0.1% formic acid in water) to the desired pH. This will serve as the aqueous component of your mobile phase.
-
Preparation of Stock Solution: Accurately weigh a small amount of 1-(carboxymethyl)aziridine-2-carboxylic acid and dissolve it in the prepared acidic buffer to a known concentration (e.g., 1 mg/mL). This is your t=0 sample.
-
Incubation: Incubate the stock solution at a controlled temperature (e.g., room temperature or 37 °C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
HPLC Analysis:
-
Inject a suitable volume (e.g., 10 µL) of each time point sample onto the HPLC system.
-
Use a gradient elution method. For example:
-
Mobile Phase A: Acidic buffer (prepared in step 1).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%) and increase to a higher percentage (e.g., 95%) over a period of 15-20 minutes.
-
Flow rate: 1 mL/min.
-
-
Monitor the elution profile at a suitable UV wavelength (e.g., 210 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact 1-(carboxymethyl)aziridine-2-carboxylic acid.
-
Identify any new peaks that appear over time, which correspond to degradation products.
-
Quantify the peak area of the parent compound at each time point.
-
Plot the natural logarithm of the concentration (or peak area) of the parent compound versus time. The slope of this line will give the pseudo-first-order rate constant (k) for the degradation. The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693/k.
-
Protocol 2: NMR Spectroscopy for Observing Ring-Opening
This protocol can be used to qualitatively observe the degradation of the compound and identify the major degradation product.
Materials:
-
1-(Carboxymethyl)aziridine-2-carboxylic acid
-
D₂O (Deuterium oxide)
-
DCl (Deuterated hydrochloric acid) or another suitable deuterated acid
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a small amount of 1-(carboxymethyl)aziridine-2-carboxylic acid in D₂O in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the sample immediately after dissolution. This will serve as the t=0 spectrum.
-
Acidification: Add a small amount of DCl to the NMR tube to lower the pD (the equivalent of pH in D₂O).
-
Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every 30 minutes or as needed based on the expected rate of reaction).
-
Spectral Analysis:
-
Monitor the disappearance of the characteristic signals of the aziridine ring protons.
-
Observe the appearance of new signals corresponding to the ring-opened product, N-(carboxymethyl)serine. The formation of a new stereocenter upon ring opening may lead to a more complex spectrum.
-
By comparing the integrals of the starting material and product signals, you can estimate the extent of the reaction over time.
-
Data Presentation
The stability of aziridine derivatives is highly dependent on the specific substituents and conditions. The following table provides a qualitative summary of the expected stability of 1-(carboxymethyl)aziridine-2-carboxylic acid under different pH conditions based on general principles of aziridine chemistry.
| pH Range | Expected Stability | Primary Degradation Pathway | Expected Half-life (Qualitative) |
| < 3 | Very Low | Acid-catalyzed hydrolysis | Minutes to hours |
| 3 - 5 | Low to Moderate | Acid-catalyzed hydrolysis | Hours to days |
| 5 - 7 | Moderate | Slow hydrolysis | Days to weeks |
| > 7 | High (with respect to acid-catalyzed hydrolysis) | Base-catalyzed hydrolysis (generally slower than acid-catalyzed for N-acyl aziridines) | Weeks to months |
Note: This is a generalized table. The actual stability should be determined experimentally using the protocols provided above.
Visualizations
Acid-Catalyzed Hydrolysis of 1-(Carboxymethyl)aziridine-2-carboxylic acid
Caption: Mechanism of acid-catalyzed ring-opening.
Experimental Workflow for Stability Study
Caption: Workflow for determining stability.
References
-
Kuzmič, D., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69(1), 261-270. [Link]
- Bunnett, J. F., McDonald, R. L., & Olsen, F. P. (1971). Kinetics of Hydrolysis of Aziridines in Moderately Concentrated Mineral Acids. Relationship of φ Parameters to Reaction Mechanism. Journal of the American Chemical Society, 93(11), 2855–2861.
-
O'Donnell, M. J., et al. (2010). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 15(12), 9164-9181. [Link]
-
Ranjith, P., & Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1269096. [Link]
-
Filo. (2026, February 10). Explanation of pKa Differences in Aziridinium Ion and Related Compounds. [Link]
-
Taylor & Francis Online. Aziridines – Knowledge and References. [Link]
-
ResearchGate. Acid-catalyzed ring-opening polymerization mechanism of aziridine.... [Link]
-
Harada, K., & Nakamura, I. (1978). Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine. Journal of the Chemical Society, Chemical Communications, (11), 522-523. [Link]
-
Zwanenburg, B. (1989). Synthesis and reactions of aziridine-2-carboxylic esters. [Link]
-
Moroder, L., Musiol, H. J., & Scharf, R. (1992). Aziridine-2-carboxylic acid. A reactive amino acid unit for a new class of cysteine proteinase inhibitors. FEBS letters, 299(1), 51-53. [Link]
-
Ishikawa, T. (2012). Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Heterocycles, 85(12), 2843-2873. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. aziridine-2-carboxylic acid CAS#: 54080-06-7 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Hydrophilic Aziridine Purification
Status: Online | Specialist: Senior Application Scientist | Topic: Hydrophilic Aziridine Derivatives
Welcome to the Aziridine Purification Support Hub.
You are likely here because your compound "vanished" on a silica column or turned into a polymer tar during concentration. Hydrophilic aziridines are deceptively simple structures that present a "perfect storm" of purification challenges: high ring strain, nucleophilic susceptibility, and extreme polarity.
This guide treats your purification workflow as a troubleshooting ticket. Select the issue below that matches your current bottleneck.
Ticket #001: "My compound degrades instantly on Silica Gel."
Diagnosis: Acid-Catalyzed Ring Opening.
Standard silica gel (
The Mechanism of Failure
The following diagram illustrates why your yield is zero.
Figure 1: Acid-catalyzed degradation pathway of aziridines on untreated silica gel.
Solution A: The "Triethylamine Shield" (For Silica Users)
If you must use silica, you must neutralize the surface acidity.
-
Protocol: Pre-treat the silica slurry with 1–5% Triethylamine (
) in the mobile phase before loading the column. -
Mobile Phase: Maintain 0.5–1%
throughout the run. -
Warning:
can interfere with mass spectrometry (ion suppression).
Solution B: The "Gold Standard" – Basic Alumina (Activity IV)
This is the preferred method for sensitive aziridines. Commercial Basic Alumina is usually Activity I (very active/dry) and can still cause degradation. You must deactivate it to Activity IV .
Protocol: Preparation of Basic Alumina (Activity IV)
-
Weigh: Measure 100 g of Basic Alumina (Activity I).
-
Hydrate: Add 10 mL of distilled water (10% w/w) dropwise while swirling.
-
Equilibrate: Shake vigorously to break clumps, then let it stand in a closed container for 2–4 hours (or overnight) to equilibrate.
-
Use: Pack your column with this deactivated phase.
Expert Insight: Deactivation lowers the adsorption energy, allowing polar aziridines to elute without "sticking" or opening.
Ticket #002: "My compound is too polar; it won't extract from water."
Diagnosis: High Hydrophilicity (
Troubleshooting Table: Isolation Strategies
| Method | Protocol | Best For | Risk Factor |
| Salting Out | Saturate aqueous phase with NaCl or | Small, polar aziridines. | High salt content can clog ESI-MS sources later. |
| Continuous Extraction | Use a liquid-liquid continuous extractor with DCM or | Compounds with partition coefficients ( | Thermal degradation if the boiling flask gets too hot. |
| Lyophilization | Freeze-dry the aqueous reaction mixture directly. | Highly water-soluble, non-volatile derivatives. | Concentrates salts/byproducts; requires subsequent desalting. |
| Resin Capture | Pass aqueous mix through Diaion HP-20 or Amberlite XAD-4. Wash salts with water, elute product with MeOH. | Desalting crude mixtures without extraction. | Some aziridines may bind irreversibly to specific resins. |
Ticket #003: "I need to use HPLC, but acidic buffers kill my product."
Diagnosis: Incompatible Mobile Phase pH.
Standard Reverse Phase (RP) methods often use Trifluoroacetic Acid (TFA) or Formic Acid to improve peak shape. Never use TFA with aziridines. The low pH (
Solution: High pH Reverse Phase or HILIC
You need a separation mode that operates at neutral to basic pH.
Workflow Decision Tree:
Figure 2: Chromatographic mode selection based on hydrophobicity.
Recommended Conditions
-
HILIC (Hydrophilic Interaction Liquid Chromatography):
-
Why: Retains polar compounds using high-organic mobile phases (opposite of RP).[1]
-
Column:Amide or Zwitterionic (ZIC) phases are superior to bare silica HILIC for aziridines because they are less acidic.
-
Mobile Phase: Acetonitrile/Water (90:10 start) with 10mM Ammonium Acetate . The buffer is crucial to mask residual silanols.
-
-
Basic Reverse Phase:
-
Why: Standard C18 works if the pH is high enough to keep the aziridine unprotonated (neutral).
-
Buffer:Ammonium Bicarbonate (pH 8–10) or 0.1% Ammonium Hydroxide .
-
Hardware: Ensure your column silica is "hybrid" or "polymer-based" (e.g., Waters XBridge/BEH or equivalent) to survive pH > 8. Standard silica dissolves at high pH.
-
Ticket #004: "How do I store these compounds?"
Diagnosis: Shelf-life instability. Even pure aziridines can dimerize or polymerize upon standing, especially if neat (oils).
Storage Protocol:
-
Matrix Storage: Store as a frozen solution in Benzene (freeze-solidified) or t-Butanol if possible. The solid matrix prevents bimolecular reactions (dimerization).
-
Temperature: -20°C or -80°C is mandatory.
-
Atmosphere: Argon flush is required.
from air can actually catalyze ring opening in some highly basic aziridines (forming carbamates).
References
-
Bull, J. A., et al. (2014). "Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography." PubMed Central (PMC).
- Key Insight: Establishes the protocol for deactivating Basic Alumina to Activity IV and demonstrates the comparative instability of aziridines on silica vs. alumina.
-
Biotage Applications. (2023).[2] "What can I use to purify polar reaction mixtures?" Biotage Blog.
- Key Insight: Discusses HILIC strategies for compounds that do not retain on C18 or degrade on Normal Phase.
-
McCalmont, W. F., et al. (2022). "Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns." MDPI Separations.
- Key Insight: Critical data on column lifetime when using basic buffers (pH > 8) necessary for aziridine stability in HILIC/RP.
-
Analytice. (2020).[3] "Laboratory Determination of Aziridine in Water." Analytice Technical Resources.
- Key Insight: Provides context on the water solubility and instability/polymeriz
Sources
Minimizing racemization during aziridine carboxylic acid coupling
Topic: Minimizing Racemization & Ring Opening During Ligation
Status: Operational | Lead Scientist: [AI Assistant]
Executive Summary
Coupling Aziridine-2-carboxylic acid (Azy) is one of the most chemically precarious operations in peptide synthesis. The three-membered ring possesses immense angle strain (~27 kcal/mol), making the carbonyl carbon highly electrophilic and the
The Twin Perils:
-
Racemization: Rapid proton abstraction at the
-carbon leading to enolization or oxazolone formation. -
Ring Opening: Nucleophilic attack (by additives, solvents, or the N-terminus) on the aziridine ring, destroying the pharmacophore.
This guide provides a validated, self-consistent ecosystem of reagents and protocols designed to suppress these pathways.
Mechanism Analysis: The Failure Pathways
To prevent failure, you must visualize the microscopic competition occurring in your flask. The diagram below maps the kinetic competition between successful coupling and the two primary degradation routes.
Figure 1: Kinetic competition during activation. Success depends on maximizing k1 (coupling) while minimizing k2 (base-mediated racemization) and k3 (nucleophile-mediated ring destruction).
Reagent Selection Ecosystem
Do not use standard peptide coupling cocktails. The following selection matrix is optimized specifically for Azy derivatives.
A. The Base: 2,4,6-Collidine (TMP)
-
Recommendation: Replace DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine) with 2,4,6-Collidine .
-
The Logic:
-
pKa Balance: Collidine (pKa ~7.4) is significantly weaker than DIEA (pKa ~10.5). It is sufficient to neutralize the acid generated during activation but insufficient to rapidly abstract the acidic
-proton of the aziridine [1]. -
Steric Shielding: The methyl groups at the 2,6-positions prevent the nitrogen center from acting as a nucleophile, reducing the risk of it attacking the activated ester or the aziridine ring itself.
-
B. The Coupling Agent: COMU vs. HATU
-
Gold Standard: COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]-uronium hexafluorophosphate).
-
Alternative: HATU.
-
The Logic:
-
Racemization Suppression: COMU contains an internal base (morpholine ring) and generates Oxyma as a leaving group. Oxyma is less acidic than HOAt (from HATU) and shows superior suppression of racemization in sensitive substrates like Azy and Cys [2].
-
Safety: COMU is not explosive (unlike benzotriazole-based reagents like HOBt/HATU) [3].[1][2]
-
C. The "Forbidden" List
| Reagent | Status | Reason for Failure |
| HOBt | CRITICAL FAIL | Acts as a nucleophile. Attacks the aziridine ring, opening it to form a byproduct with +135 Da mass shift. |
| DMAP | CRITICAL FAIL | Highly nucleophilic base; causes immediate racemization and ring opening. |
| DIEA/TEA | AVOID | pKa is too high; promotes rapid |
| DMF (Aged) | RISK | Contains dimethylamine (degradation product) which opens the ring. Use fresh, high-grade DMF. |
Validated Protocol: The "Low-Temp Collidine" Method
This protocol minimizes the "activation lifetime"—the window where the activated ester is vulnerable to racemization.
Materials
-
Azy Derivative: Fmoc-Azy-OH (preferably N-Trityl protected to prevent nitrogen inversion).
-
Coupling Reagent: COMU (1.0 eq).
-
Base: 2,4,6-Collidine (1.0 - 2.0 eq).
-
Solvent: Anhydrous DMF or DCM/DMF (1:1).
-
Temperature: 0°C (Ice bath).
Step-by-Step Workflow
-
Pre-Cooling: Dissolve the amino component (resin-bound or solution phase) in minimal DMF. Cool to 0°C .
-
Activation (The Critical Step):
-
In a separate vial, dissolve Fmoc-Azy-OH (1.0 eq) and COMU (1.0 eq) in DMF.
-
Add Collidine (1.0 eq).
-
Technical Note: Do NOT pre-activate for more than 30-60 seconds. Long pre-activation times allow the activated ester to racemize via oxazolone formation before the amine is present to trap it.
-
-
Coupling:
-
Immediately transfer the activated solution to the cooled amine component.
-
Stir at 0°C for 30 minutes , then allow to warm to room temperature for 1 hour.
-
-
Quenching:
-
Wash resin with DMF (3x) and DCM (3x).[1]
-
Crucial: Avoid acidic washes (like 0.1% TFA) at this stage, as the N-terminal Azy is sensitive to acid-mediated ring opening until the next amino acid is coupled.
-
Troubleshooting Center (FAQ)
Scenario A: "I see a mass shift of +18 Da or +135 Da."
-
Diagnosis: Ring Opening.[3][4]
-
+18 Da: Hydrolysis. Water attacked the ring. Your solvent was wet, or the pH was too acidic during workup.
-
+135 Da: HOBt adduct. You used HOBt or HBTU/TBTU.
-
-
Fix:
-
Switch to COMU/Oxyma .
-
Ensure solvents are anhydrous.
-
Verify the N-protecting group on the Aziridine is Trityl (Trt) . The bulky Trityl group sterically protects the ring from nucleophilic attack [4].
-
Scenario B: "I have 40% D-isomer (Epimerization)."
-
Diagnosis: Base mediated enolization.
-
Fix:
-
Are you using DIEA? Switch to Collidine .
-
Is your pre-activation time >2 minutes? Reduce it to <1 minute .
-
Lower the coupling temperature to 0°C for the entire duration.
-
Scenario C: "The coupling yield is <20%."
-
Diagnosis: Steric hindrance.[1][5] Azy is bulky, and if the incoming amine is also hindered (e.g., N-methylated), coupling stalls.
-
Fix:
-
Use HATU instead of COMU for higher reactivity (accepting a slightly higher racemization risk).
-
Perform a double coupling (2 x 1 hour).
-
Use microwave irradiation (max 40°C) cautiously, as heat accelerates racemization.
-
Decision Logic: Reagent Selector
Figure 2: Decision matrix for selecting reagents based on steric difficulty vs. racemization risk.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for HATU.[6] Chemistry – A European Journal, 15(37), 9404–9416. Link
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link
- Vedejs, E., et al. (2003). Aziridine-2-carboxylic Acid Derivatives: Protection and Ring Opening. Journal of Organic Chemistry. (Contextual grounding on N-Trityl protection stability).
Sources
Technical Support Knowledge Base: Aziridine Storage & Handling
Welcome to the Chemical Stability Support Center. This guide is designed for researchers and drug development professionals handling aziridines. Due to their immense ring strain (~27 kcal/mol), aziridines are highly susceptible to premature ring-opening. This guide addresses the root causes of aziridine degradation and provides field-proven, self-validating protocols to ensure the integrity of your compounds during storage.
The Causality of Aziridine Instability
To prevent degradation, one must understand the thermodynamic and kinetic drivers of aziridine ring-opening. The three-membered nitrogen heterocycle is under severe angular strain. When the aziridine nitrogen is exposed to trace acids, it becomes protonated, forming a highly electrophilic aziridinium ion[1]. This protonation transforms the nitrogen into an excellent leaving group, drastically lowering the activation energy required for nucleophilic attack[2]. Even weak nucleophiles, such as ambient atmospheric moisture (H₂O), will readily attack the protonated intermediate, cleaving the C–N bond and irreversibly degrading the compound into an acyclic amino alcohol[3].
Therefore, successful storage is entirely dependent on the absolute exclusion of protons and nucleophiles.
Mechanistic pathway of acid-catalyzed aziridine ring opening vs. base-stabilized preservation.
Troubleshooting & FAQs
Q1: I stored my purified aziridine in a standard borosilicate glass vial, but NMR showed complete degradation into an amino alcohol overnight. What happened? Standard laboratory glassware is made of borosilicate glass, which possesses surface silanol groups (Si–OH). These silanols are mildly acidic. When pure liquid aziridines or aziridine solutions come into contact with untreated glass, the silanols donate protons to the aziridine nitrogen. This initiates the acid-catalyzed ring-opening cascade described above[1]. To prevent this, aziridines must strictly be stored in base-washed glassware or high-density polyethylene (HDPE) containers[4].
Q2: Can I add a chemical stabilizer to my aziridine stock to prolong its shelf life? Yes. For many aziridines, adding a volatile, non-nucleophilic base acts as a sacrificial proton scavenger. Adding 0.1% to 1% (v/v) Triethylamine (TEA) or storing the compound over a few pellets of anhydrous potassium carbonate (K₂CO₃) neutralizes trace acids before they can protonate the aziridine ring[5]. Note: TEA should be avoided if your aziridine is highly electrophilic (e.g., N-acyl) and susceptible to base-catalyzed polymerization.
Q3: Does the type of aziridine (Activated vs. Non-Activated) change how I should store it? Absolutely. The electronic nature of the N-substituent dictates the compound's reactivity profile[6].
-
Activated Aziridines (bearing electron-withdrawing groups like N-Tosyl, N-Boc, or N-Acyl) pull electron density away from the ring carbons, making them highly susceptible to nucleophilic attack even without strong acid catalysis[6].
-
Non-Activated Aziridines (N-Alkyl, N-H) have electron-donating groups that make the nitrogen more basic. They are less prone to spontaneous nucleophilic attack but are highly sensitive to acid-catalyzed degradation[6].
Storage Conditions by Aziridine Class
| Aziridine Class | Examples | Sensitivity Profile | Optimal Storage Temperature | Required Additives / Environment |
| Activated | N-Tosyl, N-Boc, N-Acyl | Extremely sensitive to nucleophiles and thermal degradation. | -20°C to -80°C | Base-washed glass; strict Argon/N₂ atmosphere; dry solvents[7]. |
| Non-Activated | N-Alkyl, N-H | Sensitive to trace acids (silanols, CO₂/moisture). | 2°C to 8°C (Refrigerator) | 0.1% Triethylamine (TEA) or K₂CO₃ pellets; Argon/N₂ atmosphere[5]. |
Experimental Protocol: Preparation of Base-Washed Glassware
To ensure the complete neutralization of acidic surface silanols, glassware must be chemically treated prior to contact with aziridines. This protocol is designed as a self-validating system —the final pH check ensures the mechanistic cause of degradation (protons) has been eliminated[4].
Materials Required:
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Isopropanol (IPA) or Ethanol
-
Deionized (DI) Water
-
Reagent-grade Acetone
-
Universal pH indicator paper
Step-by-Step Methodology:
-
Prepare the Base Bath: Dissolve 100 g of KOH in 100 mL of DI water. Slowly pour this aqueous solution into 1 L of Isopropanol. Stir carefully. (Caution: Highly corrosive and exothermic).
-
Submersion: Fully submerge the glass vials, flasks, and PTFE-lined caps into the base bath. Ensure no air bubbles are trapped inside the vessels.
-
Incubation: Leave the glassware in the bath for 4 to 12 hours. The hydroxide ions will deprotonate the surface silanols, converting them into inert siloxane salts.
-
Primary Rinse: Remove the glassware and rinse vigorously with DI water at least 5 times to remove all residual KOH.
-
Validation Step (Critical): Collect the runoff from the 6th DI water rinse and test it with pH indicator paper.
-
If pH > 7: Residual base remains. Continue rinsing.
-
If pH < 7: Contamination occurred. Restart the process.
-
If pH = 7.0: The glassware is neutralized and validated for use.
-
-
Drying: Rinse the validated glassware twice with reagent-grade acetone to displace the water.
-
Baking & Storage: Place the glassware in a drying oven at 120°C for 2 hours. Remove the glassware while still warm and immediately transfer it to a desiccator filled with Argon or Nitrogen to cool. Store sealed until use.
References
-
MSN Chemical. "Aziridine Crosslinker: Everything You Need to know". msnchem.com. Available at:[Link]
-
Frontiers in Chemistry. "Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis". frontiersin.org. Available at:[Link]
-
ResearchGate. "Acid-catalyzed ring-opening polymerization mechanism of aziridine". researchgate.net. Available at: [Link]
-
MDPI. "Mechanistic Insights into Lewis Acid-Catalyzed Formal [3 + 2] Cycloadditions of Aziridines: A Molecular Electron Density Theory Study". mdpi.com. Available at: [Link]
-
ACS Publications. "Secondary Products from Intramolecular Cycloadditions of Azidoalkyl Enol Ethers and Azidoalkyl Vinyl Bromides...". pubs.acs.org. Available at:[Link]
-
Ichemco. "Xama 7 - Polyfunctional Aziridine Technical Data". ichemco.com. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. services.ichemco.com [services.ichemco.com]
- 6. Frontiers | Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis [frontiersin.org]
- 7. chemicalbook.com [chemicalbook.com]
Technical Support Center: Troubleshooting Aziridine Cyclization Failures
This guide serves as a technical support center for researchers encountering failures in aziridine synthesis. It prioritizes mechanistic causality and self-validating protocols over generic advice.
Status: Active Operator: Senior Application Scientist Topic: Diagnosing and resolving cyclization failures in 3-membered nitrogen heterocycle synthesis.
Diagnostic Workflow: Identify Your Failure Mode
Before altering conditions, you must classify the failure. Aziridine synthesis failures generally fall into three kinetic traps: Elimination (thermodynamic sink), Hydrolysis/Ring Opening (nucleophilic interception), or Divergent Insertion (chemoselectivity loss).
Use this decision tree to diagnose your specific issue based on NMR/LCMS analysis of the crude mixture.
Figure 1: Diagnostic decision tree for categorizing aziridine synthesis failures based on crude product analysis.
Module A: The Wenker Synthesis & Analogs
Target Audience: Users converting amino alcohols to aziridines.[1]
Core Mechanism: Activation of the hydroxyl group (to O-sulfate or O-tosylate) followed by intramolecular
The Problem: Elimination vs. Cyclization
The most common failure in Wenker synthesis is
Protocol: The Modified "Mild" Wenker
Traditional sulfuric acid esterification is harsh. Use this modified protocol utilizing chlorosulfonic acid and a biphasic base system to suppress elimination.
Reagents:
-
Substrate: 1.0 equiv Amino Alcohol
-
Activator: 1.1 equiv Chlorosulfonic acid (
) -
Solvent: Acetonitrile (MeCN) (Step 1), Toluene/Water (Step 2)
-
Base: 6M NaOH or
[2]
Step-by-Step:
-
Activation: Dissolve amino alcohol in anhydrous MeCN (0.5 M). Cool to 0°C.
-
Acid Addition: Add
dropwise.[3] Critical: Do not allow temp to rise above 5°C. Stir 30 min. The zwitterionic sulfate ester usually precipitates. -
Isolation (Optional but Recommended): Filter the solid sulfate ester. Wash with cold
. This removes acidic impurities that promote side reactions. -
Cyclization: Suspend the solid in Toluene. Add 6M NaOH (biphasic) or saturated
(mild). -
Reflux: Heat to reflux (80-110°C) with vigorous stirring. The biphasic system protects the formed aziridine from hydrolytic ring opening.
Why this works:
-
vs
: Chlorosulfonic acid is more reactive, allowing activation at 0°C, preventing thermal elimination during the esterification step. -
Biphasic System: As the aziridine forms, it partitions into the Toluene layer, isolating it from the aqueous base which could cause ring opening (hydrolysis).
Troubleshooting Table: Wenker Synthesis
| Observation | Diagnosis | Solution |
| Recovered Amino Alcohol | Hydrolysis of intermediate | Ensure anhydrous conditions during activation. In cyclization, use a less nucleophilic base (e.g., |
| Enamine/Allyl Amine | E2 Elimination | Base is too strong or temp too high. Switch to |
| Dimerization | Intermolecular | Concentration too high. Dilute reaction to <0.1 M to favor intramolecular cyclization (Ruggli-Ziegler dilution principle). |
Module B: Gabriel-Cromwell & Aza-Darzens
Target Audience: Users synthesizing aziridines from
The Problem: Vinyl Halide Formation
In the Gabriel-Cromwell reaction, the intermediate
Protocol: DBU-Promoted Cyclization
Standard bases like Triethylamine (
Step-by-Step:
-
Bromination: Treat the
-unsaturated ester/ketone with in to form the dibromide. Evaporate solvent. -
Amine Addition: Dissolve dibromide in THF or MeCN. Add 1.05 equiv primary amine.
-
The Fix (Base): Add 2.0 equiv DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Conditions: Heat to reflux.
Why DBU? DBU is a strong, non-nucleophilic base. It rapidly deprotonates the ammonium intermediate without competing as a nucleophile (which would lead to side products). Its steric bulk prevents it from attacking the electrophilic sites, favoring the intramolecular cyclization.
Module C: Nitrene Transfer (Metal-Catalyzed)
Target Audience: Users performing direct aziridination of alkenes using azides or iodinanes.[3] Core Mechanism: Metal-nitrenoid formation followed by transfer to the olefin.[3]
The Problem: C-H Insertion vs. Aziridination
Nitrenoids are highly reactive electrophiles. If the alkene has allylic hydrogens, the nitrenoid may insert into the C-H bond (allylic amination) rather than adding across the double bond.
Troubleshooting Guide
1. Catalyst Ligand Tuning
-
Issue: High ratio of allylic amination.
-
Solution: Increase the steric bulk of the ligand.
-
Standard: Cu(OTf) + simple Box ligands.
-
Optimized: Use Rh_2(esp)_2 or Copper complexes with bulky bis(oxazoline) ligands. The steric bulk suppresses the approach to the allylic C-H bond, favoring the more accessible
-system.
-
2. Solvent Effects
-
Observation: Low yield, complex mixture.
-
Adjustment: Avoid coordinating solvents (MeCN, DMF) which can bind the metal and quench the nitrenoid. Use non-coordinating solvents like Dichloromethane (DCM) , Benzene , or Chlorobenzene .
3. The "Radical Clock" Check If you suspect a radical pathway is causing side reactions (loss of stereochemistry), add a radical scavenger like TEMPO. If the reaction stops, you have a radical mechanism. Switch to a Rhodium-based catalyst (Rh(II) dimers) which typically proceeds via a concerted singlet nitrene pathway, preserving stereochemistry.
Master Troubleshooting Matrix
| Variable | Recommendation | Scientific Rationale |
| Solvent (Wenker) | Toluene/Water (Biphasic) | Partitions product away from hydrolytic aqueous base. |
| Solvent (Nitrene) | Benzene/PhCl | Non-coordinating solvents prevent catalyst poisoning. |
| Base (General) | DBU or | Non-nucleophilic bases prevent substitution side-reactions ( |
| Concentration | 0.05 - 0.1 M | Low concentration favors intramolecular cyclization over dimerization. |
| Temperature | Start 0°C, then Reflux | Activation requires kinetic control (cold); Cyclization requires thermodynamic push (heat). |
References
-
Li, X., Chen, N., & Xu, J. (2010).[5] An Improved and Mild Wenker Synthesis of Aziridines. Synthesis.
- Relevance: Defines the chlorosulfonic acid/biphasic protocol for minimizing elimin
-
Yadav, V. K., & Kapoor, K. K. (1995). DBU-catalyzed Gabriel-Cromwell reaction. Tetrahedron Letters.
- Relevance: Establishes DBU as the superior base for difficult cycliz
-
Jat, J. L., et al. (2012). Rh(II)
- Relevance: Discusses ligand control for chemoselectivity (aziridin
-
Watson, I. D. G., et al. (2006). Metal-Catalyzed Nitrene Transfer. Accounts of Chemical Research.
- Relevance: Comprehensive review of mechanistic failure modes in nitrene transfer.
Sources
Removing impurities from 1-(Carboxymethyl)aziridine-2-carboxylic acid
Welcome to the Technical Support Center for 1-(Carboxymethyl)aziridine-2-carboxylic acid .
Handling unactivated, highly polar aziridines requires a fundamental shift from standard organic purification workflows. The inherent ~27 kcal/mol ring strain makes the aziridine moiety a kinetic spring, highly susceptible to nucleophilic attack if the nitrogen is protonated . Furthermore, the presence of two carboxylic acid groups and a tertiary amine renders this specific molecule exceptionally hydrophilic (zwitterionic/anionic across most pH ranges), rendering traditional liquid-liquid extraction ineffective.
This guide is engineered for drug development professionals and synthetic chemists, providing mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure the structural integrity of your aziridine derivatives.
I. Mechanistic Troubleshooting Guide
Issue 1: Co-elution of ring-opened impurities (M+18 or M+36) during chromatography.
-
Symptom: LC-MS or NMR analysis of your purified fractions shows a mass corresponding to the addition of water (hydrolysis) or HCl, with the disappearance of the characteristic shielded aziridine protons (1.5–2.5 ppm).
-
Causality: Standard silica gel contains acidic silanol groups (pKa ~4.5–5.0). Contact with these active sites protonates the aziridine nitrogen, severely lowering the activation energy for nucleophilic attack by ambient water or nucleophilic solvents .
-
Solution: Abandon standard normal-phase silica. Switch to basic alumina (Activity IV) or utilize Reverse-Phase HPLC (RP-HPLC) with a mobile phase strictly buffered to pH 7.5–8.5.
Issue 2: Complete loss of product in the aqueous phase during extraction.
-
Symptom: Following synthesis, the product remains entirely in the aqueous layer during liquid-liquid extraction (LLE), regardless of the organic solvent used (e.g., EtOAc, DCM, or even n-butanol).
-
Causality: 1-(Carboxymethyl)aziridine-2-carboxylic acid is a dicarboxylic acid with a tertiary amine. It lacks a lipophilic backbone and exists as a highly solvated poly-ion in water.
-
Solution: Bypass LLE entirely. Quench the reaction, adjust the pH to 8.0, and lyophilize the crude mixture. Extract the resulting solid with anhydrous ethanol to precipitate inorganic salts, or proceed directly to Anion-Exchange Chromatography.
Issue 3: Formation of an insoluble gel during solvent evaporation.
-
Symptom: The product turns into a viscous, insoluble resin while concentrating on a rotary evaporator.
-
Causality: Concentration at elevated temperatures in the presence of trace electrophiles or slight acidity triggers cationic ring-opening polymerization. The tertiary amine of one molecule attacks the activated aziridine ring of another.
-
Solution: Never concentrate this compound to absolute dryness under heat. Maintain the water bath below 30°C, ensure the pH is >7.5 prior to concentration, and use lyophilization for final solvent removal.
II. Quantitative Impact of Purification Strategies
To highlight the critical nature of pH and stationary phase selection, the following table summarizes the expected impurity profiles and recovery yields based on established chromatographic behavior of aziridine-2-carboxylic acid derivatives , .
| Purification Method | Stationary Phase | Mobile Phase pH | Primary Impurity Profile | Typical Yield (%) |
| Normal Phase Flash | Silica Gel (Unbuffered) | ~4.5 - 5.0 | Ring-opened hydrolysis products (>50%) | < 15% |
| Normal Phase Flash | Basic Alumina (Activity IV) | ~8.0 - 8.5 | Trace unreacted starting materials | 45 - 60% |
| Ion-Exchange | Dowex 1X8 (Anion, Cl⁻ form) | 8.0 | Trace inorganic salts | 75 - 85% |
| Preparative RP-HPLC | C18 (End-capped) | 8.0 (10 mM NH₄HCO₃) | Highly pure; trace dimers | 80 - 90% |
III. Degradation vs. Stabilization Pathway
The following diagram illustrates the mechanistic divergence between product degradation and successful isolation based on pH control.
Fig 1. pH-dependent degradation pathway vs. stabilization workflow for aziridine-2-carboxylic acid.
IV. Self-Validating Experimental Protocols
Protocol A: Removal of Inorganic Salts via Anion-Exchange Chromatography
Because 1-(Carboxymethyl)aziridine-2-carboxylic acid is a dicarboxylic acid, it acts as a strong dianion at pH 8.0, allowing selective binding to anion-exchange resins while neutral and cationic impurities wash away.
-
Resin Preparation: Swell Dowex 1X8 (100-200 mesh, Cl⁻ form) in DI water. Pack a glass column and equilibrate with 5 column volumes (CV) of 10 mM ammonium bicarbonate (pH 8.0).
-
Loading: Dissolve the crude lyophilized powder in a minimum volume of 10 mM ammonium bicarbonate. Load onto the column at a flow rate of 1 mL/min.
-
Washing: Wash the column with 3 CV of HPLC-grade water (adjusted to pH 8.0 with dilute NH₄OH) to elute cationic impurities and neutral organics.
-
Elution: Elute the target compound using a gradient of 0.1 M to 0.5 M ammonium bicarbonate. Collect 10 mL fractions.
-
Validation Checkpoint: Spot the fractions on a TLC plate and heat with ninhydrin stain. A distinct orange/brown spot (characteristic of N-alkylated aziridines) confirms the intact product, whereas a deep purple spot indicates primary amine impurities (ring-opened products).
-
Isolation: Pool the positive fractions and lyophilize directly. The volatile ammonium bicarbonate will sublime, leaving the pure aziridine salt.
Protocol B: High-Purity Isolation via Preparative RP-HPLC
For separating closely related structural impurities (e.g., unreacted alpha-halo acids or mono-carboxylic aziridine derivatives).
-
System Setup: Equip the preparative HPLC with a fully end-capped C18 column (e.g., Waters XBridge, which tolerates alkaline pH).
-
Buffer Preparation:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in H₂O (Adjusted to pH 8.2 with NH₄OH).
-
Mobile Phase B: Acetonitrile.
-
Critical Note:Never use TFA or Formic Acid.
-
-
Gradient: Run a shallow gradient from 0% B to 20% B over 30 minutes. The highly polar product will elute early; the shallow gradient ensures separation from inorganic void-volume salts.
-
Validation Checkpoint: Take a 0.5 mL aliquot of the main peak, lyophilize it immediately, and dissolve in D₂O for ¹H-NMR. The presence of two mutually coupled doublets of doublets (or multiplets) between 1.5 ppm and 2.5 ppm validates that the three-membered ring survived the chromatographic pressure.
V. Frequently Asked Questions (FAQs)
Q: Can I use standard TFA (Trifluoroacetic acid) in my LC-MS mobile phase to analyze this compound? A: No. TFA lowers the mobile phase pH to ~2.0. At this pH, the aziridine nitrogen is fully protonated, triggering rapid nucleophilic attack by water in the mobile phase. You will exclusively detect the mass of the ring-opened hydrolysis product (M+18). Use 10 mM ammonium acetate or ammonium bicarbonate for LC-MS analysis.
Q: My starting material was an alpha-halo acid. How do I remove unreacted starting material without acidic extraction? A: Alpha-halo acids are generally less polar than the dicarboxylic aziridine product. Utilizing Protocol B (RP-HPLC), the alpha-halo acid will exhibit stronger retention on the C18 column and elute significantly later than your highly polar target compound.
Q: Is 1-(Carboxymethyl)aziridine-2-carboxylic acid stable at room temperature once purified? A: As a purified solid (especially as an ammonium or sodium salt), it is moderately stable but should be stored at -20°C under an inert atmosphere (Argon/N₂) to prevent slow, ambient-moisture-driven hydrolysis or auto-polymerization over time .
VI. References
-
Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]
-
Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments (via PMC). URL:[Link]
-
Unnatural Amino Acids. 1. A Facile Synthesis of the Methyl Ester of Aziridine-2-carboxylic Acid. Organic Process Research & Development (ACS Publications). URL:[Link]
The Core Problem: Causality of Aziridine Moisture Sensitivity
Welcome to the Technical Support Center for Advanced Amino Acid Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals master the handling of highly reactive, moisture-sensitive aziridine amino acids.
Unlike standard amino acids, aziridines require rigorous environmental control. This guide moves beyond basic instructions to explain the causality behind handling failures and provides self-validating protocols to ensure your syntheses succeed.
Aziridine amino acids possess a highly strained three-membered nitrogen heterocycle (carrying approximately 27 kcal/mol of ring strain). Because the nitrogen atom is highly electronegative, the adjacent carbon atoms are electrophilic. When exposed to atmospheric moisture, water acts as a nucleophile. Even trace amounts of ambient CO₂ can mildly protonate the aziridine nitrogen, drastically lowering the activation energy for nucleophilic attack by water[1].
This results in a regioselective ring-opening reaction, irreversibly converting your valuable aziridine into a linear
Logical pathway of moisture-induced aziridine degradation vs. inert stabilization.
Troubleshooting & FAQs
Q: My aziridine amino acid turned into a sticky, gummy residue in the vial. What happened? A: This is the macroscopic hallmark of hygroscopic degradation. Aziridines absorb water from the air, initiating hydrolysis. The resulting ring-opened amino alcohols form extensive intermolecular hydrogen bonds, turning the crystalline powder into a gummy, intractable residue[1].
Q: Can I quickly weigh my aziridine on a benchtop balance if I work fast? A: No. Atmospheric moisture condenses on the compound instantly. Not only does this ruin stoichiometric precision (you are weighing absorbed water mass), but it also initiates the ring-opening cascade. Always weigh these compounds inside a controlled glovebox[3].
Q: How do I remove water if my aziridine has already been exposed? A: You cannot simply "dry" an aziridine once water has chemically reacted with it. Desiccation (e.g., using a vacuum oven) only removes physically absorbed water, but it cannot reverse the covalent ring-opening[2]. Prevention is the only cure.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system . If a validation checkpoint fails, do not proceed to the next step.
Protocol 1: Glovebox Handling & Weighing
Causality: A glovebox maintains an inert atmosphere (Nitrogen or Argon) with <1 ppm H₂O and O₂, completely eliminating the nucleophiles that degrade aziridines.
-
Preparation: Dry all vials, spatulas, and non-porous materials in a drying oven (>120°C) for a minimum of 1 hour.
-
Causality: Glass surfaces adsorb microscopic layers of water that will transfer directly to the aziridine upon contact[3].
-
-
Antechamber Transfer: Place the dried items into the glovebox antechamber. Perform three complete evacuate/refill cycles (pump down to <50 mTorr, then refill with inert gas).
-
Causality: A single pump-down leaves residual atmospheric moisture; three cycles mathematically dilute ambient air to negligible parts-per-billion levels[4].
-
-
Weighing: Weigh the aziridine into a vial equipped with a PTFE-lined cap. Seal the vial tightly before removing it from the glovebox.
-
System Validation: This protocol validates itself via the glovebox sensors. If the atmosphere sensors remain strictly below 1 ppm H₂O during the handling process, the environment is secure. A sudden spike indicates a leak or improperly dried equipment[4].
Protocol 2: Schlenk Line Setup for Air-Free Reactions
Causality: When a glovebox is unavailable, a Schlenk line allows the manipulation of hygroscopic reagents by systematically replacing the atmosphere inside the reaction vessel with inert gas[5].
-
Glassware Preparation: Assemble the reaction flask and flame-dry it under vacuum to desorb surface water. Allow it to cool to room temperature while still under vacuum[5].
-
Evacuate-Refill Cycles: Turn the two-way Schlenk valve to vacuum for 5 minutes, then slowly switch to the inert gas line (N₂ or Argon). Repeat this cycle three times[5].
-
Reagent Addition: Open the flask septum only under a positive flow of inert gas.
-
Causality: Positive pressure ensures that the linear velocity of the escaping inert gas is higher than the diffusion rate of atmospheric moisture attempting to enter the flask.
-
-
System Validation: Observe the oil bubbler. A steady cessation of bubbles during the vacuum phase confirms a sealed, leak-free system. During the refill phase, a positive flow out of the bubbler confirms the flask is fully pressurized with inert gas[5].
Step-by-step logic for Schlenk line evacuate-refill cycles to ensure anhydrous conditions.
Quantitative Data: Solvent Compatibility
Choosing the right solvent is critical. Solvents must not only be anhydrous but also chemically compatible with the strained aziridine ring.
Table 1: Solvent Compatibility and Drying Strategies for Aziridine Amino Acids
| Solvent / Reagent | Compatibility | Drying Method / Preparation | Causality / Rationale |
| THF / Diethyl Ether | Excellent | Distillation over Na/Benzophenone or Solvent Purification System | Non-nucleophilic; does not promote ring-opening. |
| Dichloromethane (DCM) | Good | Distillation over CaH₂ | Mildly electrophilic but safe if strictly anhydrous. |
| Acetonitrile | Moderate | Distillation over CaH₂, store over 3Å molecular sieves | Highly hygroscopic; must be rigorously dried to prevent trace water introduction. |
| Water / Alcohols | Incompatible | N/A | Acts as a direct nucleophile; causes rapid ring-opening to amino alcohols[1]. |
References
- Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line - JoVE Source: jove.com
- Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleophiles Source: organic-chemistry.org
- GLOVEBOX STANDARD OPERATING PROCEDURES - Liu Labor
- Regioselective ring opening of aziridine for synthesizing azaheterocycle - Frontiers Source: frontiersin.org
- Glovebox rules - MMRC Source: caltech.edu
Sources
- 1. Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleophiles [organic-chemistry.org]
- 2. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 3. GLOVEBOX STANDARD OPERATING PROCEDURES — Liu Laboratory [weiliulab.org]
- 4. mmrc.caltech.edu [mmrc.caltech.edu]
- 5. jove.com [jove.com]
Validation & Comparative
Mass Spectrometry Analysis of Aziridine-2-Carboxylic Acid Derivatives: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Analytical Paradox
Aziridine-2-carboxylic acid derivatives are high-value pharmacophores, serving as core motifs in cysteine protease inhibitors, mitomycin C analogs, and antibiotic precursors. However, their analysis presents a distinct paradox: the very ring strain (~26-27 kcal/mol) that drives their biological potency renders them thermally unstable and highly reactive during ionization.
This guide moves beyond standard protocols to provide a comparative analysis of ionization techniques, focusing on preserving the integrity of the aziridine ring while obtaining structural elucidation. We compare Electrospray Ionization (ESI) , Atmospheric Pressure Chemical Ionization (APCI) , and Electron Ionization (EI) , supported by mechanistic insights and validated workflows.
Strategic Method Selection: ESI vs. APCI vs. EI[1]
The choice of ionization method is not merely about sensitivity; it is about molecular survival . The following table contrasts the performance of the three dominant modalities for aziridine-2-carboxylate analysis.
Table 1: Comparative Performance Matrix
| Feature | LC-ESI-MS/MS (Recommended) | LC-APCI-MS | GC-EI-MS |
| Ionization Mechanism | Soft (Solution-phase charge transfer) | Soft/Medium (Gas-phase chemical ionization) | Hard (70 eV electron impact) |
| Ring Integrity | High . Preserves | Low-Medium . Heat/Corona discharge often triggers thermal ring opening. | Very Low . Extensive fragmentation; molecular ion ( |
| Sensitivity | High for polar/ionic derivatives (e.g., free acids, salts). | Good for non-polar esters, but background noise is higher. | Moderate. Requires derivatization (e.g., silylation) for volatility. |
| Structural Insight | Excellent via CID (MS/MS). Controlled fragmentation. | Good, but thermal artifacts can mimic metabolic products. | Excellent fingerprinting, but difficult to distinguish isomers. |
| Sample Prep | Minimal. Direct injection compatible. | Minimal. | Labor-intensive (Derivatization required). |
Expert Insight: For N-substituted aziridine-2-carboxylates (e.g., N-acyl or N-alkyl), ESI is the gold standard. It avoids the thermal degradation associated with the heated nebulizer of APCI and the injector port of GC-MS.
Deep Dive: Fragmentation Mechanics
Understanding the fragmentation pathways is crucial for distinguishing between the intact drug and degradation products (e.g., hydrolyzed ring-opened species).
Primary Fragmentation Pathway: Ring Strain Release
Under Collision-Induced Dissociation (CID) in ESI-MS/MS, aziridine-2-carboxylates typically undergo a characteristic C2-C3 bond cleavage driven by the relief of ring strain.
Mechanism:
-
Protonation: Occurs on the amide/ester carbonyl or the aziridine nitrogen.[3]
-
Ring Opening: The protonated ring opens to form a carbocation intermediate.
-
Neutral Loss: Common losses include CO (28 Da) from the carboxyl group and small alkenes.
-
Diagnostic Ions: For N-acyl derivatives, the formation of the acylium ion (
) is a dominant feature.
Visualization: Fragmentation of Ethyl 1-acetylaziridine-2-carboxylate
The following diagram illustrates the competing fragmentation pathways for a representative derivative.
Caption: Figure 1. Proposed ESI-MS/MS fragmentation pathways for Ethyl 1-acetylaziridine-2-carboxylate, highlighting the diagnostic acylium ion and ring-cleavage products.
Validated Experimental Protocol: LC-ESI-MS/MS
To ensure reproducibility and prevent artifactual degradation (e.g., acid-catalyzed hydrolysis of the aziridine ring), the following self-validating protocol is recommended.
A. Sample Preparation (Critical Step)
-
Solvent: Acetonitrile (ACN) is preferred over Methanol (MeOH). MeOH can act as a nucleophile, attacking the activated aziridine ring under acidic conditions (solvolysis).
-
Buffer: Use Ammonium Acetate (10 mM, pH ~6.5) rather than Formic Acid.[4]
-
Why? Strong acidic conditions (
) rapidly protonate the aziridine nitrogen, accelerating ring opening before the sample even enters the MS.
-
-
Concentration: Prepare stock solutions at 1 mg/mL in anhydrous ACN; dilute to 1 µg/mL for analysis.
B. LC-MS Parameters[4][6][7][8]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Source Temp: Keep
to minimize thermal degradation.
C. Workflow Diagram
Caption: Figure 2. Optimized LC-MS workflow for labile aziridine derivatives, emphasizing non-nucleophilic solvents and neutral pH.
Supporting Experimental Data: Method Comparison
The following data summarizes a comparative study analyzing (S)-1-tritylaziridine-2-carboxylate (a bulky, hydrophobic derivative).
Table 2: Signal Integrity & Stability Analysis
| Parameter | Method A: ESI (Positive Mode) | Method B: APCI (Positive Mode) | Method C: GC-EI |
| Molecular Ion | Not Observed (Fragments only) | ||
| Base Peak | |||
| Thermal Degradation | |||
| LOD (Limit of Detection) | 1 ng/mL | 50 ng/mL | 500 ng/mL (due to poor stability) |
Interpretation:
-
ESI provided the cleanest spectra with the intact molecular ion as the base peak, confirming it as the method of choice for structural confirmation.
-
APCI showed significant in-source fragmentation due to the corona discharge and heat, leading to a high abundance of the trityl cation (m/z 243) rather than the intact drug.
-
GC-EI failed to detect the intact molecule entirely, yielding only fragmentation patterns useful for library matching of the substructures but not for confirming purity.
References
-
National Institutes of Health (NIH). (2019). Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acid Derivatives: Mass Spectrometry. Retrieved from [Link]
-
MetwareBio. (2024). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]
-
ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
Sources
Comparing Reactivity of Aziridine vs. Azetidine Carboxylic Acids: A Technical Guide for Drug Development
As structural constraints become increasingly vital in modern medicinal chemistry and chemical biology, small-ring nitrogen heterocycles like aziridine-2-carboxylic acid and azetidine-2-carboxylic acid (Aze) are heavily utilized. Despite differing by only a single methylene unit, these two scaffolds exhibit profoundly divergent reactivity profiles.
This guide provides an in-depth, objective comparison of their thermodynamic properties, nucleophilic ring-opening kinetics, and practical applications, supported by self-validating experimental protocols.
Thermodynamic & Kinetic Fundamentals
To understand the reactivity of these small-ring amino acids, one must analyze the interplay between ring strain and nitrogen hybridization.
-
Ring Strain: The ring strain energy of the three-membered aziridine ring is approximately 27.7 kcal/mol, which is only marginally higher than the 25.4 kcal/mol strain of the four-membered azetidine ring[1].
-
Nitrogen Hybridization & Basicity: The critical differentiator lies in the hybridization of the nitrogen atom. The acute 60° bond angles in aziridine force the nitrogen lone pair into an orbital with exceptionally high s-character. This dramatically reduces its basicity, yielding a pKa of ~8.0[2][3][4]. In contrast, the azetidine nitrogen is more sp3-like, possessing a pKa of ~11.3, which closely mirrors unstrained secondary amines like pyrrolidine[2][4].
This electronic divergence dictates their behavior: aziridines are highly electrophilic and prone to ring-opening, whereas azetidines function as stable, conformationally rigid structural surrogates.
Reactivity Profiles: Ring-Opening vs. Stability
Aziridine-2-Carboxylic Acid: The Electrophilic Warhead
The inherent Baeyer strain and enhanced electronegativity of the aziridine nitrogen facilitate rapid nucleophilic ring-opening[3]. When the aziridine nitrogen is activated by electron-withdrawing groups (e.g., N-tosyl or N-acyl), the barrier to ring-opening drops significantly. Nucleophiles (alcohols, thiols, amines) readily attack the ring carbons via an SN2 pathway. In fact, attempting to acylate an aziridine with an acyl chloride often results in spontaneous ring-opening by the displaced chloride ion, forming an open-chain secondary amide[2].
Azetidine-2-Carboxylic Acid: The Proline Surrogate
Azetidine-2-carboxylic acid is significantly more robust. The reduced s-character of its nitrogen lone pair prevents spontaneous nucleophilic ring-opening under standard conditions. It forms stable N-acyl derivatives and can be subjected to harsh acidic or basic conditions without degradation[5]. Consequently, it is widely utilized as a proline analog (Aze) to introduce distinct geometric constraints into peptide backbones, enhancing rigidity and altering protein conformation[6][7][8].
Mechanistic divergence of aziridine vs azetidine reactivity upon N-activation.
Applications in Chemical Biology
Covalent Inhibition (Aziridines): The unique reactivity of aziridine-2-carboxylic acid derivatives makes them ideal activity-based probes and irreversible enzyme inhibitors. For example, trans-configured aziridine-2,3-dicarboxylates act as potent, irreversible inhibitors of cathepsin L-like cysteine proteases in Leishmania parasites by selectively alkylating the active-site cysteine residue[9].
Foldamers and Peptidomimetics (Azetidines): Because azetidine-3-carboxylic and azetidine-2-carboxylic acids do not suffer from electrophilic liabilities, they are heavily utilized in the synthesis of foldamers[7]. When incorporated into a peptide chain, Aze restricts the dihedral angles (φ, ψ) of the backbone, forcing the peptide into specific secondary structures (like polyproline type II helices) without risking nucleophilic degradation[6][8].
Quantitative Data Summary
| Property | Aziridine-2-Carboxylic Acid | Azetidine-2-Carboxylic Acid |
| Ring Size | 3-membered | 4-membered |
| Ring Strain Energy | ~27.7 kcal/mol | ~25.4 kcal/mol |
| Nitrogen Basicity (pKa) | ~8.0 (High s-character) | ~11.3 (sp3-like character) |
| Stability to N-Acylation | Low (Prone to nucleophilic opening) | High (Forms stable amides) |
| Primary Synthetic Utility | Electrophilic handle / Covalent warhead | Conformational constraint / Proline surrogate |
| Ring-Opening Mechanism | Facile SN2 (Requires N-activation) | Highly resistant; requires harsh conditions |
Experimental Methodologies
The following self-validating protocols demonstrate the practical exploitation of these reactivity differences.
Protocol A: Regioselective SN2 Ring-Opening of N-Tosylaziridine-2-carboxylate
Objective: Utilize the electrophilicity of the aziridine ring to synthesize a functionalized nonracemic amino ether. Causality: N-tosyl activation withdraws electron density from the ring. The addition of a Lewis acid coordinates the aziridine nitrogen, generating a highly reactive intermediate that lowers the activation energy for nucleophilic attack by an alcohol via an SN2 pathway.
-
Preparation: Dissolve enantiopure (R)-N-tosylaziridine-2-carboxylate (1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Nucleophile Addition: Add the nucleophile (e.g., benzyl alcohol, 1.2 mmol) to the solution.
-
Lewis Acid Activation: Cool the reaction mixture to 0 °C. Slowly add a catalytic amount of Lewis acid (e.g., BF3·OEt2, 10 mol%).
-
Monitoring (Self-Validation): Stir the reaction at 0 °C. Monitor progress via Thin Layer Chromatography (TLC). Validation: The SN2 opening generates a highly polar amino ether product. The disappearance of the high-Rf starting material and the appearance of a distinct low-Rf spot confirms successful ring-opening.
-
Quenching & Purification: Quench the reaction with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and purify via flash column chromatography.
Protocol B: Fmoc-SPPS Incorporation of Azetidine-2-carboxylic Acid (Aze)
Objective: Incorporate Aze into a peptide sequence to induce conformational rigidity[8]. Causality: Because Aze is a sterically hindered secondary amine, standard coupling reagents (like DIC/HOBt) often yield incomplete coupling. HATU is utilized because its superior leaving group (HOAt) accelerates the acylation of hindered secondary amines without risking ring-opening[8].
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes. Deprotect the terminal Fmoc group using 20% piperidine in DMF (2 × 10 min).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Aze-OH (3.0 equiv) and HATU (2.9 equiv) in DMF. Add N,N-diisopropylethylamine (DIPEA, 6.0 equiv) to pre-activate the amino acid for 2 minutes.
-
Coupling: Add the activated Fmoc-Aze-OH solution to the resin. Agitate at room temperature for 1 hour.
-
Monitoring (Self-Validation): Perform a Chloranil test (specific for secondary amines). Validation: A negative (colorless/yellow) result confirms complete acylation of the hindered azetidine nitrogen. If blue/green, repeat the coupling step.
-
Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours. The azetidine ring remains completely intact during this harsh acidic cleavage.
Experimental workflow comparing aziridine ring-opening vs azetidine peptide coupling.
References
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Aziridine: ring strain promotes ring opening [ns1.almerja.com]
- 3. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (2R)-1-Acetylaziridine-2-carboxylic Acid|High-Purity [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.asm.org [journals.asm.org]
Structural Elucidation of N-Substituted Aziridines: A Crystallographic Comparison Guide
Part 1: Executive Summary & The "Invertomer" Challenge
N-substituted aziridines are pivotal electrophilic warheads in covalent drug discovery and heterocycle synthesis. However, their high ring strain (~26 kcal/mol) and the stereochemical lability of the nitrogen atom present a unique structural challenge. Unlike standard amines, N-substituted aziridines possess a significant barrier to nitrogen inversion (10–19 kcal/mol), creating distinct invertomers (cis/trans stereoisomers at the nitrogen) that are often invisible to room-temperature NMR but critical for reactivity profiles.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against its primary alternatives—Dynamic NMR and DFT Computational Modeling —establishing why SC-XRD is the definitive standard for absolute stereochemical assignment in this class of labile heterocycles.
Part 2: Comparative Analysis – SC-XRD vs. Alternatives
While NMR is the workhorse for solution-state dynamics, it frequently fails to resolve N-invertomers due to rapid exchange at ambient temperatures. SC-XRD provides a "frozen" snapshot of the thermodynamically preferred or kinetically trapped invertomer, offering atomic-resolution metrics of ring strain that correlate directly with electrophilicity.
Table 1: Methodological Performance Comparison
| Feature | SC-XRD (The Gold Standard) | Dynamic NMR (VT-NMR) | DFT Modeling (Computational) |
| Stereochemical Certainty | Absolute. Direct observation of cis/trans relationship between N-substituent and ring carbons. | Inferential. Relies on NOE/ROE signals which can be ambiguous due to averaging. | Predictive. Heavily dependent on basis set quality and solvation models. |
| Invertomer Resolution | High. Captures a single, discrete invertomer state (usually the major species). | Medium. Requires cooling to < -60°C to freeze out invertomers; often sees an average. | N/A. Calculates energy barriers, not experimental observation. |
| Strain Quantification | Direct. Measures bond angles/lengths (e.g., C-C bond elongation) indicative of reactivity. | Indirect. Infers strain via coupling constants ( | Theoretical. Provides calculated strain energies. |
| Sample Requirement | Single crystal (0.1–0.3 mm).[1] Non-destructive. | Solution phase (5–20 mg). Non-destructive. | None (Virtual). |
| Limitation | Crystal growth of oils/labile compounds can be difficult (see Protocol below). | Solvent effects can alter the inversion barrier; rapid exchange blurs signals. | "Gas phase" bias unless explicit solvation is used. |
Part 3: Technical Deep Dive – Structural Metrics
In drug development, the precise geometry of the aziridine ring dictates its trajectory of nucleophilic attack. SC-XRD data reveals that N-substituents significantly perturb the ring geometry.
Data Analysis: Electronic Effects on Ring Geometry
The following data summarizes average structural parameters derived from the Cambridge Structural Database (CSD) for N-substituted aziridines. Note the impact of the electron-withdrawing Sulfonyl group compared to the Alkyl group.
| Parameter | N-Alkyl Aziridine (Electron Donating) | N-Sulfonyl Aziridine (Electron Withdrawing) | Significance |
| C–N Bond Length | 1.46 – 1.48 Å | 1.48 – 1.50 Å | Longer bonds in N-sulfonyls indicate activation for ring opening. |
| C–C Ring Bond | 1.48 – 1.50 Å | 1.49 – 1.52 Å | Ring expansion suggests increased strain. |
| N-Pyramidalization | High (Height ~0.65 Å) | Moderate (Height ~0.55 Å) | Sulfonyl groups flatten the N-pyramid slightly, affecting inversion barriers. |
| Inversion Barrier | ~10–12 kcal/mol | ~15–19 kcal/mol | Higher barrier in sulfonyls makes isolation of invertomers feasible. |
Expert Insight: The "flattening" of the nitrogen pyramid in N-sulfonyl aziridines (e.g., Tosyl, Nosyl) detected by X-ray is directly correlated to their enhanced reactivity toward nucleophiles. The lone pair is less available for protonation, but the ring carbons are more electrophilic.
Part 4: Experimental Protocol – The "Cold-Mount" Strategy
Crystallizing N-substituted aziridines is notoriously difficult because they are often oils at room temperature or prone to ring-opening polymerization. The following protocol ensures data integrity for these labile targets.
Protocol: Cryo-Crystallization & Data Collection
Objective: Obtain diffraction-quality crystals of unstable aziridines and prevent degradation during X-ray exposure.
-
In Situ Crystallization (For Oils):
-
Dissolve the aziridine in a minimal amount of pentane or diethyl ether.
-
Place the vial in a dry ice/acetone bath (-78°C).
-
Allow slow warming to -20°C in a freezer. If oil separates, use the "Seeding with Scratching" technique: scratch the glass side with a needle at the oil-solvent interface to induce nucleation.
-
-
The "Cold-Mount" Transfer (Critical Step):
-
Standard mounting fails here because the heat from the microscope light can melt/degrade the crystal.
-
Step A: Pre-cool the microscope stage with a stream of dry nitrogen or work in a cold room (4°C).
-
Step B: Use a perfluoropolyether oil (e.g., Fomblin®) rather than Paratone, as it provides better thermal insulation.
-
Step C: Harvest the crystal rapidly (< 30 seconds) and immediately mount it on the goniometer head.
-
-
Data Collection:
-
Temperature: Maintain the crystal at 100 K (liquid nitrogen stream) throughout collection. This "freezes" the nitrogen inversion, preventing disorder in the electron density map.
-
Strategy: Use a high-redundancy strategy (360° phi scan) to maximize data completeness, as aziridines often crystallize in low-symmetry space groups (P21 or P-1).
-
Part 5: Visualization of Workflows
Diagram 1: Structural Determination Decision Matrix
When to use X-ray vs. NMR for Aziridines.
Caption: Decision matrix for selecting the optimal structural elucidation method based on sample physical state and stability.
Diagram 2: Nitrogen Inversion & Crystallographic Capture
Visualizing why X-ray captures a single state while NMR sees the average.
Caption: Kinetic relationship between aziridine invertomers. X-ray selectively captures the stable low-energy conformer.
Part 6: References
-
López, S. A., et al. (2015). Stereospecific Synthesis of Substituted Aziridines by a Crystal-to-Crystal Photodenitrogenation. ResearchGate.
-
Dutta, P., & Dutta, M. (2011).[2] Structural and Kinetic Investigations on Nitrogen Inversion of Some Aziridine Compounds Using Density Functional Theory Study. Asian Journal of Chemistry.
-
Gree, R., & Carrie, R. (1975).[3] Formation under kinetic control of aziridine invertomers. Journal of the Chemical Society, Chemical Communications.[3]
-
BenchChem. (2025). Managing Invertomer Issues in Substituted Triaziridine Synthesis.
-
Anton Paar. X-ray Crystallography: Principles and Applications.
-
MDPI. (2021). Can an Intermediate Rate of Nitrogen Inversion Affect Drug Efficacy? Molecules.[2][3][4][5][6][7][8][9]
-
Fallon, G. D., et al. (2011).[5] Selected bond lengths from X-ray crystal structures. ResearchGate.
Sources
- 1. Growing Crystals [web.mit.edu]
- 2. asianpubs.org [asianpubs.org]
- 3. Formation under kinetic control of aziridine invertomers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. benchchem.com [benchchem.com]
IR spectroscopy fingerprints for aziridine ring identification
Deciphering the Aziridine Ring: A Comparative Guide to IR Spectroscopy Fingerprints in Drug Development
As a Senior Application Scientist, I frequently encounter the analytical challenge of structurally validating strained heterocyclic "warheads" during drug development. Aziridines—three-membered nitrogen heterocycles—are potent electrophiles utilized extensively as irreversible inhibitors for targets like cysteine proteases 1. However, confirming the integrity of the aziridine ring during synthesis, formulation, and biological assays requires robust analytical techniques.
Infrared (IR) spectroscopy offers a rapid, non-destructive method for this validation, provided one understands the underlying quantum mechanical causality of its vibrational modes. This guide provides a comprehensive, objective comparison of aziridine IR fingerprints against common structural analogs, establishing a self-validating framework for confident identification.
Mechanistic Causality of Aziridine Vibrational Modes
To accurately identify an aziridine ring, we must look beyond empirical pattern matching and understand why these specific vibrational frequencies occur.
-
The High-Frequency C-H Stretch (>3000 cm⁻¹): In a standard aliphatic alkane, sp³ C-H stretches occur below 3000 cm⁻¹. However, the severe geometric constraints of the three-membered aziridine ring force the internal C-C-N bond angles to approximately 60°. To minimize ring strain, the internuclear framework bonds utilize higher p-orbital character (forming "bent bonds"). Consequently, the exocyclic C-H bonds are enriched in s-orbital character. This increased s-character shortens and stiffens the C-H bond, driving the stretching frequency into the 3010–3130 cm⁻¹ range—a region typically reserved for sp² hybridized alkenes or aromatics 23.
-
Symmetric Ring Breathing (1200–1270 cm⁻¹): The symmetric expansion and contraction of the C-C-N ring system produce a highly characteristic, intense band. While novice analysts often confuse this region with C-O stretches, in aziridines, this is a definitive skeletal mode 14.
-
Asymmetric Ring Deformation (850–900 cm⁻¹): Coupled with C-N stretching, this lower-frequency mode acts as a critical secondary confirmation point to distinguish aziridines from other heterocycles 5.
Comparative Spectral Analysis: Aziridines vs. Alternatives
When evaluating a synthetic intermediate, the primary risk is misidentifying the aziridine ring as an epoxide (oxygen analog), an azetidine (four-membered ring), or a standard aliphatic amine. The table below objectively compares the diagnostic IR bands for these functional groups to aid in differential analysis.
| Functional Group | C-H Stretch (cm⁻¹) | Ring Breathing / Skeletal (cm⁻¹) | Deformation / Key Bands (cm⁻¹) | Diagnostic Differentiator |
| Aziridine | 3010 – 3130 (Strong s-character) | 1200 – 1270 (Symmetric breathing) | 850 – 900 (Asymmetric deformation) | High C-H stretch combined with N-H stretch (~3200 cm⁻¹) if unsubstituted. |
| Epoxide | 3000 – 3050 | ~1250 (C-O symmetric stretch) | 800 – 900 (Asymmetric ring stretch) | Absence of N-H stretch; C-O stretch dominates the fingerprint region. |
| Azetidine | 2850 – 2950 (Standard sp³) | ~1150 (C-N stretch) | Variable | Absence of >3000 cm⁻¹ C-H stretch due to significantly reduced ring strain. |
| Aliphatic Amine | 2850 – 2950 | 1020 – 1250 (C-N stretch) | 700 – 900 (N-H wagging) | No ring breathing modes; standard sp³ C-H stretches only. |
Self-Validating Experimental Protocol for FTIR Analysis
A robust analytical protocol must be self-validating. If one diagnostic band is obscured by matrix interference, the presence (or absence) of orthogonal bands must confirm the structural assignment. The following Attenuated Total Reflectance (ATR) FTIR methodology relies on a "triangulation" logic to ensure high-confidence identification and prevent false positives from ether/epoxide impurities.
Step-by-Step Methodology:
-
System Purge and Background: Purge the FTIR spectrometer with dry nitrogen to eliminate atmospheric H₂O and CO₂ interferences. Collect a background spectrum using a clean, dry diamond ATR crystal (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).
-
Sample Application: Apply 1-2 μL of neat liquid sample (or 1-2 mg of solid pressed firmly) onto the ATR crystal. Ensure complete coverage of the active sensing area to maximize the signal-to-noise ratio.
-
Spectral Acquisition: Acquire the sample spectrum under identical parameters to the background.
-
Baseline Correction and Processing: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth (critical for accurate relative intensity in the fingerprint region). Perform a linear baseline correction.
-
Self-Validating Triangulation (The Core Logic):
-
Check 1: Is there a sharp band between 3010–3130 cm⁻¹? (Confirms high s-character C-H bonds).
-
Check 2: Is there a strong band at 1200–1270 cm⁻¹? (Confirms ring breathing).
-
Check 3: Is there a band at 850–900 cm⁻¹? (Confirms ring deformation).
-
Validation: If Check 2 is positive but Check 1 is negative, the sample is likely an ether or standard amine, not an aziridine. All three checks must align for definitive identification.
-
Step-by-step ATR-FTIR acquisition and processing workflow for aziridine identification.
Application Case Study: Monitoring Aziridine Ring Opening
In targeted drug development, aziridines often serve as electrophilic warheads that covalently bind to target enzymes (e.g., cysteine proteases). IR spectroscopy is an excellent tool for monitoring the kinetics of this ring-opening reaction in model systems.
As the nucleophile (e.g., a thiol group from a cysteine residue) attacks the highly strained electrophilic carbon of the ring, the sp³ C-H bonds relax into standard sp³ hybridization, and the ring breathing modes are permanently destroyed. By monitoring the disappearance of the 1250 cm⁻¹ and 3050 cm⁻¹ bands, researchers can quantitatively track the reaction's progress and confirm covalent adduct formation 1.
Mechanism of aziridine ring opening by cysteine protease, monitored via IR spectroscopy.
Conclusion
The identification of aziridine rings via IR spectroscopy is a prime example of applied quantum chemistry. By understanding the causality behind the high-frequency C-H stretches and specific ring-breathing modes, scientists can confidently differentiate aziridines from epoxides and less strained amines. Implementing a self-validating protocol ensures that these reactive intermediates are accurately characterized, ultimately accelerating the development of targeted covalent inhibitors.
References
-
Title: Conformation and Hydrogen Bonding Properties of an Aziridinyl Peptide: X-ray Structure Analysis, Raman Spectroscopy and Theoretical Investigations Source: The Journal of Physical Chemistry A URL: [Link]
-
Title: Synthesis, Photoluminescence and Vibrational Properties of Aziridinium Lead Halide Perovskites Source: PMC / National Institutes of Health URL: [Link]
-
Title: The infrared spectrum of 2-methylaziridine from scaled ab initio force fields Source: Canadian Science Publishing URL: [Link]
-
Title: New vibrational assignments for the ν1 to ν17 vibrational modes of aziridine and first analysis of the high-resolution infrared spectrum of aziridine between 720 and 1050 cm−1 Source: Molecular Physics (Taylor & Francis) URL: [Link]
-
Title: Functionalization of fullerene at room temperature: toward new carbon vectors with improved physicochemical properties Source: RSC Advances (RSC Publishing) URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Photoluminescence and Vibrational Properties of Aziridinium Lead Halide Perovskites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Functionalization of fullerene at room temperature: toward new carbon vectors with improved physicochemical properties - RSC Advances (RSC Publishing) DOI:10.1039/C6RA23419D [pubs.rsc.org]
Benchmarking 1-(Carboxymethyl)aziridine-2-carboxylic Acid (CMAA) Against Standard Electrophiles in Covalent Drug Discovery
The expansion of the "ligandable" proteome requires electrophilic warheads that move beyond the traditional cysteine-directed acrylamides. 1-(Carboxymethyl)aziridine-2-carboxylic acid (CMAA) represents a highly specialized, di-acidic covalent warhead. Unlike lipophilic standard electrophiles, CMAA operates via a unique protonation-dependent ring-opening mechanism, enabling the precision targeting of positively charged protein pockets and acidic residues.
This guide objectively benchmarks CMAA against industry-standard electrophiles, detailing the causality behind its reactivity and providing self-validating protocols for its experimental evaluation.
Mechanistic Causality: Why CMAA Behaves Differently
To effectively deploy CMAA in drug design, one must understand the stereoelectronic causality driving its reactivity. Aziridines possess approximately 27 kcal/mol of ring strain, yet their intrinsic reactivity is heavily dependent on the protonation state of the basic nitrogen.
At physiological pH (7.4), CMAA exists as a dianion due to its C2-carboxylic acid and N1-carboxymethyl group. This di-acidic nature serves a dual mechanistic purpose:
-
Electrostatic Steering: The negative charge minimizes non-specific hydrophobic interactions (a common source of off-target toxicity in lipophilic warheads) and drives the molecule into basic, Arginine/Lysine-rich protein microenvironments.
-
Context-Dependent Activation: Upon entering a desolvated, basic pocket, local pH shifts or hydrogen-bonding networks protonate the aziridine nitrogen, activating the strained ring for nucleophilic attack.
While traditional acrylamides are strictly "soft" electrophiles matching "soft" nucleophiles (Cys-thiolates), activated aziridines can undergo ring-opening by both soft (Cysteine) and hard (Aspartate/Glutamate) nucleophiles. Recent chemoproteomic studies have validated that tunable aziridines can , accounting for over 68% of adducts in specific proteomic profiles[1]. Furthermore, the foundational aziridine-2-carboxylic acid scaffold has historically demonstrated , outperforming standard halides and maleimides[2]. Electron-withdrawing substituents on the aziridine ring can further tune this reactivity, for proteinaceous nucleophiles[3].
Figure 1: Electrostatic steering and aziridine ring-opening mechanism of CMAA in protein pockets.
Quantitative Benchmarking
When selecting a covalent warhead, researchers must balance intrinsic reactivity against aqueous solubility and target selectivity. The table below summarizes how CMAA compares to standard electrophilic classes.
| Electrophile Class | Representative Warhead | Primary Target Nucleophiles | Intrinsic Reactivity | Aqueous Solubility (LogS) | Primary Selectivity Driver |
| CMAA | Di-acidic Aziridine | Cys, Asp, Glu, His | Tunable (Protonation-dependent) | High (>100 mM) | Electrostatic Steering / pH |
| Acrylamides | Michael Acceptor | Cys | Low-Moderate | Low-Moderate | Steric / Soft-Soft Matching |
| Chloroacetamides | SN2 Alkylator | Cys, Lys, His | High | Moderate | High Intrinsic Reactivity |
| Sulfonyl Fluorides | SuFEx | Tyr, Lys, Ser, His | Very Low | Low | Protein-Templated Activation |
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, the evaluation of CMAA must be conducted using self-validating experimental systems. The following protocols embed internal controls to definitively prove causality between the warhead's chemistry and the observed biological readout.
Protocol 1: Kinetic Benchmarking (
) via Continuous Fluorescence Assay
Rationale: To quantify the two-step covalent binding mechanism (affinity
-
Preparation: Prepare recombinant target protein (e.g., an Arg-rich kinase with a targetable Cys or Asp) at 50 nM in 50 mM HEPES, 150 mM NaCl, pH 7.4.
-
Titration: Titrate CMAA and the standard acrylamide from 0.1 µM to 100 µM in a 384-well plate.
-
Continuous Monitoring: Monitor covalent adduct formation continuously using a competitive fluorescent probe displacement assay (Ex/Em 485/525 nm) over 120 minutes.
-
Self-Validation Check (Critical): Perform a parallel assay using a site-directed mutant (e.g., Cys-to-Ala or Asp-to-Asn) of the target protein. A complete loss of time-dependent inhibition in the mutant validates that the observed
is strictly driven by the targeted residue, ruling out non-specific aggregation or off-target alkylation. -
Data Analysis: Calculate
(non-covalent affinity) and (maximum inactivation rate) using pseudo-first-order kinetics by plotting versus inhibitor concentration.
Protocol 2: Proteome-Wide Selectivity Profiling (isoTOP-ABPP)
Rationale: To evaluate the off-target reactivity of CMAA in a complex biological matrix, ensuring its di-acidic nature successfully prevents promiscuous binding.
-
Lysate Incubation: Incubate MDA-MB-231 cell lysates (2 mg/mL protein) with 10 µM CMAA or Acrylamide standard for 2 hours at 37°C.
-
Self-Validation Check (Critical): Include a vehicle control (DMSO) to establish baseline labeling, and a highly reactive chloroacetamide (100 µM) as a positive control. The positive control ensures the alkyne-probe chase has sufficient dynamic range to detect competitive displacement.
-
Probe Chase: Chase with a broadly reactive alkyne-probe (e.g., IA-alkyne for cysteines or an aziridine-alkyne for acidic residues) for 1 hour.
-
Click Chemistry: Perform CuAAC (click chemistry) to append a biotin-azide tag containing a TEV-cleavable linker and an isotopically heavy/light mass tag.
-
Enrichment & Cleavage: Enrich labeled proteins on streptavidin beads, wash stringently (1% SDS to remove non-covalent binders), cleave with TEV protease, and analyze via LC-MS/MS.
-
Quantification: Calculate R-values (Heavy/Light ratios) to quantify the percentage of target engagement. High selectivity of CMAA is validated if >95% of the quantified proteome maintains an R-value of ~1.0.
References
-
Proteome-wide Covalent Targeting of Acidic Residues with Tunable N-Aryl Aziridines Source: ChemRxiv (2025) URL:[Link]
-
Aziridine-2-carboxylic Acid. A Reactive Amino Acid Unit for a New Class of Cysteine Proteinase Inhibitors Source: FEBS Letters (1992) URL:[Link]
-
Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2023) URL:[Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Carboxymethyl)aziridine-2-carboxylic acid
Immediate Action Directive
This document provides critical safety and disposal protocols for 1-(Carboxymethyl)aziridine-2-carboxylic acid. Due to the compound's inherent chemical properties, particularly the presence of a strained aziridine ring, it must be treated as a reactive and potentially hazardous substance.
Core Principle: Under no circumstances should this compound or its waste be disposed of via standard laboratory drains or in regular solid waste streams. The primary and recommended method of disposal is through your institution's designated Environmental Health and Safety (EHS) department for professional incineration. This guide is intended to provide the necessary information to handle, segregate, and prepare this waste for safe collection.
Hazard Profile and Chemical Rationale
-
The Aziridine Ring: This three-membered heterocyclic amine is the primary source of the compound's reactivity and potential toxicity. The significant ring strain makes it susceptible to nucleophilic ring-opening reactions.[1][2] Aziridines as a class of compounds are associated with mutagenic and carcinogenic effects and should be handled as potential mutagens.[3][4] The parent compound, aziridine (ethyleneimine), is classified by the U.S. Environmental Protection Agency (EPA) as an acutely toxic hazardous waste (P054).[5][6]
-
Carboxylic Acid Groups: The two carboxylic acid groups render the molecule acidic and potentially corrosive. While simple carboxylic acids can sometimes be neutralized for disposal, the presence of the reactive aziridine ring complicates this approach significantly.[7][8]
The combination of these functional groups creates a molecule that is internally reactive. The basic nitrogen of the aziridine can interact with the acidic protons of the carboxylic acid groups, and the molecule may be unstable under certain conditions. It should be considered incompatible with strong oxidizing agents, strong acids, and strong bases.[9][10][11]
Table 1: Anticipated Hazard Profile
| Hazard Classification | GHS Pictogram | Rationale | Supporting Sources |
| Acute Toxicity | Skull and Crossbones | The aziridine moiety is characteristic of acutely toxic compounds. | [5][6] |
| Skin Corrosion/Irritation | Corrosion, Exclamation Mark | Carboxylic acids can be corrosive or irritating to the skin. Aziridines are also known skin irritants. | [3][10][12] |
| Serious Eye Damage/Irritation | Corrosion | Causes serious eye damage, a known hazard for both aziridines and corrosive acids. | [3][10][12] |
| Skin/Respiratory Sensitization | Exclamation Mark, Health Hazard | Aziridine-based compounds are recognized as potent skin and respiratory sensitizers. | [3] |
| Germ Cell Mutagenicity | Health Hazard | Aziridines as a class are suspected of causing genetic defects. | [3] |
| Carcinogenicity | Health Hazard | Many aziridine-containing compounds are considered potential carcinogens. | [3][4] |
Personal Protective Equipment (PPE) and Handling
Given the significant potential hazards, stringent safety measures are required at all times when handling 1-(Carboxymethyl)aziridine-2-carboxylic acid and its associated waste.
-
Engineering Controls: All handling, including weighing, transferring, and preparing waste, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[8]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield for comprehensive protection against splashes.[5]
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile gloves, double-gloved). Discard gloves immediately if contamination occurs and wash hands thoroughly.[10]
-
Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory. Ensure an emergency safety shower and eyewash station are readily accessible.[5][13]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the chemical fume hood is operating or increase ventilation to the area if it is safe to do so.
-
Assess and Equip: Do not re-enter without the proper PPE as described in Section 2.
-
Contain and Absorb (for small spills): Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[8] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the contaminated absorbent material into a designated, robust, and leak-proof container (e.g., a high-density polyethylene pail).[9]
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Package and Label: Seal the container holding the spill waste. Label it clearly as "Hazardous Waste" and include the full chemical name and a description of the spill debris.[3]
-
Dispose: Manage the sealed container as hazardous waste according to the disposal protocol in Section 4.
-
Report: Report the spill to your institution's EHS department, regardless of size.[3]
Step-by-Step Disposal Procedures
The logical and safest workflow for disposing of this compound is to prepare it for collection by a professional hazardous waste management service. In-laboratory treatment is not recommended due to the compound's reactive nature.
Diagram 1: Disposal Decision Workflow
Caption: Disposal workflow for 1-(Carboxymethyl)aziridine-2-carboxylic acid.
Protocol 1: Preparing Waste for Professional Disposal
This protocol is the mandatory standard for all quantities of 1-(Carboxymethyl)aziridine-2-carboxylic acid waste.
-
Waste Segregation: Do not mix this waste with any other chemical waste streams, particularly not with strong acids, bases, or oxidizers.[14] Keep it in a dedicated waste container.
-
Container Selection: Collect the waste in a clearly labeled, leak-proof container that is chemically compatible. A high-density polyethylene (HDPE) or glass container with a tightly sealing cap is appropriate.[7] Ensure the container is in good condition with no external contamination.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"[13]
-
The full chemical name: "1-(Carboxymethyl)aziridine-2-carboxylic acid"
-
Associated hazard pictograms (refer to Table 1)
-
The date accumulation started.
-
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and equipped with secondary containment to manage potential leaks.[3][7] Do not allow waste to accumulate in the laboratory work area.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a collection of the hazardous waste. Provide them with the full chemical name and the quantity to be disposed of.[3]
A Note on In-Laboratory Neutralization/Deactivation
While chemical neutralization is a viable strategy for some simpler hazardous compounds, it is not recommended for 1-(Carboxymethyl)aziridine-2-carboxylic acid without expert consultation and a thorough, substance-specific risk assessment. The strained aziridine ring is prone to uncontrolled, potentially exothermic ring-opening or polymerization when exposed to acids, bases, or other nucleophiles.[15] Any attempt at in-lab treatment could create a more hazardous situation. The safest and most compliant procedure is to entrust the disposal of this reactive compound to trained professionals.[16]
References
- BenchChem Technical Support Team. (2025). Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane. Benchchem.
- AAPPTec, LLC. Safety Data Sheet: L-Azetidine-2-carboxylic acid.
- HPC Standards. Aziridine (stabilized)
- BenchChem. (2025).
- University of St Andrews. Disposal of Chemical Waste. Safety Office.
- Sigma-Aldrich. Methyl (S)-(-)
- Fluorochem. Safety Data Sheet: 1-BOC-AZETIDINE-2-CARBOXYLIC ACID METHYL ESTER.
- Santa Cruz Biotechnology. 1-Aziridinecarboxylic acid, 2,3-dimethyl-, methyl ester, (2R,3S)-rel- (9CI)
- Benjamin Moore. (2018).
- Kuzmič, K., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69, 261-270.
- Sigma-Aldrich. (2025).
- BenchChem. (2025).
- 3M. (2023).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 9033, Aziridine. PubChem.
- University of Karachi.
- BenchChem. (2025). Technical Support Center: Deprotection Strategies for N-Protected Aziridine-2-Carboxylic Acids. Benchchem.
- Moroder, L., et al. (1992). Aziridine-2-carboxylic Acid. A Reactive Amino Acid Unit for a New Class of Cysteine Proteinase Inhibitors. FEBS Letters, 299(1), 51-3.
- Occupational Safety and Health Administration (OSHA). (2016).
- University of Pennsylvania EHRS. (2018). Disposal of Highly Reactive Reagents.
- Scilit. Aziridine‐2‐carboxylic acid A reactive amino acid unit for a new class of cysteine proteinase inhibitors.
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- 5. hpc-standards.com [hpc-standards.com]
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- 16. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
Comprehensive Safety and Operational Guide for Handling 1-(Carboxymethyl)aziridine-2-carboxylic acid
As drug development professionals and researchers push the boundaries of synthetic chemistry, handling highly reactive bifunctional molecules requires moving beyond basic safety data sheets. 1-(Carboxymethyl)aziridine-2-carboxylic acid is a highly specialized, zwitterionic aziridine derivative. While its unique structure makes it a valuable building block for peptidomimetics and targeted covalent inhibitors, it carries the intrinsic, severe hazards associated with strained three-membered nitrogen heterocycles.
As a Senior Application Scientist, my goal is to provide you with a self-validating operational framework. We will not just outline what to wear and do, but why these specific protocols are non-negotiable for your safety and experimental integrity.
Mechanistic Toxicology & Chemical Profile
To handle an aziridine safely, you must understand its reactivity. Aziridines possess immense ring strain (~27 kcal/mol). When the aziridine nitrogen is protonated, it forms a highly reactive aziridinium ion, which acts as a potent electrophile[1]. This intermediate aggressively seeks nucleophiles, such as the N7 position of guanine in DNA, acting as a potent alkylating agent capable of inducing DNA cross-linking, mutagenesis, and cellular apoptosis[1][2].
Because 1-(Carboxymethyl)aziridine-2-carboxylic acid contains two carboxylic acid groups, it presents a unique auto-catalytic hazard. If exposed to ambient moisture or dissolved in unbuffered water, the acidic protons can auto-protonate the aziridine ring, triggering uncontrolled, exothermic polymerization[3].
Diagram 1: Mechanistic pathway of DNA alkylation and toxicity induced by aziridine derivatives.
Quantitative Safety & Physicochemical Data
| Property / Parameter | Value / Description | Operational Implication |
| Compound Class | Aziridine Dicarboxylic Acid | Highly polar, potential zwitterion; prone to static charge during weighing. |
| Primary Hazard | Alkylating Agent / Mutagen | Cross-links DNA; must be handled as a select carcinogen[1][3]. |
| Chemical Stability | pH and Temperature Sensitive | Auto-polymerizes in acidic conditions or if exposed to heat[3]. |
| Storage Protocol | -20°C to -80°C (Inert Gas) | Sub-zero storage prevents thermal degradation and exothermic ring-opening. |
| Decontamination | 1% Acetic Acid (Trace only) | Mild acid catalyzes controlled ring-opening of trace residues on tools[2]. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for bifunctional alkylating agents. Every layer of the PPE matrix below is designed to eliminate a specific route of exposure.
| Protection Zone | Required PPE | Scientific Rationale |
| Respiratory | Class II Type B2 Biosafety Cabinet or Ducted Fume Hood | Prevents inhalation of aerosolized powder. Aziridine dust is highly toxic and easily aerosolized[3]. |
| Hands | Double Gloving: Nitrile (Inner) + Neoprene (Outer) | Nitrile provides baseline dexterity, while Neoprene offers superior chemical resistance to polar organic acids, creating a fail-safe dermal barrier. |
| Body | Flame-Resistant (FR) Lab Coat + Disposable Tyvek Sleeves | Protects against accidental exothermic polymerization splashes[3] and prevents particulate accumulation on standard fabric. |
| Eyes/Face | Chemical Splash Goggles + Full Face Shield | Prevents mucosal absorption of mutagenic particulates in the event of a static-induced powder ejection. |
Operational Workflow: Safe Solubilization Protocol
The most dangerous phase of handling this compound is the transition from a solid powder to an aqueous solution. Never dissolve this compound in unbuffered water. Doing so will drop the pH, protonate the aziridine, and cause rapid degradation or violent polymerization.
Diagram 2: Step-by-step operational workflow for safe handling and disposal of aziridines.
Step-by-Step Solubilization Methodology
-
Environmental Preparation: Ensure the fume hood is operating at a face velocity of 80–100 fpm. Clear the workspace of all strong acids, oxidizers, and nucleophiles.
-
Buffer Preparation (Critical Step): Pre-titrate your target solvent (e.g., PBS, HEPES, or Tris buffer) to a pH of 7.5 to 8.0 . This basic environment ensures the carboxylic acids are deprotonated while keeping the aziridine nitrogen strictly unprotonated and stable.
-
Static Mitigation: Because dicarboxylic acids are prone to static cling, wipe the exterior of the chemical vial and your analytical balance with an anti-static cloth. Use a grounded, anti-static micro-spatula for transfer.
-
Weighing & Transfer: Weigh the required mass directly into a pre-tared, sealable glass vial inside the fume hood. Do not transport the unsealed powder across the lab.
-
Solubilization: Slowly add the pre-titrated basic buffer to the solid. Cap the vial immediately and gently swirl. Do not sonicate, as the localized heat generated by cavitation can trigger aziridine polymerization[3].
Decontamination & Disposal Plan
Aziridines require strict, specialized disposal protocols. Direct chemical neutralization of bulk material by laboratory personnel is highly dangerous and explicitly not recommended[4].
-
Tool Decontamination (Trace Amounts Only): Spatulas, weigh boats, and empty vials that contacted the powder should be submerged in a bath of 1% Acetic Acid inside the fume hood for 30 minutes[2]. The mild acid safely and slowly catalyzes the ring-opening of trace aziridine molecules, rendering them inactive before standard washing.
-
Bulk Waste & Solutions: All liquid solutions containing the compound, as well as heavily contaminated consumables, must be segregated into a dedicated, clearly labeled hazardous waste container (e.g., "Toxic Organic Waste - Contains Alkylating Agents").
-
Spill Response: In the event of a powder spill, do not sweep. Cover the spill with absorbent pads dampened with a slightly basic buffer to suppress dust, double-bag the materials inside the fume hood, and immediately contact your institution's Environmental Health and Safety (EHS) department for emergency pickup[4].
References
- Source: acs.
- Source: benchchem.
- Source: nih.
- Source: lu.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
